molecular formula C204H301N51O64 B12795773 Enfuvirtide T-20

Enfuvirtide T-20

Cat. No.: B12795773
M. Wt: 4492 g/mol
InChI Key: PEASPLKKXBYDKL-FXEVSJAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Enfuvirtide (preferred).

Properties

Molecular Formula

C204H301N51O64

Molecular Weight

4492 g/mol

IUPAC Name

(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid

InChI

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1

InChI Key

PEASPLKKXBYDKL-FXEVSJAOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Enfuvirtide (T-20): A Deep Dive into its Mechanism of Action on HIV-1 gp41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Enfuvirtide (B549319) (T-20), a first-in-class HIV fusion inhibitor, with a specific focus on its interaction with the viral envelope glycoprotein (B1211001) gp41. This document details the molecular interactions, conformational changes, and the biophysical principles underlying its potent antiviral activity.

Introduction: The HIV-1 Fusion Machinery

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of non-covalently associated gp120 and gp41 subunits. The gp120 protein is responsible for binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a cascade of conformational changes in gp120, which in turn unmasks the fusogenic potential of the transmembrane subunit, gp41.[1][2]

The gp41 ectodomain contains several key functional regions: the fusion peptide (FP), the N-terminal heptad repeat (NHR or HR1), and the C-terminal heptad repeat (CHR or HR2). Upon activation, gp41 undergoes a dramatic structural rearrangement. The FP inserts into the host cell membrane, and the HR1 and HR2 domains associate to form a highly stable six-helix bundle (6-HB) structure.[3][4] This process draws the viral and cellular membranes into close proximity, facilitating membrane fusion and the subsequent entry of the viral capsid into the host cell cytoplasm.[5][6]

Enfuvirtide's Core Mechanism: Competitive Inhibition of Six-Helix Bundle Formation

Enfuvirtide is a 36-amino acid synthetic peptide that is homologous to a segment of the HR2 domain of gp41.[7] Its mechanism of action is centered on the competitive inhibition of the formation of the critical 6-HB. By mimicking the native HR2 domain, Enfuvirtide binds to the hydrophobic grooves of the trimeric HR1 coiled-coil in a transient pre-hairpin intermediate state of gp41.[2][7] This binding event effectively blocks the subsequent interaction of the viral HR2 domain with HR1, thereby preventing the collapse of gp41 into the fusogenic 6-HB conformation.[4][8] This arrests the fusion process before the viral and cellular membranes can merge, thus preventing viral entry.[2][9]

The following diagram illustrates the HIV-1 fusion process and the inhibitory action of Enfuvirtide.

HIV_Fusion_and_Enfuvirtide_Inhibition cluster_prefusion Prefusion State cluster_attachment Attachment & Co-receptor Binding cluster_prehairpin Pre-hairpin Intermediate cluster_fusion Fusion cluster_inhibition Inhibition by Enfuvirtide Prefusion HIV-1 Env (gp120/gp41) Native Conformation Attachment gp120 binds to CD4 and Co-receptor (CCR5/CXCR4) Prefusion->Attachment Prehairpin gp41 undergoes conformational change HR1 forms trimeric coiled-coil Fusion Peptide inserts into host membrane Attachment->Prehairpin Fusion Six-Helix Bundle Formation Membrane Fusion Viral Entry Prehairpin->Fusion HR2 folds back onto HR1 Inhibition Enfuvirtide binds to HR1 Blocks Six-Helix Bundle Formation Fusion Arrested Prehairpin->Inhibition Enfuvirtide competes with HR2 Enfuvirtide Enfuvirtide (T-20)

HIV-1 Fusion and Enfuvirtide Inhibition Pathway

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Kd). These values can vary depending on the specific HIV-1 strain, the assay used, and the presence of resistance mutations.

ParameterValue RangeDescription
IC50 (HIV-1 Replication) 4 to 280 nMThe concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in laboratory and primary isolates.[7]
IC50 (cMAGI assay) 0.089 to 107 nMThe IC50 for baseline clinical isolates as determined by the cMAGI assay.[7]
IC50 (Cell-Cell Fusion) 23 ± 6 nMThe concentration required to achieve 50% inhibition in a cell-cell fusion assay.[7]
Binding Affinity (Kd) 307 nMThe dissociation constant for the binding of an Enfuvirtide-PEG conjugate to a functional domain of HIV gp41.[7]
Plasma Protein Binding 92%The percentage of Enfuvirtide bound to plasma proteins in HIV-infected plasma.[7][10]

Enfuvirtide Resistance

Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, specifically within a 10-amino acid region (residues 36-45) that constitutes the Enfuvirtide binding site.[1][11] These mutations reduce the binding affinity of Enfuvirtide to HR1, thereby diminishing its inhibitory activity.

gp41 MutationFold Change in IC50 (approx.)Reference
V38A >100-fold[2]
N42D >100-fold[2]
N43D 5 to 50-fold[12]
V38A/N42D >100-fold[9]
V38E/N42S >100-fold[9]

It is noteworthy that some resistance mutations can impact viral fitness, and in some cases, reversion to wild-type has been observed upon cessation of Enfuvirtide therapy.[1]

Experimental Protocols

The characterization of Enfuvirtide's mechanism of action relies on a variety of in vitro and biophysical assays. Detailed methodologies for key experiments are outlined below.

Cell-Based Fusion and Viral Infectivity Assays

These assays are fundamental for determining the inhibitory activity of Enfuvirtide.

Cell-Cell Fusion Assay Protocol:

  • Cell Culture:

    • Effector cells (e.g., HEK293T) are engineered to express HIV-1 Env glycoproteins (gp120/gp41).

    • Target cells (e.g., TZM-bl) are engineered to express CD4, CCR5, and CXCR4, and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR.[7][13]

  • Co-culture:

    • Target cells are seeded in a 96-well plate.

    • Effector cells are added to the target cells.[13]

  • Inhibitor Addition:

    • Serial dilutions of Enfuvirtide are added to the co-culture wells.[7]

  • Incubation:

    • The plate is incubated for a defined period (e.g., 6-8 hours) to allow for cell fusion.[13]

  • Quantification:

    • The extent of cell fusion is quantified by measuring the reporter gene activity (e.g., luminescence or colorimetric signal).[7]

  • Data Analysis:

    • The percentage of inhibition is calculated for each Enfuvirtide concentration, and the IC50 value is determined using non-linear regression analysis.[13]

Viral Infectivity Assay Protocol:

  • Cell Culture:

    • Target cells (e.g., TZM-bl) are seeded in 96-well plates.[7]

  • Inhibitor Treatment:

    • Target cells are pre-incubated with serial dilutions of Enfuvirtide.[7]

  • Infection:

    • A known amount of cell-free HIV-1 virus stock is added to the cells.[7]

  • Incubation:

    • The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry and replication.[7]

  • Quantification:

    • The level of infection is quantified by measuring reporter gene expression or a viral protein such as p24 antigen.[7]

  • Data Analysis:

    • The percentage of inhibition of viral replication is calculated, and the IC50 is determined.[7]

The following diagram depicts a generalized workflow for these assays.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Seed Target Cells (e.g., TZM-bl) AddInhibitor Add Enfuvirtide to Cells Cells->AddInhibitor Inhibitor Prepare Serial Dilutions of Enfuvirtide Inhibitor->AddInhibitor AddVirus Add HIV-1 Virus (Infectivity Assay) or Effector Cells (Fusion Assay) AddInhibitor->AddVirus Incubate Incubate AddVirus->Incubate Measure Measure Reporter Gene Activity (e.g., Luciferase) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

Generalized Workflow for Fusion/Infectivity Assays
Biophysical Characterization

Biophysical techniques are crucial for elucidating the structural details of the Enfuvirtide-gp41 interaction.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to assess the secondary structure of peptides and proteins. In the context of Enfuvirtide, it is employed to monitor the induction of α-helicity upon its binding to the HR1 domain of gp41.

  • Protocol Outline:

    • Sample Preparation: Prepare solutions of Enfuvirtide and a synthetic gp41 HR1 peptide (e.g., N36) in a suitable buffer (e.g., phosphate-buffered saline).[3]

    • CD Spectra Acquisition: Record the CD spectra of Enfuvirtide alone, the HR1 peptide alone, and a mixture of the two in a 1:1 molar ratio.[3]

    • Data Analysis: An increase in the α-helical content upon mixing indicates binding and induced folding. Thermal melts can also be performed to assess the stability of the complex.[14]

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of the Enfuvirtide-gp41 complex, revealing the precise atomic interactions.

  • Protocol Outline:

    • Complex Formation: A synthetic peptide mimicking the HR1 domain (e.g., N36) is mixed with Enfuvirtide to form the six-helix bundle-like complex.[15]

    • Crystallization: The complex is subjected to crystallization screening using methods like hanging-drop vapor diffusion.[15]

    • Data Collection: X-ray diffraction data are collected from suitable crystals at a synchrotron source.[15][16]

    • Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield a detailed 3D model of the complex.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to study the structure and dynamics of the Enfuvirtide-gp41 interaction in solution.

  • Protocol Outline:

    • Isotope Labeling: For detailed structural studies, one of the components (e.g., the HR1 peptide) is typically isotopically labeled with 15N and/or 13C.[17][18]

    • NMR Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed on the individual components and the complex.

    • Data Analysis: Chemical shift perturbations are used to map the binding interface, and NOE-based distance restraints are used to determine the three-dimensional structure of the complex.[19]

Conclusion

Enfuvirtide's mechanism of action represents a paradigm in antiretroviral therapy, targeting a critical conformational change in the HIV-1 fusion machinery. By competitively binding to the HR1 domain of gp41, it effectively prevents the formation of the six-helix bundle, thereby inhibiting viral entry. The quantitative data on its potency and the emergence of resistance mutations in its binding site provide a clear picture of its interaction with its target. The detailed experimental protocols outlined in this guide serve as a foundation for further research into HIV-1 entry inhibitors and the development of next-generation antiviral therapeutics.

References

Enfuvirtide (T-20): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (B549319) (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Enfuvirtide.

Discovery and Development History

The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets beyond the established reverse transcriptase and protease enzymes. Researchers at Duke University initiated the exploration of peptides that could interfere with the HIV fusion process.[1][2]

  • 1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]

  • 1996: The pharmaceutical company Trimeris was formed by the Duke University researchers to further develop this promising compound, which was then renamed T-20.[1][2]

  • 1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-20, leveraging Roche's extensive experience in drug development and commercialization.[1][2]

  • March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This process is mediated by the HIV-1 envelope glycoprotein (B1211001) complex, composed of gp120 and gp41.

The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:

  • Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

  • gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.

  • Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of gp41 inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure, bridging the virus and the host cell.

  • Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back on each other, forming a thermostable six-helix bundle. This action brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and subsequent entry of the viral capsid into the host cell.

Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2 domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate stage. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition Inhibition by Enfuvirtide gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) Enfuvirtide Enfuvirtide (T-20) gp41->Enfuvirtide 4. Competitive Binding   to HR1 CoR CCR5/CXCR4 Co-receptor CD4->CoR 2. Co-receptor   Binding CoR->gp41 3. gp41 Conformational   Change Blocked Blocked 6-Helix Bundle Formation Enfuvirtide->Blocked 5. Prevents Fusion

Diagram 1: HIV-1 Fusion and Inhibition by Enfuvirtide.

Quantitative Efficacy Data

The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical studies.

In Vitro Antiviral Activity
ParameterValue RangeAssay Method
IC50 (Clades A-G) 4 to 480 ng/mLcMAGI Assay
IC50 (Cell-Cell Fusion) 23 ± 6 nMCell-Cell Fusion Assay
Binding Affinity (Kd) 307 nMN/A
Plasma Protein Binding 92%N/A
In vivo Half-life (T1/2) 3.8 hoursN/A

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

Clinical Trial Efficacy (TORO 1 & 2 Studies)

The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with multidrug-resistant HIV-1.

Clinical Trial ParameterEnfuvirtide + Optimized BackgroundOptimized Background Alone
TORO 1 (Week 24)
Mean Viral Load Reduction-1.696 log10 copies/mL-0.764 log10 copies/mL
Mean CD4+ Count Increase76 cells/mm³32 cells/mm³
TORO 1 & 2 (Week 48)
Mean Viral Load Reduction-1.48 log10 copies/mL-0.63 log10 copies/mL
Mean CD4+ Count Increase91 cells/mm³45 cells/mm³

Key Experimental Protocols

The development and characterization of Enfuvirtide relied on several key experimental assays.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:

  • Cell Culture:

    • Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins (gp120/gp41).

    • Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter.

  • Co-culture: Effector and target cells are co-cultured in a 96-well plate.

  • Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.

  • Incubation: The plate is incubated to allow for cell fusion.

  • Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the reporter gene in the target cells. Fusion events are quantified by measuring the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Cell_Fusion_Assay A Effector Cells (Expressing HIV-1 Env) C Co-culture in 96-well Plate A->C B Target Cells (Expressing CD4, Co-receptors, & Reporter Gene) B->C D Add Serial Dilutions of Enfuvirtide C->D E Incubate to Allow Fusion D->E F Quantify Reporter Gene Expression E->F G Calculate IC50 Value F->G

Diagram 2: Workflow for a Cell-Cell Fusion Assay.
HIV-1 Pseudovirus Entry Assay

This assay measures the ability of an inhibitor to prevent the entry of single-round infectious pseudoviruses into target cells.

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with two plasmids:

      • An Env-expressing plasmid.

      • An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

    • The resulting pseudoviruses can infect cells but are replication-incompetent.

  • Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a Tat-responsive reporter gene are seeded in 96-well plates.

  • Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.

  • Infection: A standardized amount of pseudovirus is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Quantification of Entry: The level of infection is quantified by measuring the reporter gene expression (e.g., luminescence).

  • Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is determined.

Pseudovirus_Assay A Produce HIV-1 Pseudoviruses (Env+ and Replication-deficient) D Infect Cells with Pseudoviruses A->D B Seed Target Cells (e.g., TZM-bl) C Pre-incubate Cells with Serial Dilutions of Enfuvirtide B->C C->D E Incubate for 48-72 hours D->E F Measure Reporter Gene Expression (e.g., Luciferase) E->F G Determine IC50 Value F->G

References

Unveiling the Molecular Embrace: A Technical Guide to the Enfuvirtide (T-20) Binding Site on HIV-1 gp41 NHR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the HIV-1 fusion inhibitor, Enfuvirtide (B549319) (T-20), and its target, the N-terminal heptad repeat (NHR) of the viral glycoprotein (B1211001) gp41. Understanding this critical interaction at a molecular level is paramount for the development of next-generation antiretroviral therapies that can overcome drug resistance and offer improved efficacy. This document details the quantitative binding data, experimental methodologies used to elucidate this interaction, and visual representations of the key processes involved.

The Mechanism of Inhibition: A Molecular Standoff

Enfuvirtide is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (CHR) region of gp41.[1] Its mechanism of action is to intercept the HIV-1 fusion process at a critical intermediate stage.[2] Following the binding of the HIV-1 gp120 exterior glycoprotein to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, exposing its NHR region.[3] This exposed NHR trimer is the binding site for Enfuvirtide. By binding with high affinity to the hydrophobic grooves of the NHR coiled-coil, Enfuvirtide competitively inhibits the subsequent binding of the viral CHR region.[2][4] This blockage prevents the formation of the six-helix bundle (6-HB), a hairpin structure essential for bringing the viral and cellular membranes into close proximity for fusion.[3][5] Consequently, the viral and host cell membranes cannot merge, and viral entry is aborted.

cluster_0 HIV-1 Fusion Process cluster_1 Enfuvirtide (T-20) Inhibition gp120_CD4 gp120 binds to CD4 Coreceptor_Binding Coreceptor Binding (CCR5/CXCR4) gp120_CD4->Coreceptor_Binding gp41_Conformational_Change gp41 Conformational Change Coreceptor_Binding->gp41_Conformational_Change NHR_Exposure NHR Exposure (Pre-hairpin Intermediate) gp41_Conformational_Change->NHR_Exposure 6HB_Formation Six-Helix Bundle (6-HB) Formation NHR_Exposure->6HB_Formation T20_Binding Enfuvirtide binds to exposed NHR NHR_Exposure->T20_Binding Membrane_Fusion Membrane Fusion & Viral Entry 6HB_Formation->Membrane_Fusion Blockage Blockage of 6-HB Formation T20_Binding->Blockage

Mechanism of HIV-1 fusion and its inhibition by Enfuvirtide.

Quantitative Analysis of Enfuvirtide-gp41 NHR Interaction

The efficacy of Enfuvirtide and the impact of resistance mutations are quantified through various biophysical and virological assays. The following table summarizes key quantitative data from the literature, including binding affinities (Kd), 50% inhibitory concentrations (IC50), and the thermal stability (Tm) of the Enfuvirtide-NHR complex.

ParameterValueHIV-1 Strain/ConstructCommentsReference(s)
Binding Affinity (Kd) 307 nMN46 (functional gp41 fragment)Measured by Surface Plasmon Resonance (SPR).[6]
1.6 x 10-10 Mgp41 (in silico)Calculated from molecular docking studies.[7]
50% Inhibitory Conc. (IC50) 1.7 nMHIV-1IIIBLaboratory-adapted X4 strain.[2]
3.2 nMHIV-1BalLaboratory-adapted R5 strain.[2]
6-91 nMPrimary HIV-1 IsolatesDemonstrates potent activity against a range of clinical isolates.[6]
Thermal Stability (Tm) 43°CN39/T20 complexIndicates the thermal stability of the six-helix bundle formed.[8]
Resistance Mutations
Fold-change in IC50>10-foldVariousSingle amino acid substitutions in the GIV motif (residues 36-38) of NHR.[5][9]
Fold-change in IC50>100-foldVariousDouble mutations in the NHR can confer high-level resistance.[5]

Experimental Protocols

The characterization of the Enfuvirtide binding site and the evaluation of its inhibitory activity rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Site-Directed Mutagenesis of gp41 NHR

This technique is fundamental for introducing specific mutations into the NHR region of gp41 to study their impact on Enfuvirtide binding and viral fusion.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The mutation should be centrally located with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.[10]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gp41 sequence as the template and the mutagenic primers. The reaction cycles are typically: an initial denaturation at 95°C, followed by 16-18 cycles of denaturation at 95°C, annealing at 55-68°C, and extension at 72°C. A final extension at 72°C completes the reaction.[10]

  • Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for at least one hour. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[11]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.

Start Start: Plasmid with Wild-Type gp41 Gene Primer_Design Design Mutagenic Primers Start->Primer_Design PCR PCR with High-Fidelity Polymerase Start->PCR Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing End End: Plasmid with Mutated gp41 Gene Sequencing->End

Workflow for Site-Directed Mutagenesis of gp41.
HIV-1 Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.

Methodology:

  • Effector Cell Preparation: Co-transfect effector cells (e.g., HEK293T) with plasmids expressing the HIV-1 Env glycoprotein and the Tat protein.

  • Target Cell Preparation: Seed target cells (e.g., TZM-bl, which contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of Enfuvirtide to the target cells.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and Enfuvirtide.

  • Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion.

  • Quantification: Measure the luciferase activity, which is proportional to the extent of cell fusion.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the Enfuvirtide concentration and fitting the data to a sigmoidal dose-response curve.[12]

Pseudotyped Virus Entry Assay

This assay measures the inhibition of viral entry into target cells using replication-defective viral particles that incorporate the HIV-1 Env glycoprotein on their surface.

Methodology:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 Env glycoprotein, a plasmid for a lentiviral backbone that expresses a reporter gene (e.g., luciferase or GFP), and packaging plasmids.[13]

  • Virus Harvest: Collect the supernatant containing the pseudoviruses after 48-72 hours.

  • Target Cell Infection: Seed target cells expressing CD4 and the appropriate coreceptor in a 96-well plate.

  • Inhibition: Pre-incubate the pseudoviruses with serial dilutions of Enfuvirtide.

  • Infection: Add the virus-inhibitor mixture to the target cells.

  • Quantification: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells).[14]

  • Data Analysis: Determine the IC50 value as described for the cell-cell fusion assay.

cluster_0 Cell-Cell Fusion Assay cluster_1 Pseudotyped Virus Entry Assay Effector_Prep Prepare Env-expressing Effector Cells Co-culture Co-culture Effector and Target Cells Effector_Prep->Co-culture Target_Prep_Fusion Prepare Target Cells Inhibitor_Add_Fusion Add Enfuvirtide Target_Prep_Fusion->Inhibitor_Add_Fusion Inhibitor_Add_Fusion->Co-culture Quantify_Fusion Quantify Fusion (e.g., Luciferase) Co-culture->Quantify_Fusion Pseudovirus_Prod Produce Pseudoviruses Inhibitor_Add_Entry Pre-incubate Virus with Enfuvirtide Pseudovirus_Prod->Inhibitor_Add_Entry Target_Prep_Entry Prepare Target Cells Infection Infect Target Cells Target_Prep_Entry->Infection Inhibitor_Add_Entry->Infection Quantify_Entry Quantify Entry (e.g., Reporter Gene) Infection->Quantify_Entry

References

The Tryptophan-Rich Motif: A Linchpin in the Antiviral Function of T-20 (Enfuvirtide)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis released today sheds new light on the critical role of the C-terminal tryptophan-rich motif (TRM) in the function of the HIV-1 fusion inhibitor, T-20 (Enfuvirtide). This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and novel pathway visualizations to provide a definitive resource on this crucial aspect of T-20's mechanism of action.

T-20, a synthetic 36-amino acid peptide, is the first in a class of antiretroviral drugs known as fusion inhibitors.[1] It functions by binding to the gp41 transmembrane glycoprotein (B1211001) of HIV-1, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This action effectively blocks the entry of the virus into host cells.[1] Central to its potent antiviral activity is a specific sequence at its C-terminus, the tryptophan-rich motif (TRM), with the sequence WASLWNWF.[4]

This technical guide systematically explores the multifaceted contributions of the TRM to T-20's function, from its essential role in target binding and membrane interaction to its impact on the overall inhibitory potency of the drug.

Quantitative Analysis of the Tryptophan-Rich Motif's Functional Importance

The indispensable nature of the TRM for T-20's antiviral efficacy is unequivocally demonstrated through quantitative analyses of its binding affinity and fusion inhibition capabilities. Deletion or significant alteration of this motif leads to a dramatic loss of function.

One study engineered a molecular mimic of the gp41 N-terminal heptad repeat (N-HR) coiled coil, the target of T-20, to probe the inhibitor's structure-activity relationship.[5][6] Using this system, the binding affinity (KD) of T-20 was determined to be 30 nM, which is in close proximity to its 50% inhibitory concentration (IC50) of approximately 3 nM.[6] Critically, when three aromatic residues within the TRM (WNWF) were mutated to ANAA, there was no discernible effect on the binding affinity to the gp41 N-HR.[5][6] This suggests that the TRM's primary interaction may not be with the N-HR coiled coil itself, but rather with other components of the fusion machinery, such as the viral or cellular membrane, or the fusion peptide proximal region of gp41.[5][6]

Further evidence for the TRM's essential role comes from studies directly comparing T-20 with a truncated version lacking the TRM (T20-TRM). In various antiviral assays, T20-TRM completely lost its inhibitory activity.[4][7] Conversely, replacing the TRM with a C16 fatty acid to create the lipopeptide LP-40 resulted in a staggering 58.95-fold increase in potency in a cell-cell fusion assay, with an IC50 of 0.41 nM compared to 24.17 nM for T-20.[7] This highlights the critical contribution of a membrane-anchoring moiety, a role naturally fulfilled by the hydrophobic TRM.

Peptide/InhibitorTarget/AssayIC50 / EC50 (nM)Binding Affinity (KD) (nM)Fold Change vs. T-20Reference
T-20 (Enfuvirtide)HIV-1 HXB2 Env-mediated cell-cell fusion24.17--[7]
T20-TRM (TRM deleted)HIV-1 HXB2 Env-mediated cell-cell fusion>10,000->413 (loss of activity)[4][7]
LP-40 (TRM replaced with C16 fatty acid)HIV-1 HXB2 Env-mediated cell-cell fusion0.41-58.95 (increase)[7]
T-20 (Enfuvirtide)HIV-1 NL4-3 pseudovirus entry78.78--[8]
LP-19 (lipopeptide inhibitor)HIV-1 pseudovirus entry0.12-656.5 (increase)[8]
T-20 (Enfuvirtide)Replicative HIV-1 JRCSF infection112.75--[8]
LP-19 (lipopeptide inhibitor)Replicative HIV-1 infection0.16-704.7 (increase)[8]
T-20 (Enfuvirtide)5H-ex (gp41 N-HR mimic)~330-[5][6]
T-20 (T2I mutant)5H-ex (gp41 N-HR mimic)-0.7540 (increase in affinity)[6]
T-20 (WNWF -> ANAA mutant)5H-ex (gp41 N-HR mimic)-No effect-[5][6]
Enfuvirtide-CP conjugatesHIV-1 IIIB in MT4 cells51 - 72-~3.8 - 5.4 (increase)[9]
Native EnfuvirtideHIV-1 IIIB in MT4 cells275--[9]

Visualizing the Mechanism and Experimental Approaches

To further elucidate the role of the TRM, this guide provides detailed diagrams generated using the DOT language, illustrating both the molecular mechanism of HIV-1 fusion and the workflows of key experimental assays.

HIV_Fusion_and_T20_Inhibition cluster_virus HIV-1 Virion cluster_host Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 gp41_intermediate gp41 Pre-hairpin Intermediate (N-HR exposed) CCR5_CXCR4->gp41_intermediate 3. gp41 Conformational Change six_helix_bundle Six-Helix Bundle (Fusion Pore Formation) gp41_intermediate->six_helix_bundle 4. Hairpin Formation T20 T-20 (Enfuvirtide) T20->gp41_intermediate Inhibition TRM Tryptophan-Rich Motif (TRM) T20->TRM C-terminus TRM->gp41_intermediate Interaction with NHR pocket/ membrane anchoring

HIV-1 fusion process and T-20 inhibition mechanism.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_antiviral Antiviral Activity Assays peptide_synthesis Solid-Phase Peptide Synthesis (T-20, T20-TRM, etc.) purification HPLC Purification peptide_synthesis->purification cd Circular Dichroism (Secondary Structure) peptide_synthesis->cd itc Isothermal Titration Calorimetry (Binding Affinity, Thermodynamics) peptide_synthesis->itc cell_cell_fusion Cell-Cell Fusion Assay (Syncytia Formation) peptide_synthesis->cell_cell_fusion pseudovirus_entry Pseudovirus Entry Assay (Luciferase/GFP Reporter) peptide_synthesis->pseudovirus_entry replicative_virus Replicative Virus Assay (p24 Antigen) peptide_synthesis->replicative_virus mass_spec Mass Spectrometry (Verification) purification->mass_spec

General experimental workflow for T-20 functional analysis.

Detailed Experimental Protocols

This guide provides comprehensive, step-by-step protocols for the key assays used to evaluate the function of T-20 and its tryptophan-rich motif.

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of an inhibitor to prevent viral entry using replication-incompetent pseudoviruses expressing the HIV-1 envelope glycoprotein and carrying a reporter gene (e.g., luciferase).

1. Production of HIV-1 Env-Pseudotyped Viruses:

  • Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.[4]

  • A common ratio of transfection reagent (e.g., FuGENE 6) to total DNA is 3:1.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[4]

  • Harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter to remove cellular debris.[4]

  • Aliquot and store the pseudovirus stocks at -80°C.

2. Neutralization Assay:

  • Seed target cells (e.g., TZM-bl) in a 96-well plate.

  • On the day of the assay, prepare serial dilutions of the test inhibitor (e.g., T-20 or its analogues) in culture medium.

  • Incubate the diluted inhibitor with a standardized amount of pseudovirus (e.g., 200 TCID50) for 1 hour at 37°C.[4]

  • Add the virus-inhibitor mixture to the target cells.

  • Include virus control (virus without inhibitor) and cell control (cells without virus) wells.

  • Incubate the plates for 48-72 hours at 37°C.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that causes a 50% reduction in luciferase activity compared to the virus control.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.

1. Cell Preparation:

  • Effector cells: Transfect a cell line (e.g., HEK293T) to express the HIV-1 Env and Tat proteins.[10]

  • Target cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5/CXCR4, and contains a Tat-inducible reporter gene (e.g., luciferase).[10]

  • Plate the target cells in a 96-well plate and incubate overnight.[10]

2. Fusion Inhibition Assay:

  • Prepare serial dilutions of the inhibitor.

  • Add the diluted inhibitor to the target cells.

  • Add the effector cells to the wells containing the target cells and inhibitor.[10]

  • Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for fusion.[10]

  • A potent fusion inhibitor (e.g., C52L) can be added to stop the fusion reaction.[3]

  • Incubate for an additional 24 hours to allow for reporter gene expression.

  • Measure the luciferase activity.

  • Calculate the IC50 as the concentration of inhibitor that reduces luciferase activity by 50% compared to the no-inhibitor control.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of peptides in different environments.

1. Sample Preparation:

  • Peptides must be of high purity (>95%).[2]

  • Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[11]

  • Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis).

  • Typical concentrations for far-UV CD are 0.1 to 1 mg/ml.[12]

2. Data Acquisition:

  • Use a quartz cuvette with a specific path length (e.g., 1 mm).

  • Collect CD spectra in the far-UV range (e.g., 190-260 nm).

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Maintain a constant temperature using a Peltier temperature controller.

3. Data Analysis:

  • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

  • Analyze the resulting spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

1. Sample Preparation:

  • Dialyze both the peptide (e.g., T-20) and the target protein (e.g., a soluble gp41 N-HR mimic) extensively against the same buffer to minimize heat of dilution effects.[1]

  • Degas the solutions immediately before the experiment to prevent bubble formation.

  • Accurately determine the concentrations of both the peptide and the protein.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the peptide solution into the injection syringe.

  • A typical starting concentration is 40 µM protein in the cell and 400 µM peptide in the syringe.[1]

  • Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.

  • Perform a series of small injections of the peptide into the protein solution.

  • A control experiment involving injection of the peptide into buffer alone should be performed to determine the heat of dilution.

3. Data Analysis:

  • Integrate the heat flow peaks for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Conclusion

The tryptophan-rich motif is an indispensable component of the T-20 peptide, contributing significantly to its anti-HIV-1 activity. While its interaction with the gp41 N-HR coiled coil may be minimal, its role in membrane anchoring and potentially interacting with other regions of gp41 is critical for positioning the inhibitor to effectively block viral fusion. The quantitative data and detailed methodologies presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of HIV-1 entry and to design next-generation fusion inhibitors with enhanced potency and broader activity. The replacement of the TRM with a lipid moiety in inhibitors like LP-40 and LP-19, resulting in dramatically increased efficacy, underscores the importance of the membrane-proximal interactions facilitated by this motif and opens new avenues for the development of highly potent and long-acting anti-HIV therapeutics.

References

An In-depth Technical Guide to the Molecular Interactions of Enfuvirtide (T-20) with the N39 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enfuvirtide (T-20) is a synthetic 36-amino acid peptide and the first-in-class HIV fusion inhibitor approved for clinical use.[1] It represents a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[2] Enfuvirtide's mechanism of action is fundamentally tied to its interaction with the gp41 transmembrane glycoprotein (B1211001), a key component of the HIV-1 envelope (Env) machinery responsible for fusing the viral and host cell membranes.[3][4] This guide provides a detailed examination of the molecular interactions between Enfuvirtide and the N39 peptide, a synthetic surrogate for the N-terminal heptad repeat (NHR or HR1) domain of gp41, which is the direct target of the drug.[5] Understanding this interaction at a molecular level is crucial for elucidating the drug's mechanism, interpreting resistance pathways, and designing next-generation fusion inhibitors.

Mechanism of Action: Disrupting the Six-Helix Bundle

HIV-1 entry into a host CD4+ cell is a multi-step process. It begins with the binding of the gp120 surface glycoprotein to the cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[6] This binding triggers a series of conformational changes in gp41, exposing its hydrophobic fusion peptide, which inserts into the host cell membrane. This creates a transient "pre-hairpin intermediate" state.[5][7]

Subsequently, the two heptad repeat regions of gp41, HR1 (N-terminal) and HR2 (C-terminal), fold back on each other. The HR1 domains form a central trimeric coiled-coil, and the HR2 domains pack into the grooves of this central core, forming a highly stable six-helix bundle (6-HB).[7] This bundle formation is the critical step that brings the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral capsid to enter the host cell.[6][7]

Enfuvirtide (T-20) is designed to mimic the HR2 domain of gp41.[6][7] It competitively binds to the HR1 domain (represented by the N39 peptide) during the pre-hairpin intermediate stage.[3][7] This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle and halting the fusion process.[8]

HIV_Fusion_Inhibition cluster_0 HIV-1 Fusion Pathway cluster_1 Enfuvirtide (T-20) Inhibition gp120_CD4 1. gp120 binds CD4 & Coreceptor PreHairpin 2. Pre-Hairpin Intermediate (HR1 Exposed) gp120_CD4->PreHairpin SixHB 3. Six-Helix Bundle Formation PreHairpin->SixHB Blocked Six-Helix Bundle Blocked PreHairpin->Blocked Fusion 4. Membrane Fusion SixHB->Fusion T20 Enfuvirtide (T-20) (HR2 Mimic) T20->PreHairpin Binds to HR1

Figure 1: HIV-1 fusion pathway and the inhibitory mechanism of Enfuvirtide (T-20).

Quantitative Analysis of the T-20 and N39 Interaction

The binding affinity between Enfuvirtide (T-20) and its target HR1 domain (represented by N39 or similar peptides) has been quantified using various biophysical techniques. These measurements are essential for understanding the drug's potency. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary methods used for this purpose.

MethodInteracting MoleculesParameterValueReference
Isothermal Titration Calorimetry (ITC)T-20 and N39Binding Constant (K)9.9 × 10⁵ M⁻¹[5]
Surface Plasmon Resonance (SPR)Enfuvirtide and N46Dissociation Constant (Kd)182 nM[9]
Surface Plasmon Resonance (SPR)PEG2k-Enfuvirtide and N46Dissociation Constant (Kd)307 nM[9]

*N46 is a functional fragment of gp41 that contains the full binding region for Enfuvirtide and serves as a suitable model similar to N39.[9]

ITC experiments have revealed that the interaction between T-20 and N39 is a typical enthalpy-driven reaction, where a large amount of heat is released upon binding.[5] This strong, specific binding underscores the potent inhibitory activity of the drug.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of peptide-peptide interactions. Below are protocols for the key experiments used to characterize the T-20 and N39 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare solutions of the N39 peptide and T-20 in the same dialysis buffer (e.g., phosphate-buffered saline, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.

  • Instrument Setup: Thermally equilibrate the ITC instrument (e.g., a MicroCal VP-ITC) to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the N39 peptide solution (e.g., at a concentration of 10-20 µM) into the sample cell. Load the T-20 peptide (e.g., at a concentration of 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 5-10 µL) of the T-20 solution into the N39 solution in the sample cell while continuously monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the two peptides. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).

ITC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_N39 Prepare & Degas N39 Solution Load_Cell Load N39 into Sample Cell Prep_N39->Load_Cell Prep_T20 Prepare & Degas T-20 Solution Load_Syr Load T-20 into Injection Syringe Prep_T20->Load_Syr Titrate Inject T-20 into N39 (Sequential Injections) Load_Cell->Titrate Load_Syr->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Plot_Data Plot Binding Isotherm Measure_Heat->Plot_Data Fit_Model Fit Data to Model (Calculate K, ΔH, n) Plot_Data->Fit_Model

Figure 2: A generalized experimental workflow for Isothermal Titration Calorimetry (ITC).
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of peptides and their complexes, as well as the thermal stability of these structures.

Methodology:

  • Sample Preparation: Prepare individual solutions of N39 and T-20, as well as an equimolar mixture of both, in a suitable buffer (e.g., PBS). A typical final peptide concentration is 10 µM.

  • Wavelength Scan: Record CD spectra from approximately 190 to 260 nm at a set temperature (e.g., 25°C) using a spectropolarimeter.

  • Data Analysis (α-Helicity): The α-helical content is characterized by distinct negative bands at ~208 and ~222 nm. The mean residue ellipticity at 222 nm can be used to calculate the percentage of α-helicity. A significant increase in helicity in the mixture compared to the individual peptides indicates complex formation.

  • Thermal Denaturation: To measure thermostability, monitor the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 2°C/min). The melting temperature (Tm) is the temperature at which 50% of the complex is unfolded.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.

Methodology:

  • Ligand Immobilization: Covalently immobilize one of the binding partners (the ligand, e.g., N46 peptide) onto the surface of a sensor chip (e.g., a CM5 chip).

  • Analyte Injection: Inject a series of increasing concentrations of the other binding partner (the analyte, e.g., Enfuvirtide) across the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time. The "association" phase occurs during analyte injection, and the "dissociation" phase occurs during a subsequent buffer flow.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

Structural Insights and Drug Resistance

The interaction between T-20 and the HR1 domain is highly specific. A critical feature of T-20 is its C-terminal tryptophan-rich motif (TRM), which is essential for both its binding affinity and its potent anti-HIV activity.[5] Molecular dynamics simulations suggest that this TRM region forms strong van der Waals interactions with hydrophobic cavities on the gp41 surface.[10]

Acquired resistance to Enfuvirtide is a clinical concern and is primarily associated with mutations in the HR1 domain of gp41, specifically within a 10-amino acid motif spanning residues 36 to 45.[11][12] These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby diminishing the drug's efficacy.[13][14] Common resistance mutations include changes at positions G36, I37, V38, Q41, and N43.[10][11] The V38E and N43D mutations, for instance, are thought to hinder the binding of T-20 through electrostatic repulsion, leading to a significant decrease in binding energy.[10]

Resistance_Mechanism WT_gp41 Wild-Type gp41 (HR1 Domain) T20_Binding High-Affinity T-20 Binding WT_gp41->T20_Binding Normal Interaction Mut_gp41 Mutated gp41 (e.g., V38E, N43D in HR1) WT_gp41->Mut_gp41 Selection Pressure (T-20 Therapy) Fusion_Inhibited HIV Fusion Inhibited T20_Binding->Fusion_Inhibited Reduced_Binding Reduced T-20 Binding Affinity Mut_gp41->Reduced_Binding Altered Binding Site Fusion_Restored Loss of Inhibition (Drug Resistance) Reduced_Binding->Fusion_Restored

Figure 3: Logical flow of Enfuvirtide resistance due to mutations in the gp41 HR1 domain.

The molecular interaction between Enfuvirtide (T-20) and the gp41 HR1 domain, effectively modeled by the N39 peptide, is a high-affinity, enthalpy-driven process that is central to its function as an HIV fusion inhibitor. Biophysical techniques such as ITC, CD spectroscopy, and SPR provide the quantitative data and structural insights necessary to fully characterize this interaction. A thorough understanding of this binding mechanism not only clarifies how Enfuvirtide works but also explains the basis of clinical drug resistance, providing a critical foundation for the development of more robust and potent second-generation fusion inhibitors.

References

Primary Genotypic Resistance to Enfuvirtide (T-20) in Treatment-Naive Patients: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (T-20) is a first-in-class HIV fusion inhibitor that mimics the C-terminal heptad repeat (HR2) of the viral envelope glycoprotein (B1211001) gp41, preventing the conformational changes required for viral entry into host cells. While highly effective in treatment-experienced patients, the emergence of resistance is a clinical concern. Primary resistance, the presence of resistance-associated mutations in treatment-naive individuals, is considered rare but has been documented. This guide provides a comprehensive overview of primary genotypic resistance to T-20, focusing on key mutations within the gp41 Heptad Repeat 1 (HR1) domain, their prevalence in naive populations, and detailed experimental protocols for their detection and characterization.

Introduction: The Mechanism of Enfuvirtide Action and Resistance

HIV-1 entry into a target cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. Binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface triggers conformational changes in gp41. This exposes the N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41. The subsequent interaction between HR1 and HR2 forms a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion.

Enfuvirtide (T-20) is a synthetic 36-amino-acid peptide that corresponds to a segment of the HR2 domain. It competitively binds to the HR1 domain, preventing the formation of the six-helix bundle and thereby blocking viral fusion and entry.

Resistance to T-20 is primarily associated with mutations in the HR1 region of gp41, specifically within a 10-amino-acid motif spanning residues 36 to 45.[1] These mutations can reduce the binding affinity of T-20 to its target, allowing the natural HR1-HR2 interaction to proceed. While often associated with a fitness cost to the virus, these mutations can lead to virological failure in patients receiving T-20-containing regimens.[2] The presence of such mutations in treatment-naive individuals, though infrequent, underscores the importance of genotypic screening.

Prevalence of Primary T-20 Resistance Mutations in Naive Patients

Studies investigating the prevalence of T-20 resistance-associated mutations in treatment-naive populations have revealed that while the overall frequency is low, certain polymorphisms are present. The most critical region for resistance is the GIV motif (glycine-isoleucine-valine) at positions 36-38 of gp41.[3] However, mutations throughout the 36-45 region have been implicated in reduced susceptibility.

Below are tables summarizing quantitative data from various studies on the prevalence of key mutations in the gp41 HR1 region in T-20 naive patient cohorts.

Table 1: Prevalence of Primary Enfuvirtide Resistance-Associated Mutations in the HR1 Region of gp41 in Treatment-Naive Patients (Selected Studies)

MutationPrevalence (%)Patient Cohort/RegionReference
G36D1.8Recently infected, antiretroviral-naive patients in southwestern France (n=55)[4]
N42D1.8Recently infected, antiretroviral-naive patients in southwestern France (n=55)[4]
V38G, N43K, L44M, L45M3.4 (any of these minor mutations)Recently infected men in the United States (n=175)[5]
N42S16Recently infected men in the United States (n=175)[5]
N42S16.4Enfuvirtide-naive patients (n=55)[6]
Natural Resistance Mutations (any)10.5T-20 naive patients, various subtypes (n=200)[7]
Subtype B9.1T-20 naive patients (n=164)[7]
Non-B Subtypes16.7T-20 naive patients (n=36)[7]

Table 2: Polymorphisms in the gp41 HR1 Region Observed in T-20 Naive Patients

PolymorphismPrevalence (%)Patient Cohort/SubtypeReference
N42S90Subtype C, Mozambique (n=103)[8]
L54MNot specifiedSubtype C, Mozambique (n=103)[8]
Q39HObservedEnfuvirtide-naive patients[6]
N42D/SObservedEnfuvirtide-naive patients[6]
L54MObservedCRF14_BG (Subtype B)[7]
Q56RObservedCRF02_AG (Subtype A)[7]

Experimental Protocols

The detection and characterization of T-20 resistance mutations involve both genotypic and phenotypic assays.

Genotypic Analysis: Sanger Sequencing of the gp41 HR1 Region

This method directly determines the nucleotide sequence of the gp41 HR1 region to identify resistance-associated mutations.

I. RNA Extraction and Reverse Transcription:

  • Viral RNA Extraction: Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL is recommended) using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and a gene-specific reverse primer targeting a conserved region downstream of the HR1 domain.

II. Nested PCR Amplification:

  • First Round PCR:

    • Template: 5 µL of cDNA.

    • Primers: Use outer forward and reverse primers that flank the gp41 HR1 region.

    • PCR Master Mix: Use a high-fidelity DNA polymerase (e.g., Platinum Taq Hi-Fi). A typical 50 µL reaction contains: 1X PCR buffer, 2 mM MgSO4, 0.2 mM each dNTP, 0.2 µM of each outer primer, and 1 unit of polymerase.

    • Cycling Conditions:

      • Initial denaturation: 94°C for 2 minutes.

      • 35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55°C for 30 seconds.

        • Extension: 72°C for 2 minutes.

      • Final extension: 72°C for 10 minutes.

  • Second Round (Nested) PCR:

    • Template: 2 µL of the first-round PCR product.

    • Primers: Use inner forward and reverse primers that are internal to the first-round primers.

    • PCR Master Mix and Cycling Conditions: Same as the first round, but with an annealing temperature adjusted for the inner primers (e.g., 62°C).[9]

III. PCR Product Purification and Sequencing:

  • Agarose (B213101) Gel Electrophoresis: Verify the size of the nested PCR product on a 1.5% agarose gel.

  • Purification: Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).

  • Sanger Sequencing:

    • Sequencing Reaction: Use the purified PCR product as a template in a cycle sequencing reaction with a fluorescently labeled dideoxy terminator kit (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit) and one of the inner PCR primers.

    • Analysis: Run the sequencing reaction products on an automated capillary DNA sequencer. Analyze the resulting chromatograms using sequencing analysis software to identify nucleotide and corresponding amino acid changes in the gp41 HR1 region (codons 36-45).

Phenotypic Analysis: Recombinant Virus Assay

This assay measures the in vitro susceptibility of HIV-1 to T-20 by using pseudoviruses expressing the patient-derived envelope glycoproteins.

I. Construction of HIV-1 env-Pseudotyped Viruses:

  • Amplification of Patient env Gene: Amplify the full-length env gene from patient-derived cDNA using high-fidelity PCR.

  • Cloning: Clone the amplified env gene into a mammalian expression vector (e.g., pcDNA3.1).

  • Pseudovirus Production:

    • Cell Line: Use a human embryonic kidney cell line such as HEK293T.

    • Co-transfection: Co-transfect the HEK293T cells with the patient-derived env expression plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase (e.g., pSG3ΔEnv).[10] Use a suitable transfection reagent (e.g., FuGENE 6).

    • Harvesting: After 48-72 hours of incubation, harvest the cell culture supernatant containing the pseudoviruses.

    • Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock using TZM-bl target cells.[11]

II. Enfuvirtide Susceptibility Assay:

  • Target Cells: Use TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.

  • Assay Setup:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of Enfuvirtide.

    • Pre-incubate the pseudovirus with the serially diluted T-20 for 1 hour at 37°C.[10]

    • Add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation and Readout:

    • Incubate the plates for 48 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each T-20 concentration relative to the virus control (no drug).

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of neutralization against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold-change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a known T-20-sensitive reference virus.

Visualizations

Mechanism of Enfuvirtide Action and Resistance

G cluster_0 HIV-1 Fusion Process (Wild-Type) cluster_1 Inhibition by Enfuvirtide (T-20) cluster_2 Mechanism of Resistance gp120_CD4 gp120 binds to CD4 gp41_conf_change gp41 Conformational Change (HR1 Exposure) gp120_CD4->gp41_conf_change HR1_HR2_interaction HR1 and HR2 Interact gp41_conf_change->HR1_HR2_interaction six_helix_bundle Six-Helix Bundle Formation HR1_HR2_interaction->six_helix_bundle HR1_mutation Mutation in gp41 HR1 (e.g., G36D, V38A, N43D) HR1_HR2_interaction->HR1_mutation fusion Membrane Fusion six_helix_bundle->fusion T20_binds_HR1 Enfuvirtide (T-20) binds to HR1 no_bundle Six-Helix Bundle Formation Blocked T20_binds_HR1->no_bundle no_fusion Fusion Inhibited no_bundle->no_fusion reduced_T20_binding Reduced T-20 Binding Affinity HR1_mutation->reduced_T20_binding restored_fusion HR1-HR2 Interaction Proceeds (Fusion Restored) reduced_T20_binding->restored_fusion gp41_conf_change_main gp41 Conformational Change (HR1 Exposure) gp41_conf_change_main->HR1_HR2_interaction gp41_conf_change_main->T20_binds_HR1

Caption: Mechanism of T-20 action and the development of resistance.

Experimental Workflow for T-20 Resistance Analysis

G cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction env_amp Amplify Full-Length env start->env_amp rt_pcr RT-PCR of gp41 HR1 rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing seq_analysis Sequence Analysis (Mutation Identification) sequencing->seq_analysis cloning Clone env into Expression Vector env_amp->cloning pseudovirus Produce env-Pseudotyped Virus cloning->pseudovirus susceptibility_assay Enfuvirtide Susceptibility Assay (Luciferase Reporter) pseudovirus->susceptibility_assay ic50 IC50 Determination (Fold-Change vs. Wild-Type) susceptibility_assay->ic50

Caption: Workflow for genotypic and phenotypic analysis of T-20 resistance.

Conclusion

Primary genotypic resistance to Enfuvirtide in treatment-naive patients, while not widespread, is a documented phenomenon that can have implications for treatment strategies. The presence of natural polymorphisms and resistance-associated mutations in the gp41 HR1 region highlights the genetic diversity of HIV-1 and its potential to harbor pre-existing resistance. The experimental protocols detailed in this guide provide a framework for the accurate detection and characterization of these mutations, which is crucial for both clinical management and ongoing drug development efforts. Continued surveillance of primary T-20 resistance is warranted to inform treatment guidelines and the design of next-generation fusion inhibitors.

References

Enfuvirtide (T-20) and the Inhibition of HIV-1 Six-Helix Bundle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (B549319) (T-20) is a first-in-class HIV fusion inhibitor that potently neutralizes the virus by preventing the final conformational change of the viral envelope glycoprotein (B1211001) gp41, a critical step for membrane fusion and viral entry into host cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Enfuvirtide's action, focusing on the formation of the six-helix bundle (6HB) of gp41. It details the quantitative aspects of Enfuvirtide's inhibitory activity, outlines key experimental protocols for its study, and presents visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction: The HIV-1 Fusion Cascade

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1][2] The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the target cell surface, which triggers a conformational change in gp120.[1][3] This change exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[1] Coreceptor binding induces further conformational shifts that lead to the exposure and insertion of the N-terminal fusion peptide of the gp41 subunit into the host cell membrane.[1][4] This creates a transient "pre-hairpin" intermediate, bridging the viral and cellular membranes.[4]

The resolution of this intermediate state involves a critical refolding of gp41. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) domains of three gp41 molecules associate to form a highly stable six-helix bundle (6HB).[5][6] This bundle consists of a central, trimeric coiled-coil of NHR helices, with three CHR helices packing in an antiparallel manner into the grooves of the NHR core.[3][7] The formation of this thermostable 6HB is the driving force that brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[1][8]

Mechanism of Action of Enfuvirtide (T-20)

Enfuvirtide is a 36-amino acid synthetic peptide derived from the CHR (HR2) region of gp41.[9] Its mechanism of action is to competitively bind to the NHR (HR1) region of gp41 in its transient pre-hairpin intermediate state.[10][11] By occupying the grooves of the NHR trimer, Enfuvirtide effectively blocks the interaction between the endogenous CHR and NHR domains, thereby preventing the formation of the fusogenic six-helix bundle.[11][12] This arrests the fusion process, leaving the virus attached to the cell surface but unable to complete entry and initiate infection.[13]

cluster_0 HIV-1 Fusion and Inhibition by Enfuvirtide cluster_1 Enfuvirtide (T-20) Action gp120_CD4 gp120 binds to CD4 Coreceptor_Binding Coreceptor (CCR5/CXCR4) Binding gp120_CD4->Coreceptor_Binding gp41_Unfolding gp41 Unfolds, Fusion Peptide Inserts Coreceptor_Binding->gp41_Unfolding Pre_Hairpin Pre-Hairpin Intermediate gp41_Unfolding->Pre_Hairpin Six_Helix_Bundle Six-Helix Bundle Formation Pre_Hairpin->Six_Helix_Bundle Enfuvirtide Enfuvirtide (T-20) Pre_Hairpin->Enfuvirtide Binds to NHR of Pre-Hairpin Intermediate Fusion Membrane Fusion & Viral Entry Six_Helix_Bundle->Fusion Inhibition Inhibition Enfuvirtide->Inhibition Inhibition->Six_Helix_Bundle Blocks Formation

Mechanism of HIV-1 Fusion and Enfuvirtide Inhibition.

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide and its derivatives is quantified through various in vitro assays. The most common metrics are the 50% inhibitory concentration (IC50) and the binding affinity (Kd).

CompoundAssay TypeCell Line/Virus StrainIC50Binding Affinity (Kd)Reference
Enfuvirtide (T-20) Cell-Cell Fusion-24.17 nM-[4]
Single-Cycle Entry-9.41 nM-[4]
Viral InfectivityWild-type HIV-18.8 nM-[14]
Viral InfectivityN43D Mutant167 nM-[14]
Viral InfectivityHIV-1 HXB2~1 nM-[15]
LP-40 (T20-based lipopeptide) Cell-Cell Fusion-0.41 nM-[4]
Single-Cycle Entry-0.44 nM-[4]
Enfuvirtide-PEG Conjugate Viral InfectivityVarious primary isolates6-91 nM307 nM[16]
T-1249 ---~8-fold higher affinity for cell membranes than Enfuvirtide[17]

Enfuvirtide Resistance

Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, the binding site for the drug.[10][18] These mutations can reduce the binding affinity of Enfuvirtide, thereby diminishing its inhibitory effect. Key resistance-associated mutations have been identified in amino acid positions 36-45 of the HR1 domain.[19]

MutationPosition in gp41 HR1ConsequenceReference
G36D/S36Associated with HAART failure and Enfuvirtide resistance.[18][20]
I37V37Confers resistance.[18]
V38A/M/E38Confers resistance.[18]
Q39H/R39Confers resistance.[18]
Q40H40Confers resistance.[18]
N42T/D42Confers resistance.[18][20]
N43D/S/K/Q43Confers resistance.[18]

Interestingly, some of these resistance mutations can lead to reduced viral fitness and may increase the virus's sensitivity to certain neutralizing antibodies, suggesting a trade-off for the virus.[10]

Experimental Protocols

A variety of experimental assays are employed to study HIV-1 fusion, the mechanism of fusion inhibitors, and the development of resistance.

Cell-Cell Fusion Assay

This assay measures the ability of Env-expressing cells to fuse with CD4 and coreceptor-expressing target cells.

Methodology:

  • Cell Preparation: Co-culture effector cells expressing HIV-1 Env with target cells expressing CD4 and the appropriate coreceptor (CCR5 or CXCR4).

  • Inhibitor Addition: Incubate the co-culture with varying concentrations of the fusion inhibitor (e.g., Enfuvirtide).

  • Fusion Quantification: After a set incubation period (e.g., 2 hours at 37°C), quantify the extent of cell fusion. This can be achieved through various reporter systems, such as a β-galactosidase-based chemiluminescent assay where one cell line expresses the enzyme and the other expresses the substrate.[21]

  • Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the inhibitor concentration.

Start Start Prepare_Effector Prepare Effector Cells (Expressing HIV-1 Env) Start->Prepare_Effector Prepare_Target Prepare Target Cells (Expressing CD4 and Coreceptor) Start->Prepare_Target Co_culture Co-culture Effector and Target Cells Prepare_Effector->Co_culture Prepare_Target->Co_culture Add_Inhibitor Add Fusion Inhibitor (Varying Concentrations) Co_culture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quantify_Fusion Quantify Cell Fusion (e.g., Reporter Gene Assay) Incubate->Quantify_Fusion Analyze_Data Analyze Data and Determine IC50 Quantify_Fusion->Analyze_Data End End Analyze_Data->End

Workflow for a Cell-Cell Fusion Assay.
Viral Infectivity Assay

This assay measures the inhibition of viral entry into target cells using replication-incompetent pseudoviruses.

Methodology:

  • Pseudovirus Production: Generate pseudoviruses co-transfected with an Env-deleted HIV-1 backbone plasmid (containing a reporter gene like luciferase) and a plasmid expressing the desired HIV-1 Env.

  • Infection: Pre-incubate the pseudoviruses with serial dilutions of the inhibitor before adding them to target cells (e.g., TZM-bl cells).

  • Incubation: Allow infection to proceed for a specified time (e.g., 48 hours).

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).

  • Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50.[21]

Biophysical Characterization of Six-Helix Bundle Formation

Techniques like circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) are used to characterize the biophysical properties of gp41 and its interaction with inhibitors.

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To assess the secondary structure (e.g., α-helicity) and thermal stability of gp41 constructs or the 6HB.

  • Methodology: A solution of the peptide or protein is placed in a CD spectropolarimeter. The differential absorption of left and right-handed circularly polarized light is measured as a function of wavelength to determine the secondary structure. Thermal stability (melting temperature, Tm) is determined by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as the temperature is increased.[2][22]

Surface Plasmon Resonance (SPR):

  • Purpose: To measure the binding affinity and kinetics of the interaction between a fusion inhibitor and a gp41 fragment (e.g., NHR).

  • Methodology: One molecule (e.g., an NHR peptide) is immobilized on a sensor chip. A solution containing the other molecule (e.g., Enfuvirtide) is flowed over the chip. The change in the refractive index at the sensor surface upon binding is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[16][21]

Conclusion

Enfuvirtide's mechanism of action provides a clear example of rational drug design targeting a critical conformational change in a viral fusion protein. By specifically inhibiting the formation of the six-helix bundle, Enfuvirtide effectively blocks HIV-1 entry. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on HIV-1 fusion, the development of novel entry inhibitors, and the challenges of antiviral resistance. Understanding the intricate details of the six-helix bundle formation process remains a cornerstone for the future design of more potent and durable anti-HIV therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Enfuvirtide (T-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (also known as T-20) is a potent antiretroviral drug belonging to the class of HIV fusion inhibitors.[1] It is a synthetic peptide that mimics a component of the HIV-1 fusion machinery.[2] Its mechanism of action involves binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein (B1211001). This binding event prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the entry of the virus into the host cell.[3][4] These application notes provide detailed protocols for assessing the in vitro antiviral activity of Enfuvirtide against HIV-1.

Mechanism of Action

Enfuvirtide disrupts the HIV-1 molecular machinery at the final stage of fusion with the target cell, which prevents uninfected cells from becoming infected.[1] The HIV-1 envelope glycoprotein is composed of gp120 and gp41. The infection process begins when gp120 binds to the CD4 receptor on the surface of a host T-cell.[2] This is followed by a conformational change that allows gp120 to bind to a co-receptor (CXCR4 or CCR5). This co-receptor binding triggers a conformational change in gp41, exposing a region known as the HR1 domain. Another region of gp41, the HR2 domain, then folds back to interact with the HR1 domain, forming a six-helix bundle. This process pulls the viral and cellular membranes close together, leading to fusion and viral entry. Enfuvirtide mimics the HR2 domain and competitively binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle and thus blocking membrane fusion.[2][4]

Enfuvirtide_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition Inhibition by Enfuvirtide gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1/HR2) Enfuvirtide Enfuvirtide (T-20) gp41->Enfuvirtide 4. Enfuvirtide Binds HR1 CoR Co-receptor (CXCR4/CCR5) CD4->CoR 2. Co-receptor Binding CoR->gp41 3. gp41 Unfolds Blocked Fusion Blocked Enfuvirtide->Blocked Prevents 6-Helix Bundle Formation

Caption: HIV-1 entry and the inhibitory action of Enfuvirtide (T-20).

Quantitative Data Summary

The in vitro antiviral activity of Enfuvirtide is commonly expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), while its cytotoxicity is represented by the 50% cytotoxic concentration (CC50). These values can vary depending on the specific assay, cell line, and HIV-1 isolate used.

ParameterValue RangeAssay MethodReference
IC50 (Clades A-G)4 to 280 nM (18 to 1260 ng/mL)Not specified[5]
IC50 (Baseline Clinical Isolates)0.089 to 107 nM (0.4 to 480 ng/mL)cMAGI assay[5]
IC50 (Cell-cell Fusion)23 ± 6 nMCell-cell fusion assay[6]
IC50 (LP-40, a lipopeptide derivative)0.41 nMCell-cell fusion assay[5]
IC50 (LP-40, a lipopeptide derivative)0.44 nMSingle-cycle entry assay[5]

Experimental Protocols

HIV-1 Antiviral Activity Assay (p24 Antigen-Based)

This protocol describes a common method to determine the antiviral activity of Enfuvirtide by measuring the inhibition of HIV-1 p24 antigen production in infected cells.[5] The MT-4 human T-cell line is highly susceptible to HIV infection and exhibits rapid cytopathic effects, making it a suitable model for this assay.[7]

Objective: To determine the 50% effective concentration (EC50) of Enfuvirtide.

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • HIV-1 viral stock (e.g., NL4-3)

  • Enfuvirtide (T-20)

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]

  • Compound Addition: Prepare serial dilutions of Enfuvirtide in culture medium. Add 50 µL of the diluted compound to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).[7]

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing the test compound and the virus control wells.[7]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[7]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for p24 analysis.

  • p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known p24 standards. Determine the concentration of p24 in the test samples and calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay measures cell viability.

Objective: To determine the 50% cytotoxic concentration (CC50) of Enfuvirtide.

Materials:

  • MT-4 cells

  • Complete culture medium

  • Enfuvirtide (T-20)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]

  • Compound Addition: Add 100 µL of serial dilutions of Enfuvirtide to the wells. Include wells with cells and medium only as a control for 100% viability.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each Enfuvirtide concentration relative to the cell control. The CC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_antiviral Antiviral Assay (p24) cluster_cytotoxicity Cytotoxicity Assay (MTT) A1 Seed MT-4 cells in 96-well plate A2 Add serial dilutions of Enfuvirtide A1->A2 A3 Infect with HIV-1 A2->A3 A4 Incubate for 4-5 days A3->A4 A5 Collect supernatant A4->A5 A6 Perform p24 ELISA A5->A6 A7 Calculate EC50 A6->A7 C1 Seed MT-4 cells in 96-well plate C2 Add serial dilutions of Enfuvirtide C1->C2 C3 Incubate for 4-5 days C2->C3 C4 Add MTT solution C3->C4 C5 Add solubilization solution C4->C5 C6 Read absorbance at 570 nm C5->C6 C7 Calculate CC50 C6->C7

References

Application Note: High-Throughput Screening of HIV-1 Entry Inhibitors Using a Cell-Based Assay with Enfuvirtide (T-20)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. Enfuvirtide (T-20) is a synthetic peptide and the first-in-class HIV fusion inhibitor.[1][2] It mimics a segment of the gp41 protein, specifically the heptad repeat 2 (HR2) region.[3] By binding to the corresponding heptad repeat 1 (HR1) region on the viral gp41, Enfuvirtide prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry.[2][3] This application note describes a robust and sensitive cell-based assay for evaluating the activity of HIV-1 entry inhibitors, using Enfuvirtide as a reference compound. The assay employs HIV-1 envelope (Env)-pseudotyped viruses and a genetically engineered cell line (TZM-bl) that expresses a luciferase reporter gene upon successful viral entry and infection.[4][5]

Principle of the Assay

This assay quantifies the inhibition of HIV-1 entry by measuring the activity of a reporter gene (luciferase) expressed in target cells.[5] Single-round-infectious pseudoviruses are created by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 Env protein of interest and another, an Env-deficient HIV-1 backbone that carries the luciferase reporter gene.[6][7] These pseudoviruses can infect target cells but cannot produce new infectious virions.[7] The target cell line, TZM-bl, is a HeLa cell derivative engineered to express high levels of CD4, CCR5, and CXCR4, the primary receptors and co-receptors for HIV-1.[8] Critically, TZM-bl cells contain integrated copies of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[4] When the virus successfully enters the cell, the viral Tat protein is produced, which transactivates the LTR promoter, leading to robust luciferase expression. The resulting luminescence is directly proportional to the level of viral entry.[5] In the presence of an entry inhibitor like Enfuvirtide, viral entry is blocked, leading to a dose-dependent reduction in luciferase activity.

Mechanism of HIV-1 Entry and Enfuvirtide Inhibition

HIV-1 entry is a multi-step process. The viral surface glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the target T-cell.[3] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3] Coreceptor binding induces further dramatic conformational changes in the transmembrane glycoprotein gp41.[1] A hydrophobic region of gp41, known as the fusion peptide, inserts itself into the target cell membrane.[9] Gp41 then refolds, bringing two helical regions, HR1 and HR2, together to form a stable six-helix bundle.[2] This action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[1]

Enfuvirtide (T-20) is a 36-amino-acid synthetic peptide that mimics the HR2 domain of gp41.[2] It competitively binds to the HR1 domain during the intermediate stage after the fusion peptide has inserted into the cell membrane but before the six-helix bundle has formed.[1][3] This binding physically obstructs the interaction between the native HR1 and HR2 domains, preventing the formation of the fusion-active six-helix bundle and halting the fusion process.[2]

Caption: Mechanism of HIV-1 entry and inhibition by Enfuvirtide (T-20).

Experimental Protocols

Protocol 1: Production of HIV-1 Env-Pseudotyped Virus

This protocol details the generation of replication-incompetent pseudoviruses.[6][10]

Materials:

  • HEK293T cells (e.g., ATCC CRL-3216)

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Env-expressing plasmid (specific to the HIV-1 strain of interest)

  • Env-deficient HIV-1 backbone plasmid with luciferase reporter (e.g., pSG3ΔEnv)[10]

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

  • T-75 cell culture flasks

  • 0.45 µm filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of 3-8 x 10^6 cells per flask in 12 mL of Complete Growth Medium.[6] The cells should be 50-80% confluent on the day of transfection.[7]

  • Transfection Complex Preparation: In a sterile tube, prepare the DNA mixture by combining the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:3 or 1:4 (e.g., 4 µg Env plasmid to 8 µg backbone plasmid).[11] Dilute the DNA in serum-free medium. Add the transfection reagent according to the manufacturer's instructions and incubate at room temperature for 15-30 minutes to allow complexes to form.[6]

  • Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.[6]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[6]

  • Harvesting Pseudovirus: After incubation, harvest the cell culture supernatant, which contains the pseudoviruses.[10]

  • Clarification and Storage: Centrifuge the supernatant to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus stock and store at -80°C for long-term use.[12]

Protocol 2: Cell-Based HIV-1 Entry Inhibition Assay

This protocol measures the inhibitory activity of Enfuvirtide or test compounds.[10][13]

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)[5]

  • Complete Growth Medium

  • HIV-1 pseudovirus stock (titrated to yield 50,000-150,000 RLU in control wells)[7]

  • Enfuvirtide (T-20) and other test compounds

  • 96-well flat-bottom cell culture plates

  • DEAE-Dextran solution

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of Complete Growth Medium.[10] Incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of Enfuvirtide (and test compounds) in growth medium. A typical starting concentration for Enfuvirtide is 10 µg/mL, followed by 5-fold serial dilutions.

  • Inhibition Reaction: Remove the medium from the TZM-bl cells. Add 50 µL of the diluted compounds to the appropriate wells in triplicate.

  • Infection: In a separate plate or tubes, dilute the pseudovirus stock in growth medium containing DEAE-Dextran (final concentration of ~15-30 µg/mL to enhance infectivity).[5][8] Add 50 µL of the diluted pseudovirus to each well containing the compounds. Also include virus control wells (virus + cells, no compound) and cell control wells (cells only, no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[5]

  • Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition: After a 2-minute incubation to ensure cell lysis, measure the luminescence in a plate luminometer as Relative Light Units (RLU).

Experimental_Workflow SeedCells Seed TZM-bl cells (1x10^4 cells/well) Incubate1 Incubate Overnight (37°C, 5% CO2) SeedCells->Incubate1 PrepCompounds Prepare serial dilutions of Enfuvirtide/Test Compounds Incubate1->PrepCompounds PrepVirus Prepare pseudovirus inoculum (with DEAE-Dextran) AddCompounds Add 50 µL of compounds to cells PrepCompounds->AddCompounds AddVirus Add 50 µL of virus to wells PrepVirus->AddVirus Incubate2 Incubate for 48 hours (37°C, 5% CO2) AddVirus->Incubate2 AddReagent Add Luciferase Reagent Incubate2->AddReagent ReadRLU Measure Luminescence (RLU) AddReagent->ReadRLU Analyze Calculate % Inhibition & IC50 ReadRLU->Analyze

Caption: Workflow for the cell-based HIV-1 entry inhibition assay.

Data Analysis and Expected Results

1. Calculation of Percent Inhibition: The percentage of neutralization or inhibition for each compound concentration is calculated relative to the virus control wells (cells + virus, no inhibitor).

  • Formula: % Inhibition = 100 × [ 1 - ( (RLU_Compound - RLU_CellControl) / (RLU_VirusControl - RLU_CellControl) ) ]

2. IC50 Determination: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces viral entry by 50%. This value is determined by plotting the percent inhibition against the log-transformed compound concentrations and fitting the data to a nonlinear regression curve (e.g., a four-parameter logistic curve).

Representative Data for Enfuvirtide (T-20)

The inhibitory activity of Enfuvirtide can vary depending on the specific HIV-1 strain (i.e., the Env pseudotype) used in the assay. Strains are categorized into "Tiers" based on their sensitivity to neutralization, with Tier 1 being the most sensitive and Tier 3 being the most resistant.

HIV-1 Strain (Subtype)Co-receptor TropismRepresentative IC50 (µg/mL)Representative IC50 (nM)Reference
HIV-1 IIIB (B)X4~0.01 - 0.03~2.2 - 6.7[14]
HIV-1 BaL (B)R5~0.01 - 0.04~2.2 - 8.9[14]
HIV-1 JR-CSF (B)R5~0.023~5.2[15]
HIV-1 Group ON/A~0.15~33.4[16]
Enfuvirtide-Resistant (V38A)X4> 1.0> 222.9[14]

Note: IC50 values are approximate and can vary between experiments and laboratories. The molecular weight of Enfuvirtide is ~4492 g/mol .

This cell-based pseudovirus entry assay is a powerful and versatile tool for HIV-1 research and drug development. It provides a safe, quantitative, and high-throughput method for screening and characterizing entry inhibitors. Using Enfuvirtide as a positive control allows for the validation of assay performance and provides a benchmark against which novel inhibitory compounds can be compared. The detailed protocols and expected data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working to combat HIV-1.

References

Application Notes and Protocols for Solubilizing Enfuvirtide (T-20) for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the solubilization and use of the HIV fusion inhibitor Enfuvirtide (T-20) in cell culture applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Enfuvirtide (T-20) is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor. It functions by binding to the first heptad repeat (HR1) in the gp41 transmembrane protein of the virus, which prevents the conformational changes required for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of the virus into the host cell. Proper solubilization of Enfuvirtide is critical for its efficacy and for obtaining reliable results in in-vitro experiments.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of Enfuvirtide is provided in the table below.

PropertyValue
Molecular Formula C204H301N51O64
Molecular Weight 4492 g/mol
Appearance White to off-white lyophilized powder
Solubility
   WaterSoluble up to 10 mg/mL with gentle mixing.
   DMSOSoluble up to 25 mg/mL.

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of Enfuvirtide in Dimethyl Sulfoxide (DMSO).

Materials:

  • Enfuvirtide (T-20) powder

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Balance

Procedure:

  • Weighing the Peptide: Carefully weigh the desired amount of Enfuvirtide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.492 mg of Enfuvirtide.

  • Adding the Solvent: Add the appropriate volume of sterile DMSO to the tube containing the Enfuvirtide powder. For a 10 mM solution, this would be 1 mL for every 4.492 mg of peptide.

  • Dissolving the Peptide: Gently vortex the tube for 1-2 minutes to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

This protocol outlines the dilution of the Enfuvirtide stock solution to the desired final concentration in a cell culture medium.

Materials:

  • Enfuvirtide stock solution (10 mM in DMSO)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile, conical-bottom polypropylene or polystyrene tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM Enfuvirtide stock solution at room temperature.

  • Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Serial Dilutions (if necessary): For lower final concentrations, it may be necessary to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution, and then dilute this intermediate solution to the final desired concentration.

  • Mixing and Application: Gently mix the working solution by pipetting up and down. Add the final working solution to your cell culture plates as required by your experimental design. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Enfuvirtide Powder add_dmso Add Sterile DMSO weigh->add_dmso 4.492 mg for 1 mL of 10 mM vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute e.g., 1:1000 for 10 µM apply Apply to Cell Culture dilute->apply

Caption: Workflow for preparing Enfuvirtide stock and working solutions.

G cluster_hiv HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion (Blocked by Enfuvirtide) gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor Chemokine Co-receptor (CCR5 or CXCR4) gp120->coreceptor gp41 gp41 (HR1 and HR2 domains) gp41_conf gp41 Conformational Change (HR1 and HR2 form 6-helix bundle) gp41->gp41_conf Inhibits cd4->coreceptor 2. Co-receptor Binding coreceptor->gp41_conf 3. Conformational Change Trigger enfuvirtide Enfuvirtide (T-20) enfuvirtide->gp41 4. Binds to HR1 fusion Viral and Cell Membrane Fusion gp41_conf->fusion

Caption: Enfuvirtide's mechanism of action in inhibiting HIV-1 entry.

Stability and Storage

  • Lyophilized Powder: The lyophilized Enfuvirtide powder should be stored at -20°C and is stable for several years under these conditions.

  • Stock Solutions: Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. It is highly recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: Working solutions prepared in cell culture media should be made fresh for each experiment and should not be stored for extended periods.

Troubleshooting

ProblemPossible CauseSolution
Precipitation in stock solution The concentration is too high for the solvent.Warm the solution gently in a 37°C water bath and vortex again. If precipitation persists, the solution may be supersaturated, and a lower concentration stock solution should be prepared.
Precipitation in working solution Poor solubility in the aqueous medium.Ensure the final concentration of DMSO is sufficient to maintain solubility but remains non-toxic to the cells. Consider using a different solvent for the stock solution if compatibility issues arise.
Inconsistent experimental results Degradation of Enfuvirtide.Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure proper storage conditions are maintained. Prepare fresh working solutions for each experiment.
Cell toxicity High concentration of DMSO.Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Perform a DMSO toxicity control experiment to determine the tolerance of your specific cell line.

Determining the Potency of Enfuvirtide: A Detailed Protocol for IC50 Value Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (B549319) (brand name Fuzeon) is an antiretroviral drug belonging to the class of HIV fusion inhibitors. It represents a critical therapeutic option for individuals with multi-drug resistant HIV-1 infection. Enfuvirtide functions by binding to the first heptad repeat (HR1) of the HIV-1 transmembrane glycoprotein (B1211001) gp41, a crucial component of the viral fusion machinery. This binding event prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the target cell.[1][2][3][4] The in vitro potency of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication or cell-cell fusion.[5] Accurate determination of IC50 values is paramount for preclinical drug development, monitoring viral susceptibility, and guiding clinical treatment strategies.

This application note provides detailed protocols for determining the IC50 values of Enfuvirtide against various strains of HIV-1. The methodologies described herein are essential for researchers and drug development professionals working in the field of HIV therapeutics.

Data Presentation: Enfuvirtide IC50 Values

The following table summarizes the IC50 values of Enfuvirtide against a panel of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and mutants with known resistance-associated mutations. These values were determined using various in vitro assays, such as cell-cell fusion assays and single-cycle infectivity assays.

HIV-1 Strain/IsolateCo-receptor TropismAssay TypeEnfuvirtide IC50 (nM)Fold Change in IC50 (vs. Wild-Type)Reference
HIV-1 IIIBX4p24 Antigen Inhibition~5-101[6]
HIV-1 BaLR5p24 Antigen Inhibition~10-201[6]
HIV-1 JR-CSFR5Single-Cycle Infectivity5.191[1]
Wild-Type LAIX4Pseudovirus Neutralization~19 µg/ml (~4.2 µM)1[7]
G36D Mutant-Cell-Cell Fusion / Pseudovirus3.5 - 5.33.5 - 5.3[7]
V38A Mutant---45[8]
N43D Mutant-In vitro assays-5 - 50[9]
G36D/V38M Double Mutant-Cell-Cell Fusion / Pseudovirus30 - 36030 - 360[7]
HIV-1 Group O--0.15 ± 0.028 µg/ml (~33.4 nM)-[10]

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and virus stocks used. It is crucial to include a reference wild-type strain in each experiment to accurately determine the fold change in resistance for mutant viruses.[11]

Experimental Protocols

Two common methods for determining the IC50 of Enfuvirtide are the HIV-1 pseudovirus entry assay and the cell-cell fusion assay. Both assays rely on the principle of measuring the inhibition of HIV-1 envelope-mediated cell entry or fusion in the presence of serial dilutions of the drug.

Protocol 1: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of Enfuvirtide to inhibit the entry of HIV-1 pseudoviruses into target cells. The pseudoviruses are replication-defective but express the HIV-1 envelope glycoproteins (gp120/gp41) and contain a reporter gene (e.g., luciferase or green fluorescent protein).

Materials:

  • HEK293T cells (for pseudovirus production)

  • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • HIV-1 Env-expressing plasmid

  • HIV-1 backbone plasmid (Env-deficient, containing a reporter gene)

  • Transfection reagent

  • Enfuvirtide stock solution (in DMSO or water)

  • Cell culture medium (DMEM supplemented with 10% FBS and antibiotics)

  • 96-well cell culture plates (white, solid-bottom for luminescence assays)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock to determine the appropriate dilution for the assay.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of Enfuvirtide in cell culture medium.

    • Pre-incubate the diluted Enfuvirtide with the pseudovirus for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-drug mixture.

    • Incubate for 48 hours at 37°C.

  • Luciferase Activity Measurement:

    • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control (no drug).

    • Plot the percentage of inhibition against the log of the Enfuvirtide concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression analysis software (e.g., GraphPad Prism).[12][13][14]

Protocol 2: Cell-Cell Fusion Assay

This assay measures the ability of Enfuvirtide to block the fusion between cells expressing the HIV-1 envelope glycoproteins (effector cells) and target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells (e.g., HEK293T cells transiently transfected with an HIV-1 Env-expressing plasmid)

  • Target cells (e.g., TZM-bl cells)

  • Enfuvirtide stock solution

  • Cell culture medium

  • 96-well cell culture plates

  • Reporter gene assay system (e.g., luciferase)

Procedure:

  • Cell Preparation:

    • Prepare effector cells by transfecting HEK293T cells with an HIV-1 Env-expressing plasmid.

    • Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.

  • Fusion Inhibition Assay:

    • Prepare serial dilutions of Enfuvirtide in cell culture medium and add them to the target cells.

    • Add the effector cells to the wells containing the target cells and Enfuvirtide.

    • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Reporter Gene Measurement:

    • Measure the reporter gene activity (e.g., luciferase) as an indicator of cell fusion.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each Enfuvirtide concentration.

    • Determine the IC50 value as described in the pseudovirus entry assay protocol.

Visualizations

Enfuvirtide_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) Enfuvirtide Enfuvirtide gp41->Enfuvirtide 4. Enfuvirtide binds to HR1 Fusion Membrane Fusion gp41->Fusion 5. HR1/HR2 Interaction   (6-Helix Bundle Formation) CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor   Binding CCR5_CXCR4->gp41 3. gp41 Conformational   Change (HR1 Exposure) Fusion_Blocked Fusion Blocked Enfuvirtide->Fusion_Blocked Inhibition

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 entry.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis A1 Prepare Serial Dilutions of Enfuvirtide B1 Incubate Drug with Virus/Cells A1->B1 A2 Prepare HIV-1 Pseudovirus or Effector Cells A2->B1 A3 Seed Target Cells (e.g., TZM-bl) B2 Infect/Co-culture with Target Cells A3->B2 B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Measure Reporter Gene Activity (e.g., Luciferase) B3->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 using Non-linear Regression C3->C4

Caption: Experimental workflow for determining the IC50 value of Enfuvirtide.

References

Application Notes: Evaluating the Antiviral Potency of T-20 (Enfuvirtide) Using a p24 Antigen-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-20 (enfuvirtide), the first-in-class HIV fusion inhibitor, offers a unique mechanism of action by preventing the entry of HIV-1 into host cells.[1][2] A critical step in the preclinical and clinical development of T-20 and other antiretroviral agents is the accurate determination of their antiviral potency. A widely used and reliable method for this is the p24 antigen-based antiviral assay. The HIV-1 p24 protein is a core structural component of the viral capsid, and its concentration in cell culture supernatants serves as a robust indicator of viral replication.[3] This document provides detailed protocols for utilizing a p24 antigen capture assay to quantify the in vitro antiviral activity of T-20.

The principle of this assay is to measure the reduction in p24 antigen production in HIV-1 infected cells cultured in the presence of varying concentrations of T-20. This allows for the calculation of key antiviral parameters, such as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which are fundamental for characterizing the potency of the inhibitor.

Mechanism of Action of T-20 (Enfuvirtide)

T-20 is a synthetic 36-amino acid peptide that mimics a region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[4] The entry of HIV-1 into a target cell is initiated by the binding of the viral glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[5] This binding triggers conformational changes in gp41, leading to the fusion of the viral and cellular membranes. T-20 specifically binds to a region of gp41 called the first heptad repeat (HR1), preventing the conformational changes necessary for membrane fusion.[4][5] By blocking this critical step, T-20 effectively halts the viral life cycle before the viral genetic material can enter the host cell.[5]

T20_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1/HR2) Fusion_Blocked Fusion Blocked Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Unfolds T20 T-20 (Enfuvirtide) T20->gp41 4. T-20 Binds to HR1

Mechanism of T-20 (Enfuvirtide) Action

Data Presentation

The antiviral activity of T-20 is typically quantified by its IC50 or EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the in vitro antiviral activity of T-20 against various HIV-1 strains, as determined by p24 antigen-based assays and other methods.

Parameter Value Range Assay Method
IC50 (Clades A-G)4 to 280 nM (18 to 1260 ng/mL)Not specified
IC50 (Baseline Clinical Isolates)0.089 to 107 nM (0.4 to 480 ng/mL)cMAGI assay
IC50 (Cell-cell Fusion)23 ± 6 nMCell-cell fusion assay

Table 1: In Vitro Antiviral Activity of Enfuvirtide.[1]

HIV-1 Isolate Assay Type IC50 (nM)
NL4-3p24 Antigen ELISA0.052
BaLp24 Antigen ELISA0.022
Clinical Isolate (Subtype B)p24 Antigen ELISA0.040
Clinical Isolate (Subtype C)p24 Antigen ELISANot specified

Table 2: Antiviral Activity of a Novel HIV-1 Inhibitor (for comparison) against Various HIV-1 Strains.[6]

Experimental Protocols

Protocol 1: HIV-1 Antiviral Activity Assay using a p24 Antigen-Based Method

This protocol outlines a standard method for determining the antiviral activity of T-20 by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

  • Target cells (e.g., MT-2, PM1, or Peripheral Blood Mononuclear Cells - PBMCs)

  • HIV-1 viral stock (e.g., NL4-3, BaL)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)

  • T-20 (Enfuvirtide) stock solution

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Plating: Seed target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[1]

  • Compound Addition: Prepare serial dilutions of T-20 in complete cell culture medium. Add the diluted T-20 to the wells. Include "no drug" controls (virus-infected, untreated cells) and "cell" controls (uninfected, untreated cells).

  • Infection: Add a predetermined amount of HIV-1 viral stock to each well (except for the cell controls). The multiplicity of infection (MOI) should be optimized for the cell type and virus strain used.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period of 3 to 6 days.[1]

  • Supernatant Collection: After the incubation period, carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each T-20 concentration relative to the "no drug" control.

    • Determine the EC50 value by plotting the percentage of inhibition against the T-20 concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow start Start plate_cells Plate Target Cells (e.g., MT-2, PM1) start->plate_cells add_t20 Add Serial Dilutions of T-20 plate_cells->add_t20 add_virus Infect with HIV-1 add_t20->add_virus incubate Incubate for 3-6 Days (37°C, 5% CO2) add_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 Antigen ELISA collect_supernatant->p24_elisa data_analysis Data Analysis (Calculate % Inhibition and EC50) p24_elisa->data_analysis end End data_analysis->end

Workflow for the p24 Antigen-Based Antiviral Assay
Protocol 2: General p24 Antigen Capture ELISA Procedure

This is a generalized protocol for a p24 antigen capture ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Principle of the Assay:

The p24 antigen capture ELISA is a sandwich immunoassay. Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When a sample containing p24 is added, the antigen binds to the capture antibody. After washing, a second, enzyme-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24. Following another wash, a substrate is added, and the resulting color change is proportional to the amount of p24 in the sample.

Procedure:

  • Sample Preparation: If necessary, lyse the viral particles in the collected supernatants to release the p24 antigen, typically by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Coating: The microplate wells are pre-coated with a capture anti-p24 antibody.

  • Sample Addition: Add the prepared samples and a series of p24 standards (of known concentrations) to the wells. Incubate as per the kit's instructions (e.g., 1-2 hours at 37°C).

  • Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer.

  • Detector Antibody Addition: Add the enzyme-conjugated detector antibody to each well and incubate.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution to each well and incubate, typically in the dark, to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well to halt the enzymatic reaction.

  • Reading the Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Generate a standard curve from the absorbance readings of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples.

p24_ELISA_Principle well { Well Surface |  Capture Antibody} p24 p24 Antigen well:f1->p24 detector_ab Detector Antibody (Enzyme-linked) p24->detector_ab substrate Substrate detector_ab->substrate product Colored Product substrate->product step1 1. p24 Antigen binds to Capture Antibody step2 2. Detector Antibody binds to p24 step3 3. Enzyme converts Substrate to Colored Product

Principle of the p24 Antigen Capture ELISA

Conclusion

The p24 antigen-based antiviral assay is a sensitive, specific, and reproducible method for determining the in vitro potency of T-20 and other antiretroviral compounds. By quantifying the reduction in viral replication, this assay provides crucial data for the characterization and development of novel HIV inhibitors. The protocols provided herein serve as a comprehensive guide for researchers to effectively implement this assay in their drug discovery and development workflows.

References

Application Notes and Protocols for the Large-Scale Chemical Synthesis of Enfuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (B549319) (also known as T-20) is a 36-amino acid synthetic peptide that represents a first-in-class HIV fusion inhibitor. It functions by binding to the first heptad repeat (HR1) in the gp41 transmembrane protein of HIV, preventing the conformational changes required for the fusion of the viral and cellular membranes. The large-scale chemical synthesis of a peptide of this length and complexity is a significant undertaking and a landmark in industrial peptide chemistry.[1]

This document provides a detailed overview of the methodologies and protocols for the large-scale chemical synthesis of Enfuvirtide, tailored for researchers and professionals in drug development. The synthesis is primarily achieved through a hybrid approach that combines solid-phase peptide synthesis (SPPS) for the creation of peptide fragments, followed by their condensation in a solution phase.[1]

Synthesis Strategy: A Hybrid Approach

The commercial production of Enfuvirtide employs a convergent synthesis strategy. The full 36-amino acid sequence is divided into smaller, more manageable fragments. These fragments are synthesized individually on a solid support resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2] Following their synthesis and cleavage from the resin, the protected fragments are purified and then coupled together in solution to yield the full-length peptide. This hybrid strategy offers several advantages over a linear solid-phase synthesis for a peptide of this size, including higher overall yields and easier purification of intermediates.

A common industrial strategy for Enfuvirtide synthesis involves the creation of three key peptide fragments. These fragments are synthesized using a super acid-sensitive resin, such as 2-chlorotrityl resin, which allows for the cleavage of the peptide with its side-chain protecting groups intact. Each fragment can be synthesized on a large scale (300-500 kg) and is purified to over 90% purity before being used in the solution-phase condensation steps.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the large-scale synthesis of Enfuvirtide.

Table 1: Enfuvirtide Peptide Fragments

Fragment IDAmino Acid SequenceResidue RangeMolecular Weight (Protected)
Fragment 1Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys1-18~2200 Da
Fragment 2Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu19-26~1000 Da
Fragment 3Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH227-36~1400 Da

Table 2: Synthesis and Purification Yields & Purity

Synthesis StageDescriptionTypical YieldPurity
SPPS of FragmentsSolid-phase synthesis of individual protected fragments.>85% per fragment[3]>90% per fragment[3]
Fragment CleavageCleavage of protected fragments from the resin.HighHigh
Fragment PurificationPurification of protected fragments by RP-HPLC.High>95%
Solution-Phase CondensationCoupling of purified fragments in solution.VariableIntermediate Purity
Global DeprotectionRemoval of all side-chain protecting groups.HighCrude
Crude Enfuvirtide IsolationPrecipitation and isolation of the crude product.~85%[1]~70%[1]
Final RP-HPLC PurificationPreparative RP-HPLC of crude Enfuvirtide.~30% (overall)[3]>99%

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Representative Enfuvirtide Fragment (e.g., Fragment 3: Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2)

1. Resin Preparation:

  • Start with a Rink Amide resin (or similar) to yield a C-terminal amide.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

2. First Amino Acid Loading:

  • Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

3. SPPS Cycle for Subsequent Amino Acids (Automated or Manual):

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Coupling:

    • Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.

  • Repeat this cycle for each amino acid in the fragment sequence.

Protocol 2: Cleavage of the Protected Peptide Fragment from the Resin
  • Wash the peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.[4]

  • Add the cold cleavage cocktail to the resin and gently agitate for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Neutralize the filtrate with DIEA.[4]

  • Precipitate the protected peptide by adding cold diethyl ether or isopropyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 3: Solution-Phase Condensation of Two Fragments
  • Dissolve the C-terminal protected fragment (with a free N-terminus) and the N-terminal protected fragment (with a free C-terminus) in DMF.

  • Add HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (3 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, precipitate the fully protected peptide by adding water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Protocol 4: Global Deprotection and Final Cleavage
  • Dissolve the fully protected peptide in a cleavage cocktail. A typical mixture consists of TFA/Water/Dithiothreitol (DTT) in a ratio of 94/5.2/0.8.[4]

  • Stir the mixture at room temperature for 4-6 hours.

  • Precipitate the crude Enfuvirtide by adding cold methyl tert-butyl ether (MTBE).

  • Centrifuge to collect the crude peptide, wash with cold MTBE, and dry under vacuum.

Protocol 5: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
  • Dissolve the crude Enfuvirtide in a minimal amount of a suitable solvent, such as a water/acetonitrile (B52724) mixture with 0.1% TFA.

  • Load the solution onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 20-50% acetonitrile over 60 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final, highly purified Enfuvirtide.

Visualizations

Enfuvirtide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage & Fragment Purification cluster_Solution_Phase Solution-Phase Condensation cluster_Final_Steps Final Deprotection & Purification Resin Resin Fmoc_AA_Coupling Fmoc Amino Acid Coupling Cycle Resin->Fmoc_AA_Coupling 1. Loading Protected_Fragments Protected Peptide Fragments on Resin Fmoc_AA_Coupling->Protected_Fragments 2. Elongation Cleavage Cleavage from Resin (1% TFA in DCM) Protected_Fragments->Cleavage Purified_Fragments Purified Protected Fragments Cleavage->Purified_Fragments RP-HPLC Condensation Fragment Condensation (HBTU/HOBt/DIEA) Purified_Fragments->Condensation Protected_Enfuvirtide Fully Protected Enfuvirtide Condensation->Protected_Enfuvirtide Deprotection Global Deprotection (TFA/Water/DTT) Protected_Enfuvirtide->Deprotection Crude_Enfuvirtide Crude Enfuvirtide Deprotection->Crude_Enfuvirtide Final_Purification Preparative RP-HPLC Crude_Enfuvirtide->Final_Purification Pure_Enfuvirtide Pure Enfuvirtide (>99%) Final_Purification->Pure_Enfuvirtide

Caption: Workflow for the large-scale synthesis of Enfuvirtide.

Enfuvirtide_Mechanism_of_Action cluster_HIV HIV-1 Virion cluster_Host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 interacts with CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 interacts with gp41 gp41 (HR1 & HR2) Binding 1. gp120 binds to CD4 CD4->Binding Co_receptor_Binding 2. Co-receptor Binding Binding->Co_receptor_Binding Conformational_Change 3. gp41 Unfolds (Pre-hairpin intermediate) Co_receptor_Binding->Conformational_Change Fusion 4. 6-Helix Bundle Formation & Membrane Fusion Conformational_Change->Fusion Inhibition Enfuvirtide Binds to HR1 Conformational_Change->Inhibition Viral Entry Viral Entry Blocked Fusion Blocked Inhibition->Blocked

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.

References

Application Notes and Protocols for Genotypic Analysis of Enfuvirtide Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genotypic analysis of HIV-1 resistance to Enfuvirtide (B549319), the first-in-class fusion inhibitor. Understanding the genetic basis of resistance is crucial for clinical management, drug development, and surveillance efforts.

Introduction to Enfuvirtide and Resistance

Enfuvirtide is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (HR2) domain of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (HR1) domain of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking viral entry into host cells.[1][2][3]

Resistance to Enfuvirtide primarily arises from mutations within a specific 10-amino-acid region of the HR1 domain of gp41, spanning codons 36 to 45.[4][5][6][7] These mutations alter the binding site of Enfuvirtide, reducing its inhibitory activity. The genetic barrier to Enfuvirtide resistance is considered low, as single amino acid substitutions can lead to significant decreases in susceptibility.[4][6]

Key Genotypic Markers of Enfuvirtide Resistance

The primary determinant of Enfuvirtide resistance is the presence of mutations in the gp41 HR1 region (codons 36-45). The most frequently observed mutations are located at positions 36, 38, 40, 43, and 45.

Table 1: Common Enfuvirtide Resistance-Associated Mutations in HIV-1 gp41

Amino Acid PositionWild-TypeCommon Mutations
36G (Glycine)D (Aspartic Acid), S (Serine), V (Valine)
38V (Valine)A (Alanine), M (Methionine), E (Glutamic Acid)
40Q (Glutamine)H (Histidine)
42N (Asparagine)D (Aspartic Acid), S (Serine), T (Threonine)
43N (Asparagine)D (Aspartic Acid), S (Serine)
44L (Leucine)M (Methionine)
45L (Leucine)M (Methionine)

Source: Adapted from multiple studies.[4][6][7][8]

Quantitative Impact of Mutations on Enfuvirtide Susceptibility

The level of resistance conferred by different mutations can be quantified by measuring the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus. A higher fold change indicates greater resistance.

Table 2: Fold Change in Enfuvirtide IC50 for Specific gp41 Mutations

MutationFold Change in IC50 (Approximate Range)
G36D8 - 100+
G36S7
V38A16 - 100+
V38M>100
V38EAssociated with sustained CD4 increase
Q40H21 - 100+
N42T4
N43D18 - 100+
Q40H + L45MCorrelated with CD4 loss

Note: Fold change values can vary depending on the viral backbone and the specific assay used. Data compiled from multiple sources.[2][4][8][9][10]

Experimental Protocols

Genotypic analysis of Enfuvirtide resistance typically involves sequencing the gp41 HR1 region from patient-derived HIV-1 RNA.

Protocol 1: Sanger Sequencing of the gp41 HR1 Region

Sanger sequencing is a reliable method for identifying dominant drug resistance mutations in a viral population.[11][12]

1. Sample Collection and RNA Extraction:

  • Collect patient plasma samples (requires a viral load of at least 500-1000 copies/mL).[13][14]

  • Extract viral RNA using a commercial kit according to the manufacturer's instructions.

2. Reverse Transcription and Nested PCR:

  • Synthesize cDNA from the viral RNA using a reverse transcriptase and a reverse primer specific to a region downstream of the env gene.

  • Perform a nested PCR to amplify the gp41 HR1 region.

    • First Round PCR Primers (Outer):

      • Forward (E00-F): 5'-AGAAAGAGCAGAAGACAGTGGCAATG-3'

      • Reverse (E01-R): 5'-TCCRTGGTGGGTGCTACTCCTAAT-3'

    • Second Round PCR Primers (Inner):

      • Forward: 5'-GCTCCAGGCAAGGAATGGATG-3'

      • Reverse: 5'-CTTCTGGGTCCCCTCCTGAGG-3'

    • Primer sequences can be adapted based on specific laboratory protocols and HIV-1 subtype considerations.[15][16]

3. PCR Product Purification:

  • Purify the second-round PCR product to remove unincorporated dNTPs and primers using a commercial PCR purification kit.

4. Sequencing Reaction:

  • Perform cycle sequencing using the purified PCR product as a template and both forward and reverse inner PCR primers in separate reactions. Utilize fluorescently labeled dideoxy terminators.

5. Sequence Analysis:

  • Run the sequencing products on a capillary electrophoresis-based DNA analyzer.

  • Analyze the resulting chromatograms using sequencing analysis software.

  • Assemble the forward and reverse sequences to generate a consensus sequence.

  • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations in the gp41 HR1 region (codons 36-45).

Protocol 2: Next-Generation Sequencing (NGS) for Detection of Minority Variants

NGS offers higher sensitivity than Sanger sequencing, allowing for the detection of low-frequency resistance mutations (as low as 1-5% of the viral population).[11][17][18][19]

1. Sample Preparation and RNA Extraction:

  • Follow the same procedure as for Sanger sequencing.

2. Library Preparation:

  • Perform reverse transcription and PCR amplification of the gp41 region as described above.

  • Fragment the amplified DNA and ligate platform-specific adapters with unique barcodes for each sample.

3. Sequencing:

  • Perform deep sequencing on an NGS platform (e.g., Ion Torrent, Illumina).

4. Bioinformatic Analysis:

  • Use a dedicated bioinformatics pipeline to:

    • Demultiplex the reads based on the barcodes.

    • Align the reads to a reference HIV-1 gp41 sequence.

    • Call variants and determine their frequencies within the viral population.

    • Identify Enfuvirtide resistance-associated mutations and their prevalence.

Protocol 3: Phenotypic Resistance Assay

Phenotypic assays measure the ability of the virus to replicate in the presence of varying concentrations of Enfuvirtide, providing a direct measure of drug susceptibility.[14][20]

1. Generation of Recombinant Viruses:

  • Amplify the patient-derived env gene (containing the gp41 region) by RT-PCR.

  • Clone the amplified env gene into an expression vector.

  • Co-transfect cells with the env expression vector and an env-deficient HIV-1 backbone vector to produce recombinant viruses.

2. Drug Susceptibility Testing:

  • Infect target cells (e.g., TZM-bl cells) with the recombinant viruses in the presence of serial dilutions of Enfuvirtide.

  • After a set incubation period (e.g., 48 hours), measure viral replication (e.g., via luciferase activity or p24 antigen levels).

3. Data Analysis:

  • Calculate the IC50 value, which is the concentration of Enfuvirtide required to inhibit viral replication by 50%.

  • Determine the fold change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.

Visualizations

Enfuvirtide_Action_and_Resistance cluster_virus HIV-1 cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (pre-fusion) CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-Hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Unfolds six_helix 6-Helix Bundle Formation gp41_intermediate->six_helix 4. HR1/HR2 Interaction fusion Membrane Fusion gp41_intermediate->fusion Fusion Proceeds (Resistance) six_helix->fusion 5. Fusion Pore Formation enfuvirtide Enfuvirtide (T-20) enfuvirtide->gp41_intermediate Inhibition resistance Resistance Mutations (gp41 HR1: aa 36-45) resistance->gp41_intermediate Alters Binding Site

Caption: Mechanism of Enfuvirtide action and resistance.

Genotypic_Analysis_Workflow cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) start Patient Plasma Sample (HIV-1 RNA) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr Reverse Transcription & Nested PCR (gp41 HR1) rna_extraction->rt_pcr purification PCR Product Purification rt_pcr->purification sanger_seq Cycle Sequencing purification->sanger_seq ngs_lib Library Preparation purification->ngs_lib sanger_analysis Sequence Analysis & Mutation Calling sanger_seq->sanger_analysis report Genotypic Resistance Report sanger_analysis->report ngs_seq Deep Sequencing ngs_lib->ngs_seq ngs_analysis Bioinformatic Analysis & Variant Calling ngs_seq->ngs_analysis ngs_analysis->report

Caption: Workflow for genotypic analysis of Enfuvirtide resistance.

References

Application Notes and Protocols: A Comparative Analysis of Solid-Phase and Solution-Phase Synthesis of Enfuvirtide (T-20)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (B549319) (T-20) is a 36-amino acid synthetic peptide that represents a significant milestone in antiretroviral therapy as the first-in-class HIV fusion inhibitor.[1][2] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[3][4] This action effectively blocks the entry of HIV-1 into host cells.[2][5] The complex structure of T-20 presents considerable challenges for chemical synthesis, making the choice of an appropriate manufacturing strategy critical for achieving high purity, yield, and cost-effectiveness.

This document provides a detailed comparison of the two primary methodologies for peptide synthesis—solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS)—in the context of producing Enfuvirtide. We will also explore the hybrid approach, which combines elements of both techniques and has become the industry standard for the large-scale production of T-20.[1][3]

Comparative Analysis of Synthesis Methodologies

The synthesis of a long peptide such as Enfuvirtide is a formidable task. While both solid-phase and solution-phase synthesis have their merits, they also present distinct challenges when applied to a 36-residue sequence. The hybrid approach has emerged as a practical solution that leverages the advantages of both methods.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Hybrid Approach
Overall Yield Generally lower for long peptides due to cumulative inefficiencies in coupling and deprotection steps.Can be higher for shorter peptides, but becomes progressively lower for longer peptides due to losses at each purification step.Optimized for higher yields by synthesizing shorter, more manageable fragments on solid support and then coupling them in solution.[3]
Product Purity Can be lower for long peptides due to the accumulation of deletion and truncated sequences that are difficult to separate from the final product.[6]Intermediates can be purified at each step, potentially leading to a purer final product, though this is labor-intensive.High purity is achievable as fragments are purified before the final condensation, simplifying the purification of the full-length peptide.[4]
Synthesis Time Significantly faster for research and small-scale synthesis due to the elimination of intermediate purification steps and the potential for automation.[7]Very time-consuming due to the need for isolation and purification of each intermediate peptide.More time-consuming than full SPPS but significantly faster than full LPPS for long peptides.
Scalability Can be challenging to scale up for very long peptides due to physical and chemical constraints of the solid support.More readily scalable for the production of large quantities of shorter peptides.The preferred method for large-scale industrial production of Enfuvirtide.[3]
Cost-Effectiveness Can be more expensive on a large scale due to the high cost of resins and the use of a large excess of reagents.Can be more cost-effective for shorter peptides due to lower raw material consumption.Generally considered the most cost-effective method for the large-scale synthesis of Enfuvirtide.
Solvent & Reagent Consumption High, due to the need for extensive washing of the resin at each step.Can be lower for shorter peptides, but increases significantly with the number of purification steps.More moderate, as it balances the high consumption of SPPS with the multiple workups of LPPS.
Applicability to T-20 Not ideal for full-length synthesis due to the length of the peptide, which can lead to low yield and purity.[4]Impractical for the full-length synthesis of T-20 due to the large number of steps and purification challenges.[4]The most efficient and widely used method for the commercial production of Enfuvirtide.[1][3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of T-20 (Generalized Protocol)

This protocol outlines the general steps for the synthesis of Enfuvirtide using a fully solid-phase approach. It is important to note that this method is not typically used for the large-scale production of T-20 due to the aforementioned challenges.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA, water, TIS)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH) to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Subsequent Amino Acid Coupling: Sequentially couple the remaining 35 amino acids according to the T-20 sequence, repeating the deprotection, washing, and coupling steps for each amino acid.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) of T-20 (Generalized Protocol)

This protocol provides a general outline for the synthesis of Enfuvirtide using a fully solution-phase approach. This method is exceptionally challenging and not practical for a peptide of this length.

Materials:

  • N- and C-terminally protected amino acids

  • Coupling reagents (e.g., DCC, HOBt)

  • Deprotection agents (for both N- and C-terminal protecting groups)

  • Solvents for reaction and purification

Procedure:

  • Dipeptide Formation: Couple the first two C-terminal amino acids in solution.

  • Purification: Purify the resulting dipeptide by extraction, crystallization, or chromatography.

  • Selective Deprotection: Selectively remove either the N-terminal or C-terminal protecting group.

  • Fragment Condensation: Couple the deprotected dipeptide with the next protected amino acid.

  • Iterative Steps: Repeat the purification, deprotection, and coupling steps for each of the remaining 34 amino acids.

  • Final Deprotection: Once the full-length peptide is assembled, remove all remaining protecting groups.

  • Final Purification: Purify the final Enfuvirtide peptide using RP-HPLC.

Hybrid Solid-Phase and Solution-Phase Synthesis of T-20 (Industrial Protocol)

This protocol describes the more practical and industrially adopted hybrid approach for Enfuvirtide synthesis, involving the solid-phase synthesis of peptide fragments followed by their condensation in solution.[3][4]

Part 1: Solid-Phase Synthesis of Peptide Fragments

  • Fragment Selection: Divide the 36-amino acid sequence of T-20 into smaller, manageable fragments (e.g., two or three fragments).

  • Resin Selection and Loading: Choose a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the C-terminal amino acid of the first fragment.[3]

  • Fragment Synthesis: Synthesize each peptide fragment on the solid support using standard Fmoc-based SPPS protocols as described in the SPPS section.

  • Fragment Cleavage: Cleave the protected peptide fragments from the resin under mild acidic conditions to retain the side-chain protecting groups.[3]

  • Fragment Purification: Purify each protected fragment to a high degree using techniques like RP-HPLC.

Part 2: Solution-Phase Condensation of Fragments

  • Fragment Solubilization: Dissolve the purified, protected peptide fragments in a suitable solvent.

  • Fragment Coupling: Couple the fragments in the desired order using a coupling agent (e.g., HBTU/HOBt/DIEA).[4] For example, the N-terminus of one fragment is coupled to the C-terminus of another.

  • Purification of Protected T-20: Purify the resulting full-length, protected Enfuvirtide.

  • Global Deprotection: Remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).[3]

  • Final Purification: Purify the final Enfuvirtide product to pharmaceutical grade using preparative RP-HPLC.[4]

Visualizations

Mechanism of Action of Enfuvirtide (T-20)

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion Fusion 6. Membrane Fusion (Blocked by T-20) CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Co-receptor Binding CoR->gp41 3. gp41 Unfolds T20 Enfuvirtide (T-20) T20->gp41

Caption: HIV-1 fusion mechanism and its inhibition by Enfuvirtide (T-20).

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Resin swell 1. Resin Swelling start->swell couple1 2. Couple First Amino Acid swell->couple1 deprotect 3. Fmoc Deprotection couple1->deprotect wash 4. Wash deprotect->wash couple_n 5. Couple Next Amino Acid wash->couple_n repeat Repeat Steps 3-5 for all amino acids couple_n->repeat repeat->deprotect acetylate 6. N-terminal Acetylation repeat->acetylate cleave 7. Cleave from Resin acetylate->cleave purify 8. Purify Crude Peptide (RP-HPLC) cleave->purify end End: Pure T-20 purify->end

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow: Hybrid Synthesis

Hybrid_Workflow cluster_spps Part 1: Solid-Phase Synthesis cluster_lpps Part 2: Solution-Phase Condensation spps_start Start: Resin spps_synth Synthesize Protected Peptide Fragments spps_start->spps_synth spps_cleave Cleave Protected Fragments from Resin spps_synth->spps_cleave spps_purify Purify Protected Fragments spps_cleave->spps_purify lpps_couple Couple Purified Fragments in Solution spps_purify->lpps_couple lpps_purify1 Purify Protected T-20 lpps_couple->lpps_purify1 lpps_deprotect Global Deprotection lpps_purify1->lpps_deprotect lpps_purify2 Final Purification (RP-HPLC) lpps_deprotect->lpps_purify2 end End: Pure T-20 lpps_purify2->end

Caption: Workflow for the hybrid synthesis of T-20.

Conclusion

The synthesis of Enfuvirtide (T-20) is a complex undertaking that highlights the strengths and weaknesses of different peptide synthesis strategies. While purely solid-phase and solution-phase methods have significant drawbacks for a peptide of this length, the hybrid approach has proven to be a robust and scalable method for industrial production.[3] This strategy effectively combines the speed and efficiency of SPPS for fragment synthesis with the purification advantages of LPPS for the final condensation, ultimately enabling the large-scale manufacturing of this important therapeutic peptide. For researchers and drug development professionals, understanding the nuances of these synthetic routes is crucial for the efficient and successful development of peptide-based therapeutics.

References

Application Notes and Protocols for Conjugating Enfuvirtide to Carrier Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical conjugation of the anti-HIV peptide drug Enfuvirtide (B549319) to various carrier molecules. The primary goals of these conjugation strategies are to improve the pharmacokinetic profile, enhance solubility, and potentially increase the therapeutic efficacy of Enfuvirtide. This document outlines protocols for two key conjugation methods: PEGylation and conjugation to a carrier pentasaccharide, both primarily utilizing maleimide-thiol chemistry. Additionally, an overview of lipid conjugation is provided as an emerging strategy.

Introduction to Enfuvirtide Conjugation

Enfuvirtide (also known as T-20) is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1] Despite its potent antiviral activity, its clinical use is hampered by a short plasma half-life of approximately 2-4 hours, requiring twice-daily subcutaneous injections, which can lead to injection site reactions and poor patient compliance.[2][3][4] To overcome these limitations, Enfuvirtide can be conjugated to carrier molecules to enhance its therapeutic properties. The most common strategies involve covalent attachment of polyethylene (B3416737) glycol (PEG), carrier pentasaccharides, or lipids.

Conjugation Chemistry: Maleimide-Thiol Coupling

A widely used and efficient method for site-specific conjugation of peptides is the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, forming a stable thioether bond.[5][6][7] This reaction is highly selective for thiols under mild, near-physiological pH conditions (6.5-7.5), minimizing side reactions with other amino acid residues.[7] For this chemistry to be applied to Enfuvirtide, which lacks a native cysteine residue, a cysteine must be genetically engineered or chemically synthesized at a specific position, typically the N-terminus, to provide the reactive thiol group.[2][8]

Method 1: PEGylation of Enfuvirtide

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule. This process can increase the hydrodynamic size of the molecule, leading to reduced renal clearance, prolonged plasma half-life, and decreased immunogenicity.[8][9]

Quantitative Data Summary for PEGylated Enfuvirtide
ConjugateCarrier MoleculeLinkerHalf-life (rats)Aqueous SolubilityAntiviral Activity (EC50)Binding Affinity (Kd)Reference
ENF-PEG2 kDa mPEGMaleimide16.1 h≥3 mg/mL6-91 nM307 nM[8][10]
Unmodified ENF--1.5 hNegligibleSimilar to conjugate-[8][10]
ENF-PEG Complex30 kDa PEG-Significantly increased-Activity decreased 3-6 fold, but overall exposure increased-[11]
Experimental Protocol: N-terminal PEGylation of Enfuvirtide via Maleimide-Thiol Coupling

This protocol describes the site-specific conjugation of a methoxy-PEG-maleimide (mPEG-MAL) to the N-terminus of a cysteine-modified Enfuvirtide (Cys-Enfuvirtide).

Materials:

  • Cys-Enfuvirtide (synthesized with an additional N-terminal cysteine)

  • Methoxy-PEG-maleimide (mPEG-MAL, e.g., 2 kDa)

  • Degassed conjugation buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Preparative High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)

  • Characterization instruments: MALDI-TOF Mass Spectrometry, Analytical HPLC

Procedure:

  • Preparation of Cys-Enfuvirtide:

    • Dissolve Cys-Enfuvirtide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • (Optional) If disulfide bond formation is suspected, add a 10- to 100-fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature after flushing the vial with an inert gas (e.g., argon or nitrogen).[7]

  • Preparation of mPEG-MAL:

    • Immediately before use, dissolve the mPEG-MAL in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the mPEG-MAL stock solution to the Cys-Enfuvirtide solution while gently stirring.[7]

    • Flush the reaction vial with an inert gas, seal it, and mix thoroughly.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7] If using a fluorescently tagged PEG, protect the reaction from light.

  • Purification of the Conjugate:

    • Purify the resulting Enfuvirtide-PEG conjugate using preparative HPLC or SEC to remove unreacted mPEG-MAL, unconjugated Cys-Enfuvirtide, and the reducing agent.[7][8]

    • For HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is commonly used.

    • For SEC, choose a column with a suitable fractionation range to separate the higher molecular weight conjugate from the smaller reactants.

    • Lyophilize the purified fractions to obtain the final product as a white powder.[8]

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF Mass Spectrometry.[8]

    • Assess the purity of the conjugate using analytical HPLC. Purity should ideally be >95%.[8]

    • Determine the concentration of the purified conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm.

Experimental Workflow for PEGylation of Enfuvirtide

PEGylation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Cys_ENF Dissolve Cys-Enfuvirtide in degassed buffer (pH 7.0-7.5) TCEP Optional: Add TCEP to reduce disulfides Cys_ENF->TCEP Mix Mix Cys-Enfuvirtide and mPEG-Maleimide (10-20x excess) TCEP->Mix mPEG_MAL Dissolve mPEG-Maleimide in DMSO/DMF mPEG_MAL->Mix Incubate Incubate at RT for 2h or 4°C overnight Mix->Incubate Purify Purify by HPLC or SEC Incubate->Purify Lyophilize Lyophilize to obtain powdered conjugate Purify->Lyophilize Characterize Characterize by Mass Spec and Analytical HPLC Lyophilize->Characterize

Caption: Workflow for PEGylation of Cys-Enfuvirtide.

Method 2: Conjugation of Enfuvirtide to a Carrier Pentasaccharide

To achieve a significantly longer duration of action, Enfuvirtide can be conjugated to a carrier pentasaccharide (CP) that binds to antithrombin.[2][3] This conjugation also utilizes a PEG linker and maleimide-thiol chemistry.

Quantitative Data Summary for Enfuvirtide-Pentasaccharide Conjugates
ConjugateCarrier MoleculeLinkerHalf-life (rats)Antiviral Activity (EC50)YieldReference
EP40114PentasaccharidePEG4-6-18 nM46%[2]
EP40111PentasaccharidePEG1210.4 h6-18 nM96%[2][3]
EP40112PentasaccharidePEG28-6-18 nM76%[2]
EP40113PentasaccharidePEG70-6-18 nM80%[2]
Unmodified ENF--2.8 h3 nM-[2][3]
Experimental Protocol: Conjugation of Enfuvirtide to a Maleimide-Functionalized Pentasaccharide-PEG

This protocol details the ligation of Cys-Enfuvirtide to a maleimide-functionalized PEG-pentasaccharide carrier (Mal-PEGn-CP).

Materials:

  • Cys-Enfuvirtide

  • Maleimide-functionalized PEGn-Pentasaccharide (Mal-PEGn-CP)

  • Phosphate (B84403) buffer (100 mM, pH 7.2)

  • Acetonitrile

  • Purification system: Gel filtration chromatography (e.g., Superdex Peptide or Superdex 200)

  • Characterization instruments: ESI-Q-TOF or MALDI-TOF Mass Spectrometry

Procedure:

  • Preparation of Reactants:

    • Dissolve Cys-Enfuvirtide (1 equivalent) in a 1:1 (v/v) mixture of 100 mM phosphate buffer (pH 7.2) and acetonitrile.[2]

    • Prepare an aqueous solution of Mal-PEGn-CP (1.5 equivalents).[2]

  • Conjugation Reaction:

    • Add the Mal-PEGn-CP solution dropwise to the Cys-Enfuvirtide solution.[2]

    • Stir the reaction mixture under an argon atmosphere at room temperature overnight.[2]

  • Initial Product Recovery:

    • Lyophilize the reaction mixture to obtain a freeze-dried product.[2]

  • Purification:

    • Dissolve the lyophilized product in water.

    • Purify the conjugate using gel filtration chromatography to remove unreacted Mal-PEGn-CP and unconjugated Cys-Enfuvirtide.[2]

    • Elute the column with water and monitor the elution by measuring the absorbance at 280 nm.

    • Collect the fractions containing the purified conjugate and lyophilize to obtain the final product.

  • Characterization:

    • Confirm the molecular weight of the final Enfuvirtide-PEGn-CP conjugate using ESI-Q-TOF or MALDI-TOF Mass Spectrometry.[2]

Experimental Workflow for Enfuvirtide-Pentasaccharide Conjugation

Pentasaccharide_Conjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Cys_ENF Dissolve Cys-Enfuvirtide in Phosphate buffer/Acetonitrile Mix Add Mal-PEGn-CP to Cys-Enfuvirtide solution Cys_ENF->Mix Mal_PEG_CP Prepare aqueous solution of Mal-PEGn-CP Mal_PEG_CP->Mix Incubate Stir under Argon at RT overnight Mix->Incubate Lyophilize1 Lyophilize reaction mixture Incubate->Lyophilize1 Purify Purify by Gel Filtration Chromatography Lyophilize1->Purify Lyophilize2 Lyophilize purified fractions Purify->Lyophilize2 Characterize Characterize by Mass Spectrometry Lyophilize2->Characterize

Caption: Workflow for Pentasaccharide Conjugation.

Method 3: Lipid Conjugation of Enfuvirtide (Overview)

Lipid conjugation, such as the attachment of a cholesterol moiety, is another strategy to improve the pharmacokinetic properties and antiviral potency of Enfuvirtide.[12] The lipid anchor can enhance the peptide's affinity for cell membranes, increasing its local concentration at the site of viral fusion.[12]

General Strategy:

  • Peptide Modification: Similar to PEGylation, a reactive handle such as a cysteine residue is introduced into the Enfuvirtide sequence, often at the C-terminus with a spacer (e.g., Gly-Ser-Gly).[12]

  • Lipid Activation: A lipid molecule, such as cholesterol, is functionalized with a reactive group that can couple to the peptide. Thioether conjugation methods are commonly employed.[]

  • Conjugation and Purification: The modified peptide and activated lipid are reacted, followed by purification, typically using HPLC.

While a detailed, step-by-step protocol is highly specific to the chosen lipid and linker chemistry, the general workflow resembles that of the maleimide-thiol coupling described above.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_problem Challenges with Enfuvirtide cluster_solutions Conjugation Strategies cluster_outcomes Improved Properties Short_HalfLife Short Plasma Half-Life (~2-4 hours) PEGylation PEGylation Short_HalfLife->PEGylation addressed by Pentasaccharide Pentasaccharide Conjugation Short_HalfLife->Pentasaccharide addressed by Lipidation Lipid Conjugation Short_HalfLife->Lipidation addressed by Low_Solubility Poor Aqueous Solubility Low_Solubility->PEGylation addressed by Frequent_Dosing Frequent Injections (Twice Daily) Frequent_Dosing->PEGylation addressed by Frequent_Dosing->Pentasaccharide addressed by Frequent_Dosing->Lipidation addressed by Longer_HalfLife Increased Half-Life PEGylation->Longer_HalfLife Improved_Solubility Enhanced Solubility PEGylation->Improved_Solubility Reduced_Dosing Reduced Dosing Frequency PEGylation->Reduced_Dosing Pentasaccharide->Longer_HalfLife Pentasaccharide->Reduced_Dosing Lipidation->Longer_HalfLife Lipidation->Reduced_Dosing Enhanced_Efficacy Potentially Enhanced Antiviral Efficacy Lipidation->Enhanced_Efficacy

Caption: Rationale for Enfuvirtide Conjugation.

Conclusion

The conjugation of Enfuvirtide to carrier molecules like PEG and pentasaccharides represents a promising strategy to overcome its pharmacokinetic limitations. The detailed protocols provided herein for maleimide-thiol based conjugation offer a robust framework for researchers to develop long-acting formulations of Enfuvirtide. Careful purification and characterization are critical to ensure the quality and efficacy of the resulting conjugates. Further exploration of other conjugation chemistries and carrier molecules may lead to even more advanced and effective anti-HIV therapeutics.

References

Application Notes and Protocols for the Biosynthesis of Enfuvirtide using E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enfuvirtide (also known as T-20) is a 36-amino acid peptide that acts as an HIV fusion inhibitor, preventing the virus from entering host cells.[1] While effective, the chemical synthesis of Enfuvirtide is a complex and costly process, limiting its widespread use.[1][2][3] Recombinant expression in Escherichia coli (E. coli) offers a promising and cost-effective alternative for the large-scale production of this therapeutic peptide.[1][2][3] These application notes provide an overview of the strategies and detailed protocols for the biosynthesis of Enfuvirtide in E. coli expression systems.

The general strategy involves expressing Enfuvirtide as a fusion protein to enhance stability, prevent proteolytic degradation, and simplify purification.[1][2][3][4][5] The fusion protein is typically overexpressed, leading to the formation of insoluble inclusion bodies.[1][2][3] Following cell lysis, these inclusion bodies are isolated, solubilized, and the fusion protein is purified. Subsequently, the Enfuvirtide peptide is cleaved from its fusion partner and further purified to a high degree.

Key Strategies for Recombinant Enfuvirtide Production

Several strategies have been successfully employed for the high-yield production of recombinant Enfuvirtide in E. coli. These approaches primarily differ in the choice of fusion partner and the subsequent cleavage and purification methods.

  • Growth Hormone (GH) Fusion Tag: A common approach involves fusing Enfuvirtide to the N-terminus of a Growth Hormone (GH) tag.[1] This strategy has been shown to yield high levels of expression in the form of inclusion bodies.[1] Cleavage of the fusion protein is typically achieved using a specific protease, such as enterokinase, which recognizes a cleavage site engineered between the GH tag and the Enfuvirtide sequence.[1]

  • Gene Polymerization: To increase the overall yield of the target peptide, a gene polymerization strategy can be employed.[4] This method involves constructing a synthetic gene encoding multiple copies of the Enfuvirtide peptide linked by a cleavable motif, such as a methionine residue for cyanogen (B1215507) bromide (CNBr) cleavage.[4] The resulting poly-peptide is expressed and then cleaved to release multiple monomeric Enfuvirtide units.[4]

  • Thermostable Chaperone Fusion: Another innovative approach utilizes a thermostable chaperone, such as a modified GroEL from Thermus thermophilus, as a fusion partner.[5] The thermal stability of the fusion partner allows for a simplified initial purification step where host proteins are denatured by heat, leaving the soluble fusion protein intact.[5][6] Subsequent cleavage, often with CNBr, releases the Enfuvirtide peptide.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported strategies for recombinant Enfuvirtide production in E. coli.

Fusion StrategyHost StrainYieldPurityReference
Growth Hormone (GH) TagE. coli Rosetta220-240 mg/L>98.5%[1]
Five-Copy Repeat Polypeptide (His-tag)E. coli400 mg/L>95%[4]
Growth Hormone (GH) Fusion TagNot Specified>250 mg/L98%[2][3]
Thermostable Chaperone (GroEL)E. coli BL21(DE3)2.86–3.31 mg/L94%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biosynthesis of Enfuvirtide using a Growth Hormone (GH) fusion tag strategy.

Vector Construction

The gene encoding the Enfuvirtide peptide (T20) is chemically synthesized with optimized codons for E. coli expression. It is then cloned into an expression vector, such as a pGH vector, containing the gene for the Growth Hormone (GH) fusion tag under the control of a T7 promoter. A specific protease cleavage site, for example, for enterokinase (recognizing the sequence DDDDK), is engineered between the GH tag and the T20 gene.[1] The resulting plasmid, for instance, pGHET, is then transformed into a suitable E. coli expression host.[1]

Expression in E. coli

Protocol:

  • Transformation: Transform the expression plasmid (e.g., pGHET) into a competent E. coli expression strain, such as Rosetta or BL21(DE3).[1][5] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[1][5]

  • Starter Culture: Inoculate a single colony into 100 mL of LB medium containing the selective antibiotic in a shake flask.[1] Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.[1]

  • Fermentation: For larger-scale production, transfer the starter culture to a fermenter containing modified Terrific Broth (TB) medium.[1] Grow the culture at 37°C, maintaining the pH between 7.0 and 7.2.[1]

  • Induction: Once the desired cell density is reached, induce the expression of the fusion protein by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.4 mM.[5] Continue the incubation for an additional 3-4 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or -70°C until further processing.[1][2]

Inclusion Body Purification and Solubilization

Protocol:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0). Lyse the cells using methods such as sonication or high-pressure homogenization.

  • Inclusion Body Washing: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

Fusion Protein Purification and Cleavage

Protocol:

  • Chromatography of Fusion Protein: Purify the solubilized fusion protein using chromatographic techniques. For a GH-tagged protein, anion-exchange chromatography using a Q-Sepharose column can be employed.[1] Elute the bound protein using a salt gradient (e.g., 0-200 mM NaCl).[1]

  • Enzymatic Cleavage: Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CaCl2, and urea to maintain solubility).[1] Add enterokinase to cleave the GH tag from the Enfuvirtide peptide.[1] Incubate the reaction under optimal conditions for the enzyme. The cleavage efficiency can be monitored by SDS-PAGE.[1]

Purification of Enfuvirtide Peptide

Protocol:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of the cleaved Enfuvirtide peptide is typically achieved by RP-HPLC.[1][4][5]

  • Column and Solvents: Use a C18 column. The mobile phases usually consist of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[1]

  • Elution: Load the cleavage reaction mixture onto the equilibrated column. Elute the peptide using a linear gradient of acetonitrile.[1] Enfuvirtide is expected to elute at a specific acetonitrile concentration (e.g., around 40%).[1]

  • Fraction Analysis and Lyophilization: Collect the fractions and analyze their purity by analytical RP-HPLC and SDS-PAGE.[1] Pool the pure fractions and lyophilize to obtain the final Enfuvirtide peptide powder.[1]

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Expression in E. coli cluster_purification Purification T20_Gene Enfuvirtide (T20) Gene Synthesis Ligation T4 DNA Ligase T20_Gene->Ligation Vector_Prep pGH Expression Vector Preparation Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Host (e.g., DH5α) Ligation->Transformation_Cloning Plasmid_Isolation Plasmid (pGHET) Isolation and Verification Transformation_Cloning->Plasmid_Isolation Transformation_Expression Transformation into Expression Host (e.g., Rosetta) Plasmid_Isolation->Transformation_Expression Fermentation Fermentation and Cell Growth Transformation_Expression->Fermentation Induction IPTG Induction Fermentation->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis IB_Purification Inclusion Body Isolation and Washing Cell_Lysis->IB_Purification Solubilization Inclusion Body Solubilization IB_Purification->Solubilization Fusion_Protein_Purification Anion-Exchange Chromatography of Fusion Protein Solubilization->Fusion_Protein_Purification Cleavage Enterokinase Cleavage Fusion_Protein_Purification->Cleavage RP_HPLC Reverse-Phase HPLC of Enfuvirtide Cleavage->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Pure Enfuvirtide Peptide Lyophilization->Final_Product

Caption: Overall workflow for recombinant Enfuvirtide production.

Enfuvirtide_Fusion_Protein_Strategy cluster_Fusion_Protein Expressed Fusion Protein cluster_Cleavage Cleavage cluster_Products Cleavage Products Fusion_Protein GH Tag Enterokinase Site Enfuvirtide (T20) Enterokinase Enterokinase Fusion_Protein->Enterokinase GH_Tag GH Tag Enterokinase->GH_Tag Enfuvirtide Enfuvirtide (T20) Enterokinase->Enfuvirtide

Caption: Fusion protein cleavage strategy.

Conclusion

The biosynthesis of Enfuvirtide in E. coli expression systems presents a viable and scalable alternative to chemical synthesis. By employing fusion protein strategies, researchers can achieve high yields of this important antiretroviral peptide. The protocols outlined in these application notes provide a comprehensive guide for the successful production and purification of recombinant Enfuvirtide, which can be adapted and optimized for specific laboratory and industrial settings. Further research into novel fusion partners, more efficient cleavage methods, and streamlined purification processes will continue to enhance the economic feasibility of producing this life-saving therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enfuviride (T-20) Resistance in HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Enfuvirtide (B549319) (T-20) resistance in HIV-1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

I. Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Problem 1: Low-level Enfuvirtide resistance detected in baseline (pre-treatment) patient samples.

Possible Cause: Natural polymorphisms in the HIV-1 envelope glycoprotein (B1211001) (gp120 or gp41) can influence Enfuvirtide susceptibility. While primary resistance is considered rare, some variations may lead to reduced sensitivity.[1][2]

Suggested Solution:

  • Sequence the gp41 Heptad Repeat 1 (HR1) and 2 (HR2) regions: Analyze the amino acid sequence of the gp41 HR1 (codons 36-45) and HR2 domains to identify any known or novel polymorphisms.[3][4]

  • Phenotypic Susceptibility Testing: Perform a cell-based fusion assay to determine the 50% inhibitory concentration (IC50) of Enfuvirtide for the patient-derived virus. Compare this value to a known sensitive reference strain.

  • Investigate gp120 Variability: Sequence the gp120 region, as changes in this protein can indirectly affect Enfuvirtide susceptibility.[5]

Problem 2: Rapid emergence of high-level Enfuvirtide resistance in vitro or in vivo.

Possible Cause: Selection of specific mutations within the HR1 domain of gp41 is the primary mechanism of acquired resistance to Enfuvirtide.[4][6] These mutations directly interfere with the binding of Enfuvirtide to its target.[5]

Suggested Solution:

  • Genotypic Resistance Testing: Sequence the gp41 HR1 region to identify key resistance mutations. Common mutations occur at amino acid positions 36, 38, 40, 43, and 45.[3][6]

  • Clonal Analysis: Perform clonal sequencing of the gp41 region from plasma viral RNA to understand the dynamics and evolution of resistant variants.[6]

  • Evaluate Viral Fitness: Enfuvirtide resistance mutations can sometimes impair the replicative capacity of the virus.[2][4] Assess the fitness of resistant variants compared to the wild-type strain through viral growth kinetics assays.

Problem 3: Discordance between genotypic and phenotypic resistance results.

Possible Cause:

  • Complex Resistance Pathways: Resistance may not always be due to direct mutations in the Enfuvirtide binding site.[5] Changes in other regions of the envelope glycoprotein, such as gp120 or the HR2 domain of gp41, can indirectly confer resistance.[3]

  • Limitations of Assays: The specific cell lines, viral backbones, and assay formats used can influence the outcome of phenotypic tests.

Suggested Solution:

  • Comprehensive Sequencing: Sequence the entire env gene (gp120 and gp41) to identify potential compensatory or secondary mutations outside the primary resistance region.

  • Use of Pseudotyped Viruses: Employ pseudovirus assays with patient-derived env genes in a standardized backbone to obtain more consistent phenotypic results.

  • Cross-Validation: Compare results with a different phenotypic assay or a reference laboratory if possible.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of action of Enfuvirtide (T-20)?

A1: Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a segment of the HR2 region of HIV-1 gp41.[1][7] It competitively binds to the HR1 region of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry into the host cell.[1][7][8]

Q2: What is the primary mechanism of resistance to Enfuvirtide?

A2: The primary mechanism of resistance is the selection of amino acid substitutions within a 10-amino acid motif (residues 36-45) in the HR1 domain of gp41.[1][2][4] These mutations reduce the binding affinity of Enfuvirtide to its target.[5]

Q3: Do Enfuvirtide resistance mutations affect viral fitness?

A3: Yes, Enfuvirtide-resistant mutants often exhibit reduced replicative capacity compared to the wild-type virus.[1][2] This is because the resistance-conferring mutations are in a region of gp41 that is critical for the viral fusion process.[1] In some cases, a reversion to a drug-sensitive, wild-type state has been observed after the withdrawal of Enfuvirtide.[1][2]

Experimental Design and Interpretation

Q4: How can I test for Enfuvirtide susceptibility in the lab?

A4: Enfuvirtide susceptibility is typically measured using cell-based phenotypic assays. These assays involve infecting target cells with HIV-1 (either lab-adapted strains, clinical isolates, or pseudoviruses) in the presence of serial dilutions of Enfuvirtide. The concentration of the drug that inhibits viral replication by 50% (IC50) is then calculated.

Q5: What are the key mutations associated with Enfuvirtide resistance?

A5: The most common resistance mutations are found in the gp41 HR1 region at codons 36-45. Specific mutations include G36D/E/S, V38A/E/G/M, Q40H, N43D, and L45M.[6][9]

Q6: Are there second-generation fusion inhibitors that can overcome Enfuvirtide resistance?

A6: Yes, several next-generation fusion inhibitors have been developed with improved potency against Enfuvirtide-resistant strains.[10] Examples include T-1249 and Sifuvirtide.[10][11] These newer inhibitors may have different binding sites or a higher genetic barrier to resistance.[10][12]

Q7: Can combination therapy with other antiretrovirals help overcome Enfuvirtide resistance?

A7: Combining Enfuvirtide with other active antiretroviral drugs is crucial to prevent the rapid emergence of resistance.[6] Furthermore, studies have shown that combining Enfuvirtide with next-generation fusion inhibitors can result in synergistic effects against both sensitive and resistant strains.[10][11]

III. Data Presentation

Table 1: Common Enfuvirtide Resistance Mutations in HIV-1 gp41 HR1
Amino Acid PositionWild-TypeCommon Resistance Mutations
36Glycine (G)Aspartic Acid (D), Glutamic Acid (E), Serine (S)[6]
38Valine (V)Alanine (A), Glutamic Acid (E), Glycine (G), Methionine (M)[6][9]
40Glutamine (Q)Histidine (H)[6]
43Asparagine (N)Aspartic Acid (D)[6]
45Leucine (L)Methionine (M)[9]
Table 2: In Vitro Efficacy of Fusion Inhibitors Against Enfuvirtide-Sensitive and -Resistant HIV-1 Strains
HIV-1 StrainEnfuvirtide (IC50, nM)Sifuvirtide (IC50, nM)Enfuvirtide + Sifuvirtide (IC50, nM)
HIV-1 IIIB (Sensitive)1.80.90.3
HIV-1 Bal (Sensitive)2.51.10.4
NL4-3 V38A (Resistant)48.21.53.2
NL4-3 V38A/N42D (Resistant)>10002.165.8
Data adapted from synergistic efficacy studies.[11]

IV. Experimental Protocols

Protocol 1: Genotypic Analysis of Enfuvirtide Resistance

Objective: To identify mutations in the HIV-1 gp41 HR1 region associated with Enfuvirtide resistance.

Materials:

  • Patient plasma or viral culture supernatant

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers flanking the gp41 HR1 region

  • DNA sequencing reagents and equipment

Methodology:

  • Viral RNA Extraction: Extract viral RNA from 200-500 µL of plasma or supernatant using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Amplify the gp41 HR1 region using nested PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Perform Sanger sequencing of the purified product.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at positions 36-45 of the gp41 HR1 domain.

Protocol 2: Phenotypic Analysis of Enfuvirtide Susceptibility using a Pseudovirus Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide against HIV-1 Env-pseudotyped viruses.

Materials:

  • HEK293T cells

  • HIV-1 env expression plasmid (patient-derived or site-directed mutant)

  • HIV-1 backbone plasmid lacking env and containing a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

  • Enfuvirtide stock solution

  • Luciferase assay reagent

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the env expression plasmid and the HIV-1 backbone plasmid.

    • Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Infection and Drug Treatment:

    • Seed target cells in a 96-well plate.

    • Prepare serial dilutions of Enfuvirtide.

    • Pre-incubate the pseudovirus with the Enfuvirtide dilutions for 1 hour at 37°C.

    • Add the virus-drug mixture to the target cells.

  • Reporter Gene Assay:

    • After 48-72 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Data Analysis:

    • Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the no-drug control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

V. Visualizations

HIV_Entry_and_Enfuvirtide_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (T-cell) cluster_inhibition Enfuvirtide Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion (6-Helix Bundle Formation) CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Unfolds (HR1 Exposed) T20 Enfuvirtide (T-20) T20->gp41 Inhibition: Binds to HR1

Caption: HIV-1 entry and the mechanism of Enfuvirtide inhibition.

Resistance_Workflow start Patient Sample with Suspected T-20 Resistance rna_extraction Viral RNA Extraction start->rna_extraction genotypic Genotypic Testing (gp41 Sequencing) rna_extraction->genotypic phenotypic Phenotypic Testing (Pseudovirus Assay) rna_extraction->phenotypic mutations Resistance Mutations Identified? genotypic->mutations ic50 IC50 Fold-Change > Threshold? phenotypic->ic50 resistance_confirmed Resistance Confirmed mutations->resistance_confirmed Yes sensitive Sensitive mutations->sensitive No ic50->resistance_confirmed Yes ic50->sensitive No next_gen Evaluate Next-Generation Inhibitors resistance_confirmed->next_gen combo Assess Combination Therapy resistance_confirmed->combo

Caption: Experimental workflow for assessing Enfuvirtide resistance.

Overcoming_Resistance_Strategies root Strategies to Overcome T-20 Resistance next_gen Second/Third-Generation Fusion Inhibitors (e.g., T-1249, Sifuvirtide, CP32M) root->next_gen combo Combination Therapy root->combo novel Novel Drug Classes root->novel combo_t20 T-20 + Next-Gen Fusion Inhibitor combo->combo_t20 combo_other T-20 + Other Antiretrovirals combo->combo_other

Caption: Logical relationship of strategies to combat Enfuvirtide resistance.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of Enfuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the pharmacokinetic profile of Enfuvirtide (B549319) (ENF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of Enfuvirtide's pharmacokinetic profile?

Enfuvirtide, a 36-amino acid synthetic peptide, is a potent HIV-1 fusion inhibitor.[1][2] However, its clinical application is hampered by a short plasma half-life of approximately 2 to 4 hours in humans, requiring twice-daily subcutaneous injections of 90 mg.[3][4][5] This frequent dosing regimen can lead to a high incidence of injection site reactions, patient inconvenience, and ultimately, poor treatment adherence.[3][6] Furthermore, Enfuvirtide exhibits poor aqueous solubility.[6][7]

Q2: What are the main strategies to improve the pharmacokinetic profile of Enfuvirtide?

Several strategies have been explored to extend the half-life and improve the therapeutic convenience of Enfuvirtide. These primarily include:

  • PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size, thereby reducing renal clearance and proteolytic degradation.[3][6][8][9]

  • Lipidation: Conjugation of fatty acids to the peptide to promote binding to serum albumin, which acts as a carrier and prolongs circulation time.[5][10][11]

  • Fusion to Albumin-Binding Moieties: Genetically fusing Enfuvirtide to peptides or domains that have a high affinity for serum albumin.[4]

  • Glycosylation: Attaching sugar moieties to the peptide, which can enhance solubility and stability.[12]

  • Novel Delivery Systems: Encapsulating Enfuvirtide in systems like poly lactic-co-glycolic acid (PLGA) or alginate formulations to achieve sustained release.[13][14]

  • Peptide Engineering: Introducing modifications such as salt bridges or staples to enhance proteolytic stability.[6][15]

Troubleshooting Guides

Problem 1: Decreased antiviral activity after PEGylation.

Possible Cause: Steric hindrance from the PEG chain at the N-terminus of Enfuvirtide might interfere with its binding to the gp41 N-terminal heptad repeat (NHR).

Troubleshooting Steps:

  • Optimize PEG size: Experiment with different molecular weights of PEG (e.g., 2 kDa, 5 kDa, 20 kDa). While larger PEGs can offer a longer half-life, they may also lead to a greater reduction in activity.[8][16]

  • Site of attachment: While N-terminal attachment is common, explore other potential conjugation sites if your Enfuvirtide analog has suitable amino acid residues. Note that C-terminal modification is generally detrimental to activity.[6]

  • Linker technology: Utilize different linker chemistries between Enfuvirtide and PEG to optimize the spatial orientation and minimize steric hindrance.

Problem 2: Low yield of lipidated Enfuvirtide conjugate.

Possible Cause: Inefficient conjugation chemistry or purification challenges.

Troubleshooting Steps:

  • Reaction conditions: Optimize the pH, temperature, and molar ratio of reactants for the lipidation reaction.

  • Purification method: Employ high-resolution purification techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to effectively separate the lipidated peptide from unreacted starting materials.

  • Solubility: Ensure that both the peptide and the lipid component are soluble in the reaction buffer. The use of organic co-solvents may be necessary.

Problem 3: High inter-patient variability in pharmacokinetic studies.

Possible Cause: Inherent biological variability in drug absorption, distribution, metabolism, and excretion.

Troubleshooting Steps:

  • Population Pharmacokinetic Modeling: Utilize population PK modeling to identify covariates (e.g., age, weight, renal function) that may influence Enfuvirtide's pharmacokinetics and explain variability.[17]

  • Standardize Administration: Ensure consistent subcutaneous injection technique, as the site of injection can influence absorption.[2]

  • Monitor for Anti-Drug Antibodies: In the case of PEGylated or other modified versions, the development of anti-drug antibodies could lead to accelerated clearance in some subjects.[8]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Enfuvirtide and its Modified Analogs in Rats

CompoundModificationHalf-life (t½) in rats (hours)Antiviral Activity (EC50/IC50 in nM)Reference
Enfuvirtide (T20) None1.5 - 2.83 - 24.17[3][5][6][7]
PEG2k-ENF 2 kDa PEG at N-terminus16.14[6][7]
PEG2kC34 2 kDa PEG at N-terminus of C342.6~4-5[8]
PEG5kC34 5 kDa PEG at N-terminus of C345.1~4-5[8]
Enfuvirtide-PEG12-CP PEG12 linker and Carrier Pentasaccharide10.4Not specified in abstract[3]
M5-T20 Pentamannosylated at N-terminus8.560.3-0.8[12]
YIK-C16 Palmitic acid at C-terminus of YIK peptide5.9Not specified in abstract[10]
FLT Fusion to FN3 (albumin-binding monobody)~2711.6 - 15.3[4]
LP-40 C16 fatty acid substitution for TRMNot specified in abstract0.41[5]

Experimental Protocols

Protocol 1: Site-Specific PEGylation of Enfuvirtide (N-terminus)

This protocol is based on the methodology described for the synthesis of PEG2k-ENF.[6]

Materials:

  • Enfuvirtide (cysteine-modified at the N-terminus, cENF)

  • mPEG-MAL (methoxy-polyethylene glycol-maleimide), 2 kDa

  • Phosphate buffered saline (PBS), pH 7.2

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve cENF in PBS to a final concentration of 1 mg/mL.

  • Add mPEG-MAL to the cENF solution at a 1.2-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2 hours with gentle stirring. The thiol group of the N-terminal cysteine will react with the maleimide (B117702) group of the mPEG.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, purify the ENF-PEG conjugate using a preparative RP-HPLC column.

  • Lyophilize the purified fractions containing the desired product.

  • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Pharmacokinetic Analysis in Rats

This protocol is a general guideline based on studies evaluating modified Enfuvirtide analogs.[3][6]

Materials:

  • Sprague-Dawley rats

  • Test compound (e.g., PEG2k-ENF) and control (Enfuvirtide)

  • Sterile saline for injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Acclimate rats to the housing conditions for at least one week.

  • Fast the animals overnight before dosing.

  • Administer a single subcutaneous injection of the test compound or control at a specified dose (e.g., 4 mg/kg).

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., half-life, AUC, clearance) using non-compartmental analysis software.

Mandatory Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Fusion Process gp120 gp120 Binding 1. gp120 binds to CD4 gp120->Binding interacts with gp41 gp41 (NHR & CHR) CD4 CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 Co-receptor Binding->CD4 CoReceptorBinding 2. Co-receptor binding Binding->CoReceptorBinding CoReceptorBinding->CCR5_CXCR4 ConformationalChange 3. gp41 conformational change (Pre-hairpin intermediate) CoReceptorBinding->ConformationalChange SixHelixBundle 4. Six-helix bundle formation ConformationalChange->SixHelixBundle Inhibition Inhibition ConformationalChange->Inhibition Binds to NHR MembraneFusion 5. Membrane Fusion SixHelixBundle->MembraneFusion Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->Inhibition Inhibition->SixHelixBundle Prevents formation

Caption: Mechanism of HIV-1 entry and inhibition by Enfuvirtide.

Enfuvirtide_PK_Improvement cluster_strategies Pharmacokinetic Improvement Strategies cluster_mechanisms Mechanisms of Half-Life Extension Enfuvirtide Enfuvirtide (Short Half-Life) PEGylation PEGylation Enfuvirtide->PEGylation Lipidation Lipidation Enfuvirtide->Lipidation AlbuminFusion Albumin Fusion Enfuvirtide->AlbuminFusion Glycosylation Glycosylation Enfuvirtide->Glycosylation NovelDelivery Novel Delivery Systems (e.g., PLGA) Enfuvirtide->NovelDelivery IncreasedSize Increased Hydrodynamic Size PEGylation->IncreasedSize AlbuminBinding Reversible Albumin Binding Lipidation->AlbuminBinding AlbuminFusion->AlbuminBinding Glycosylation->IncreasedSize ImprovedPK Improved Pharmacokinetic Profile (Longer Half-Life) IncreasedSize->ImprovedPK Reduces renal clearance AlbuminBinding->ImprovedPK Reduces clearance & degradation SustainedRelease Sustained Release SustainedRelease->ImprovedPK Maintains therapeutic levels NovelDelivery->SustainedRelease

Caption: Strategies to improve the pharmacokinetic profile of Enfuvirtide.

Experimental_Workflow Start Start: Enfuvirtide Analog Design Synthesis Chemical Synthesis & Conjugation Start->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS) Purification->Characterization InVitro In Vitro Antiviral Assay Characterization->InVitro PK_Studies In Vivo Pharmacokinetic Studies (Rats) Characterization->PK_Studies DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis PK_Studies->DataAnalysis End Lead Candidate Identification DataAnalysis->End

Caption: General experimental workflow for developing long-acting Enfuvirtide.

References

Technical Support Center: Enhancing the In Vivo Half-Life of T-20 (Enfuvirtide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to extend the in vivo half-life of T-20 (enfuvirtide), a synthetic peptide inhibitor of HIV-1 fusion.[1][2][3] T-20's therapeutic efficacy is limited by its short plasma half-life of approximately 2-4 hours, necessitating frequent subcutaneous injections which can lead to injection site reactions and reduced patient compliance.[3][4] This guide details various chemical modification strategies, presents quantitative data on their effectiveness, outlines experimental protocols, and offers troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is T-20 and why is its in vivo half-life a concern?

T-20, also known by its generic name enfuvirtide (B549319) and brand name Fuzeon, is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1][3] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes required for membrane fusion and subsequent entry of the viral capsid into the host cell.[2][5][6] Despite its potent antiviral activity, T-20 has a short in vivo half-life of about 3.8 +/- 0.6 hours, which requires patients to undergo twice-daily subcutaneous injections.[7] This frequent dosing schedule can be inconvenient and is often associated with local injection site reactions.[3][8] Therefore, developing long-acting formulations of T-20 is a key objective to improve patient adherence and quality of life.

Q2: What are the primary strategies to increase the in vivo half-life of T-20?

Several protein engineering and chemical modification strategies have been explored to prolong the systemic circulation of T-20. The most common and effective approaches include:

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[3][9][10][11] PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from proteolytic degradation.[3][9]

  • Fusion to Albumin or Albumin-Binding Moieties: Genetically fusing or chemically conjugating T-20 to serum albumin, the most abundant protein in plasma with a long half-life of about 19 days in humans.[4][12]

  • Fatty Acid Conjugation (Lipidation): Attaching a lipid moiety, such as a fatty acid, to T-20.[13] This modification can enhance binding to plasma proteins like albumin and promote interaction with cell membranes, thereby reducing clearance.[13]

  • Glycosylation: The addition of carbohydrate moieties (glycans) to the peptide.[10][14] This can improve solubility, stability, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the reported increases in the in vivo half-life of T-20 using different modification strategies.

Table 1: PEGylation of T-20 and Analogs

Modified PeptidePEG Size (kDa)Animal ModelHalf-life (t½)Fold Increase vs. UnmodifiedReference
ENF-PEG (EP)2Rats16.1 h~10.7[10][11]
Unmodified ENF-Rats1.5 h-[10][11]
PEG2kC342Not specified2.6 h~2.4[9]
PEG5kC345Not specified5.1 h~4.6[9]
Unmodified C34-Not specified~1.1 h-[9]

Table 2: Albumin Fusion/Conjugation of T-20 Analogs

Modified PeptideStrategyAnimal ModelHalf-life (t½)Fold Increase vs. UnmodifiedReference
FB006MMPA modification for in vivo albumin conjugationRats~24 hNot directly compared to T-20 in this study[4]
FB006MMPA modification for in vivo albumin conjugationMonkeys~5 daysNot directly compared to T-20 in this study[4]
FLT (FN3-L35-T1144)Fusion to albumin-binding domainSD Rats~27 h~18[12]
Unmodified T1144-SD RatsNot specified-[12]
Unmodified T-20-SD Rats~1.5 h-[12]

Table 3: Other Modification Strategies

Modified PeptideStrategyAnimal ModelHalf-life (t½)Fold Increase vs. UnmodifiedReference
M5-T20PentamannosylationRats8.56 h~5.2[14]
Unmodified T-20-Rats1.64 h-[14]
Enfuvirtide-PEG12-CPConjugation to pentasaccharideRats>10 h~3.6[3]
Unmodified Enfuvirtide-Rats2.8 h-[3]

Experimental Protocols and Methodologies

1. Site-Specific PEGylation of Enfuvirtide (EP Conjugate)

This protocol describes the synthesis of an N-terminally PEGylated T-20.

  • Diagram of Experimental Workflow:

PEGylation_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis T20_synth Solid-Phase Synthesis of T-20 Cys_add Addition of N-terminal Cysteine (cENF) T20_synth->Cys_add cENF cENF Peptide Cys_add->cENF mPEG_MAL mPEG-Maleimide (2 kDa) Thiol_reaction Thiol-Maleimide Reaction mPEG_MAL->Thiol_reaction Purification RP-HPLC Purification Thiol_reaction->Purification cENF->Thiol_reaction Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for site-specific PEGylation of T-20.

  • Methodology:

    • Peptide Synthesis: Synthesize T-20 with an additional cysteine residue at the N-terminus (cENF) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10]

    • Peptide Purification: Cleave the peptide from the resin and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Conjugation Reaction: Dissolve cENF and a maleimide-activated methoxy-polyethylene glycol (mPEG-MAL, 2 kDa) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The thiol group of the N-terminal cysteine will react with the maleimide (B117702) group of the PEG to form a stable thioether bond.[10]

    • Purification of the Conjugate: Purify the resulting ENF-PEG (EP) conjugate by RP-HPLC to remove unreacted peptide and PEG.

    • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

2. In Vivo Half-Life Determination in a Rat Model

This protocol outlines a general procedure for assessing the pharmacokinetic profile of modified T-20.

  • Diagram of Pharmacokinetic Study Workflow:

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Rat_model Sprague-Dawley Rats Injection Subcutaneous/Intravenous Injection of Modified T-20 Rat_model->Injection Time_points Collect Blood at Predetermined Time Points Injection->Time_points Plasma_prep Prepare Plasma Samples Time_points->Plasma_prep ELISA Quantify Peptide Concentration (ELISA) Plasma_prep->ELISA PK_analysis Pharmacokinetic Analysis (e.g., non-compartmental) ELISA->PK_analysis

Caption: General workflow for an in vivo pharmacokinetic study.

  • Methodology:

    • Animal Model: Use adult male Sprague-Dawley rats.[10]

    • Administration: Administer a single dose of the modified T-20 (e.g., 2 mg/kg) via subcutaneous or intravenous injection.[15]

    • Blood Collection: Collect blood samples from the tail vein or another appropriate site at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[16]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[15]

    • Quantification: Measure the concentration of the T-20 analog in the plasma samples using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[15]

    • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis software.[12]

Troubleshooting Guide

Q3: My PEGylated T-20 shows significantly reduced antiviral activity. What could be the cause?

  • Issue: Steric hindrance from the PEG chain may be interfering with the binding of T-20 to its target, the gp41 N-terminal heptad repeat (NHR).

  • Troubleshooting Steps:

    • Change PEGylation Site: If you PEGylated at the N-terminus, consider moving the attachment site to a less critical region of the peptide. This requires introducing a unique reactive handle (e.g., a cysteine or an unnatural amino acid) at a different position.

    • Use a Different PEG Linker: Employ a longer or more flexible linker between the peptide and the PEG moiety to reduce direct steric clash.

    • Reduce PEG Size: While larger PEG chains generally lead to longer half-lives, they can also cause a greater loss of activity. Experiment with smaller PEG sizes (e.g., 2 kDa vs. 5 kDa) to find a balance between half-life extension and retained potency.[9]

    • Confirm Conjugation Site: Use peptide mapping or tandem mass spectrometry to confirm that the PEGylation occurred at the intended site. Off-target modifications could impact activity.

Q4: I am having trouble with the solubility of my fatty acid-conjugated T-20. How can I address this?

  • Issue: The addition of a hydrophobic lipid tail can decrease the aqueous solubility of the peptide, leading to aggregation and difficulties in formulation and administration.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different formulation buffers. The inclusion of solubility-enhancing excipients such as arginine, or surfactants like polysorbate 80, may be beneficial.

    • Incorporate a Hydrophilic Linker: Insert a short, hydrophilic spacer (e.g., a mini-PEG linker) between the T-20 peptide and the fatty acid to improve the overall solubility of the conjugate.

    • Adjust pH: Determine the isoelectric point (pI) of the lipopeptide and formulate it at a pH away from the pI to increase net charge and electrostatic repulsion, which can improve solubility.

    • Lyophilization Strategy: Optimize the lyophilization (freeze-drying) process, including the choice of cryoprotectants (e.g., sucrose, trehalose), to produce a stable, easily reconstitutable powder.

Q5: The in vivo half-life of my modified T-20 is not as long as expected. What are the potential reasons?

  • Issue: The modification may not be providing sufficient protection from clearance mechanisms, or there may be unexpected immunogenicity.

  • Troubleshooting Steps:

    • Assess Proteolytic Stability: Perform an in vitro stability assay by incubating your modified T-20 in serum or plasma and measuring its degradation over time by HPLC or LC-MS.[17] If it is still rapidly degraded, a more effective modification strategy may be needed.

    • Increase Hydrodynamic Size: If using PEGylation, a larger PEG chain may be necessary to further reduce renal filtration.[9] For albumin fusion, ensure the linkage is stable in vivo.

    • Check for Immunogenicity: In multi-dose studies, an unexpectedly rapid clearance of the second or subsequent doses could indicate an anti-drug antibody (ADA) response. An ADA assay can be performed to investigate this possibility. While PEGylation is known to reduce immunogenicity, it does not always eliminate it.[3]

    • Review Analytical Methods: Ensure that the assay used to measure the peptide concentration in plasma is accurate and specific. Cross-reactivity with metabolites or interfering substances could lead to an underestimation of the true half-life.

  • Diagram of Troubleshooting Logic:

Troubleshooting_Logic cluster_activity_solutions Activity Solutions cluster_solubility_solutions Solubility Solutions cluster_halflife_solutions Half-Life Solutions Start Experiment Issue Encountered Reduced_Activity Reduced Antiviral Activity? Start->Reduced_Activity Solubility_Issue Poor Solubility? Start->Solubility_Issue HalfLife_Issue Short Half-Life? Start->HalfLife_Issue Change_Site Change Modification Site Reduced_Activity->Change_Site Change_Linker Use Different Linker Reduced_Activity->Change_Linker Change_Size Reduce PEG Size Reduced_Activity->Change_Size Optimize_Formulation Optimize Formulation Solubility_Issue->Optimize_Formulation Add_Linker Add Hydrophilic Linker Solubility_Issue->Add_Linker Adjust_pH Adjust pH Solubility_Issue->Adjust_pH Check_Stability Assess Proteolytic Stability HalfLife_Issue->Check_Stability Increase_Size Increase Hydrodynamic Size HalfLife_Issue->Increase_Size Check_ADA Check for Anti-Drug Antibodies HalfLife_Issue->Check_ADA

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: T-20 (Enfuvirtide) Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing injection site reactions (ISRs) in clinical studies involving T-20 (enfuvirtide).

Frequently Asked Questions (FAQs)

Q1: What are injection site reactions (ISRs) and how common are they with T-20?

A1: Injection site reactions are inflammatory responses that occur at or near the site of a subcutaneous injection. In Phase 3 clinical studies of T-20 (enfuvirtide), ISRs were the most common adverse event, with up to 98% of subjects experiencing at least one local reaction.[1][2][3][4] The majority of these reactions first appear during the initial week of treatment.[1] Despite the high frequency, only about 3-4% of subjects discontinue treatment due to ISRs.[1][5]

Q2: What are the common signs and symptoms of T-20 related ISRs?

A2: The most frequently observed signs and symptoms are typically mild to moderate and include:

  • Pain and discomfort at the injection site[1][3]

  • Erythema (redness)[1][3]

  • Induration (hardening of the skin)[1][3]

  • Formation of nodules or cysts[1][3]

  • Pruritus (itching)[1][2]

  • Ecchymosis (bruising)[1][2]

The average duration of an individual ISR is often between three to seven days for many subjects.[2]

Q3: What is the underlying mechanism of T-20 induced ISRs?

A3: T-20, as a peptide-based therapeutic, can trigger a local immune response. The mechanism is thought to involve the activation of antigen-presenting cells at the injection site.[6] Studies have shown that enfuvirtide (B549319) can stimulate human monocytic cells (THP-1 cells) to release pro-inflammatory cytokines such as TNFα, MIP-1β, and MCP-1.[6] Additionally, for some subcutaneous biologics, ISRs can be triggered by the activation of skin-resident mast cells, potentially through receptors like Mas-related G-protein coupled receptor member X2 (MRGPRX2), leading to the release of histamine (B1213489) and other inflammatory mediators.[7][8][9]

Troubleshooting Guide for ISR Management

This guide provides a structured approach to managing ISRs in a clinical trial setting.

Step 1: Assess and Grade the Reaction

Properly characterizing the ISR is the first step. This involves a consistent assessment methodology to grade the severity of the reaction. See the "Experimental Protocols" section for a detailed grading scale.

Step 2: Review Injection Technique

Improper injection technique is a common cause of severe ISRs.[7][10] Key points to verify with the study participant include:

  • Reconstitution: Ensure the lyophilized powder is fully dissolved with Sterile Water for Injection (1.1 mL for a 108 mg vial) by gently rolling or tapping, not shaking, which can take up to 45 minutes.[6][11][12] The final solution should be clear and colorless.[11]

  • Site Selection: Are they using appropriate sites (upper arm, anterior thigh, or abdomen)?[3][7]

  • Site Rotation: Is a systematic rotation schedule being followed to avoid injecting into an area with an existing reaction?[7][11]

  • Injection Angle and Depth: The injection should be subcutaneous. Injecting into the muscle can worsen reactions.[12][13]

  • Aseptic Technique: Reinforce the importance of hand washing and cleaning the vial and injection site to prevent infection.[1]

Step 3: Implement Mitigation Strategies

Based on the assessment, implement appropriate management strategies. The following diagram illustrates a logical workflow for troubleshooting ISRs.

ISR_Troubleshooting_Workflow cluster_assessment Assessment cluster_investigation Investigation & Initial Action cluster_management Management Strategies cluster_followup Follow-up & Escalation start ISR Reported by Participant assess Assess & Grade ISR (Erythema, Induration, Pain, etc.) start->assess mild_mod Mild to Moderate ISR (Grade 1-2) assess->mild_mod  Grade 1-2 severe Severe ISR (Grade 3-4) assess->severe  Grade 3-4 review_tech Review Injection Technique (Site Rotation, Depth, Aseptic) continue_monitor Continue T-20 Reinforce Technique Symptomatic Relief (e.g., Cold Compress) review_tech->continue_monitor mild_mod->review_tech severe->review_tech med_eval Medical Evaluation Required severe->med_eval consider_alt Consider Alternative Delivery (e.g., Needle-Free Device if available) continue_monitor->consider_alt follow_up Follow-up Assessment (Next Visit) continue_monitor->follow_up symptom_manage Symptomatic Management (Analgesics, Topical Steroids if prescribed) med_eval->symptom_manage symptom_manage->follow_up infection Signs of Infection? (Oozing, Increased Heat, Spreading Redness) follow_up->infection discontinue Consider Discontinuation (per protocol) follow_up->discontinue Worsening/ Intolerable infection->continue_monitor No, improving infection->med_eval Yes

Caption: Troubleshooting Workflow for T-20 Injection Site Reactions.

Q4: Are there alternative administration methods that can reduce ISRs?

A4: Yes, studies have evaluated the use of a needle-free gas-powered injection system (Biojector B2000). Research indicates that this device can significantly reduce the severity of ISRs compared to standard needles and syringes, while maintaining comparable plasma levels of the drug.[1][5] In one study, 87.2% of participants preferred the needle-free delivery system.[11]

Q5: When should a participant seek immediate medical attention for an ISR?

A5: Participants should be instructed to contact the clinical site immediately if they experience:

  • Signs of a potential infection, such as oozing, increased heat, or redness that spreads from the injection site.[14]

  • Symptoms of a systemic hypersensitivity (allergic) reaction, which can include rash, fever, nausea, vomiting, chills, trouble breathing, or low blood pressure.[2][9][14]

  • Pain, redness, or swelling that does not improve within a few days or continues to worsen.[9][14]

Data on Injection Site Reactions

The following tables summarize quantitative data related to T-20 ISRs from clinical studies.

Table 1: Incidence and Characteristics of T-20 ISRs

ParameterFindingSource
Incidence Rate 98% of subjects experience at least one ISR.[1][2]
Discontinuation Rate 3-4% of subjects discontinue treatment due to ISRs.[1][5]
Time to First ISR 86% of subjects experience their first ISR in the initial week.[1]
Common Manifestations Erythema, induration, nodules/cysts, mild-to-moderate pain.[1][2]

Table 2: Comparison of ISR Severity by Injection Method

Injection MethodMedian ISR Score (IQR)p-valueSource
Standard Needle/Syringe 11 (9-12)< 0.001[1][5]
Biojector Needle-Free Device 5 (1-8)[1][5]
ISR scores were graded on a scale from 0 to 31 based on signs, symptoms, duration, and number of lesions.[5]

Experimental Protocols

Protocol for Assessment and Grading of Injection Site Reactions

A standardized assessment is crucial for collecting reliable data. While some T-20 studies used a composite 31-point scale, a detailed public breakdown is unavailable.[5] A widely accepted and practical alternative is to adapt the FDA's Toxicity Grading Scale for vaccine trials.[15][16]

Objective: To standardize the evaluation and grading of local injection site reactions.

Methodology:

  • Timing of Assessment: Evaluate the injection site at predetermined intervals (e.g., 30 minutes, 24 hours, 48 hours, and 7 days post-injection).

  • Visual Inspection: Assess the site for the presence of erythema, swelling, bruising, or other visible signs.

  • Palpation: Gently palpate the area to assess for induration (hardness) and the presence of nodules.

  • Measurement: Use a caliper or ruler to measure the diameter (in millimeters) of the erythema and induration at their widest points. Record measurements as continuous variables.

  • Participant-Reported Symptoms: Use a standardized questionnaire to ask the participant to rate the severity of pain or tenderness at the site.

  • Grading: Assign a grade to each sign/symptom based on the criteria in the table below.

Table 3: Adapted FDA Toxicity Grading Scale for Local Injection Reactions

ReactionGrade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Potentially Life-Threatening)
Pain/Tenderness Does not interfere with activityInterferes with activityPrevents daily activityEmergency room visit or hospitalization indicated
Erythema (Redness) 25 - 50 mm in diameter51 - 100 mm in diameter> 100 mm in diameterNecrosis or ulcerative lesion
Induration/Swelling 25 - 50 mm in diameter51 - 100 mm in diameter> 100 mm in diameterNecrosis or ulcerative lesion
(Source: Adapted from the FDA Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials)[15][16]

Visualizations

Immunological Pathway of Peptide-Induced ISR

The following diagram illustrates a simplified potential pathway for the local inflammatory response following the subcutaneous injection of a peptide therapeutic like T-20.

ISR_Pathway cluster_trigger Trigger cluster_cellular Cellular Activation cluster_mediators Mediator Release cluster_response Clinical Manifestation T20 Subcutaneous Injection of T-20 (Peptide) APC Antigen-Presenting Cells (e.g., Monocytes, Macrophages) T20->APC activates MastCell Skin Mast Cells T20->MastCell activates (e.g., via MRGPRX2) Cytokines Pro-inflammatory Cytokines (TNFα, MCP-1, etc.) APC->Cytokines releases Histamine Histamine & Other Mediators MastCell->Histamine degranulates & releases Pain Pain Cytokines->Pain cause Erythema Erythema Cytokines->Erythema cause Induration Induration Cytokines->Induration cause Histamine->Erythema cause Pruritus Pruritus Histamine->Pruritus cause

Caption: Simplified pathway of local inflammation in T-20 ISRs.

References

Technical Support Center: Optimizing T-20 Peptide Sequence for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at optimizing the T-20 (Enfuvirtide) peptide sequence for enhanced anti-HIV-1 potency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the T-20 peptide?

A1: T-20 is an HIV fusion inhibitor that mimics the C-terminal heptad repeat (CHR) region of the HIV-1 envelope glycoprotein (B1211001) gp41. It acts by binding to the N-terminal heptad repeat (NHR) of gp41 in a transient pre-hairpin intermediate state. This binding event prevents the conformational changes required for the formation of the six-helix bundle (6-HB), a critical step for the fusion of the viral and host cell membranes. By disrupting this fusion process, T-20 effectively blocks the entry of the virus into the host cell.[1][2][3][4][5]

Q2: What are the common strategies to enhance the potency of the T-20 peptide?

A2: Common strategies to improve the efficacy of T-20 include:

  • Amino Acid Substitutions: Introducing specific amino acid changes can enhance the binding affinity of the peptide to the gp41 NHR.

  • Truncations: Removing non-essential amino acids can lead to a more stable and potent peptide.

  • Chemical Modifications:

    • Lipidation: The addition of a fatty acid moiety (lipopeptide) can increase the local concentration of the peptide at the cell membrane where fusion occurs, significantly boosting its inhibitory activity.[6][7]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of the peptide, such as increasing its half-life in vivo.[8]

Q3: How does a lipopeptide derivative of T-20, like LP-40, show enhanced potency?

A3: LP-40 is a lipopeptide derived from T-20 where the C-terminal tryptophan-rich motif (TRM) is replaced with a C16 fatty acid. This modification dramatically enhances its antiviral activity. The lipid moiety is thought to interact with the cell membrane, thereby increasing the local concentration of the peptide at the site of viral fusion. This leads to a much higher binding affinity for the gp41 target and, consequently, a significant increase in inhibitory potency compared to the original T-20 peptide.[6][7]

Q4: What are the primary assays used to evaluate the potency of T-20 and its analogs?

A4: The most common assays are:

  • Pseudovirus Neutralization Assay: This assay uses engineered viruses that express the HIV-1 envelope glycoprotein (Env) and contain a reporter gene (e.g., luciferase). The potency of the inhibitor is measured by the reduction in reporter gene expression in target cells.[9][10][11][12][13]

  • Cell-Cell Fusion Assay: This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors. Fusion is typically quantified by the activation of a reporter gene in the target cells.[14][15]

Troubleshooting Guides

Pseudovirus Neutralization Assay
Issue Possible Cause(s) Troubleshooting Steps
High background signal in luciferase assay 1. Bacterial or mycoplasma contamination in cell culture.2. High intrinsic background luminescence of the luciferase substrate.3. High cell density leading to increased background.4. Incomplete cell lysis.1. Regularly test cell lines for contamination.2. Use a high-quality, low-background luciferase substrate.3. Optimize the cell seeding number.4. Ensure the lysis buffer is effective and incubation time is sufficient.
Positive control inhibitor shows low potency 1. Degradation of the inhibitor due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).2. Development of viral resistance in the laboratory-adapted strain.3. Presence of interfering substances in the serum (e.g., serum proteins binding to the inhibitor).1. Prepare fresh dilutions from a properly stored stock solution.2. Use a fresh, validated viral stock.3. Maintain a consistent concentration of serum across all experiments.
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting inaccuracies.3. "Edge effects" due to evaporation in the outer wells of the microplate.1. Ensure a standardized cell number is used for seeding.2. Use calibrated pipettes and ensure proper mixing.3. Avoid using the outer wells or fill them with sterile media to create a humidity barrier.[16]
Cell-Cell Fusion Assay
Issue Possible Cause(s) Troubleshooting Steps
Low fusion signal 1. Low expression of Env on effector cells or CD4/co-receptors on target cells.2. Suboptimal co-culture incubation time.3. Effector and target cells are not in close proximity.1. Verify protein expression by flow cytometry or Western blot.2. Optimize the co-culture incubation time (typically 6-8 hours).3. Gently centrifuge the plate after adding effector cells to promote cell contact.
High background (spontaneous reporter activation) 1. "Leaky" reporter gene in the target cell line.2. Contamination of cell cultures.1. Use a target cell line with a low basal reporter activity.2. Regularly check for and eliminate any cell culture contamination.
Inconsistent results 1. Variation in the ratio of effector to target cells.2. Inconsistent timing of inhibitor addition.1. Maintain a consistent effector-to-target cell ratio across experiments.2. Add the inhibitor to the target cells at the same time point before co-culture.

Data Presentation

Table 1: Comparative Potency of T-20 and its Analogs against HIV-1

PeptideModificationTarget Virus/AssayIC50 / EC50 (nM)Fold Improvement vs. T-20Reference
T-20 (Enfuvirtide) -HIV-1 HXB2 (Cell-cell fusion)24.17-[6]
HIV-1 NL4-3 (Pseudovirus entry)9.41-[6]
LP-40 C-terminal TRM replaced with C16 fatty acidHIV-1 HXB2 (Cell-cell fusion)0.41~59[6]
HIV-1 NL4-3 (Pseudovirus entry)0.44~21[6]
T20v1 Multiple amino acid substitutionsHIV-1 JRCSF (Pseudovirus)0.50 µg/mL-[17]
PEG2kC34 PEGylation (2 kDa)HIV-1 NL4-3--[8]
PEG5kC34 PEGylation (5 kDa)HIV-1 NL4-3--[8]

Note: Direct comparison of fold improvement may not be straightforward due to variations in assay conditions and virus strains between studies. IC50/EC50 values are highly dependent on the specific experimental setup.

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay

This protocol outlines the measurement of the inhibitory activity of T-20 analogs using Env-pseudotyped viruses and a reporter cell line.

Materials:

  • TZM-bl cells (or other suitable target cell line)

  • HIV-1 Env-pseudotyped virus stock

  • Complete Growth Medium (DMEM with 10% FBS)

  • T-20 analog to be tested

  • 96-well flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.[9][11]

  • Compound Dilution: Prepare serial dilutions of the T-20 analog in complete growth medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[11]

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.[11]

  • Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.[11]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.[11]

Protocol 2: Cell-Cell Fusion Assay

This protocol measures the ability of T-20 analogs to inhibit HIV-1 Env-mediated cell-cell fusion.

Materials:

  • Effector cells (e.g., HEK293T) expressing HIV-1 Env and Tat

  • Target cells (e.g., TZM-bl) expressing CD4, co-receptors, and a Tat-inducible reporter gene (e.g., luciferase)

  • Complete Growth Medium

  • T-20 analog to be tested

  • 96-well plates

  • Luciferase assay system

Procedure:

  • Effector Cell Preparation: Transfect HEK293T cells with plasmids expressing the desired HIV-1 Env glycoprotein and Tat.[15]

  • Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the pseudovirus assay.[15]

  • Compound Addition: Add serial dilutions of the T-20 analog to the target cells.

  • Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.[15]

  • Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.[15]

  • Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion.[15]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.[15]

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Conformational Change six_helix_bundle 6-Helix Bundle Formation gp41_intermediate->six_helix_bundle 4. Hairpin Formation fusion_pore Fusion Pore six_helix_bundle->fusion_pore 5. Membrane Fusion T20 T-20 Peptide T20->gp41_intermediate Inhibition

Caption: HIV-1 entry and T-20 mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Target Cells (e.g., TZM-bl) incubation Incubate Cells, Virus/Effector Cells, and Peptide prep_cells->incubation prep_virus Prepare Pseudovirus Stock or Env-expressing Cells prep_virus->incubation prep_peptide Prepare Serial Dilutions of T-20 Analog prep_peptide->incubation readout Measure Reporter Gene Activity (e.g., Luciferase) incubation->readout calc_inhibition Calculate Percent Inhibition readout->calc_inhibition det_ic50 Determine IC50/EC50 Value calc_inhibition->det_ic50

References

Why does Enfuvirtide have a low genetic barrier to resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth information and troubleshooting guidance for researchers, scientists, and drug development professionals studying Enfuvirtide (B549319) and the mechanisms of HIV-1 resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Enfuvirtide?

Enfuvirtide is an HIV fusion inhibitor, the first in its class of antiretroviral drugs.[1] It is a synthetic 36-amino-acid peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41, specifically the C-terminal heptad repeat (HR2) domain.[2][3] Its mechanism of action involves disrupting the final stage of the HIV-1 fusion process with a target cell.[1]

Normally, after the HIV-1 envelope protein gp120 binds to the host cell's CD4 receptor, gp41 undergoes a conformational change. This change facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[1][2] Enfuvirtide acts by binding to the N-terminal heptad repeat (HR1) domain of gp41.[2][4] This binding event prevents the interaction between HR1 and HR2, which is a critical step for the formation of the six-helix bundle structure necessary for membrane fusion.[5][6] By blocking this conformational change, Enfuvirtide effectively inhibits the entry of the virus into the host cell.[2][7]

Q2: Why is Enfuvirtide considered to have a low genetic barrier to resistance?

Enfuvirtide is considered to have a low genetic barrier to resistance because a limited number of amino acid substitutions within the drug's binding site on gp41 can lead to a significant reduction in its antiviral activity.[6][8] Resistance to Enfuvirtide can emerge rapidly, sometimes within weeks of initiating therapy, particularly in the absence of a fully suppressive antiretroviral regimen.[9]

The primary mechanism of resistance involves mutations in a specific 10-amino acid region of the gp41 HR1 domain, spanning codons 36 to 45.[5][6] This region is the direct binding site for Enfuvirtide. Even single amino acid changes at key positions within this motif can confer high-level resistance.[5] This is in contrast to some other antiretroviral drugs that may require the accumulation of multiple mutations to develop significant resistance. The rapid emergence of these resistance mutations underscores the importance of using Enfuvirtide in combination with other active antiretroviral agents.[6][9]

Q3: What are the primary and secondary mutations associated with Enfuvirtide resistance?

Primary resistance mutations for Enfuvirtide are located within the HR1 domain of gp41, specifically between amino acid positions 36 and 45.[5][6] Common primary mutations include changes at positions G36, V38, Q40, N42, N43, and L45.[9][10] These mutations directly interfere with the binding of Enfuvirtide to its target.

Secondary or compensatory mutations can also arise, sometimes outside of the primary binding site. For instance, mutations in the HR2 domain of gp41 have been identified in patients with virological failure on Enfuvirtide-containing regimens.[3] These secondary mutations may help to improve the replicative capacity of viruses that have developed primary resistance mutations, which can sometimes impair viral fitness.[3][5] There is also evidence that mutations in the gp120 envelope glycoprotein can indirectly affect Enfuvirtide susceptibility by altering the kinetics of viral fusion.[11][12]

Troubleshooting Guide

Issue: An in-vitro experiment shows a sudden loss of Enfuvirtide efficacy against a previously susceptible HIV-1 isolate.

Possible Cause: Emergence of resistance mutations in the viral population.

Troubleshooting Steps:

  • Sequence the gp41 Gene: The primary step is to sequence the gp41 gene of the viral isolate, focusing on the HR1 domain (codons 36-45). The presence of mutations in this region is the most likely cause of resistance.

  • Phenotypic Susceptibility Testing: Conduct a phenotypic assay to quantify the level of resistance. This involves determining the concentration of Enfuvirtide required to inhibit viral replication by 50% (IC50) and comparing it to the IC50 of a wild-type, susceptible virus.

  • Clonal Analysis: If resources permit, perform a clonal analysis of the viral population to understand the diversity of resistance mutations. This can provide insights into the evolutionary pathway of resistance.[9]

Quantitative Data on Enfuvirtide Resistance Mutations

The following table summarizes the fold-change in resistance to Enfuvirtide conferred by specific mutations in the HR1 domain of gp41. The data is compiled from various in-vitro studies.

Amino Acid PositionWild-Type Amino AcidMutant Amino AcidFold-Change in Resistance (IC50)
36Glycine (G)Aspartic Acid (D)3.5 - 4.5
38Valine (V)Methionine (M)7.5
36 & 38 (Double Mutant)Glycine (G) & Valine (V)Aspartic Acid (D) & Methionine (M)30 - 360

Note: Fold-change values can vary depending on the specific HIV-1 strain and the experimental assay used.[10]

Experimental Protocols

Protocol: Phenotypic Assay for Enfuvirtide Susceptibility

This protocol outlines a method for determining the susceptibility of HIV-1 isolates to Enfuvirtide using a cell-based assay.

Materials:

  • Target cells permissive to HIV-1 infection (e.g., TZM-bl cells)

  • HIV-1 isolate to be tested

  • Enfuvirtide (lyophilized powder)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Prepare Enfuvirtide Stock Solution: Reconstitute lyophilized Enfuvirtide in sterile water or an appropriate solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the Enfuvirtide stock solution in cell culture medium to create a range of concentrations to be tested.

  • Plate Target Cells: Seed TZM-bl cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.

  • Infection: Pre-incubate the HIV-1 isolate with the various concentrations of Enfuvirtide for a short period (e.g., 30-60 minutes) at 37°C.

  • Add Virus-Drug Mixture to Cells: After pre-incubation, add the virus-drug mixture to the plated TZM-bl cells. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Measure Viral Replication: After incubation, lyse the cells and measure luciferase activity using a luminometer. The luciferase gene in TZM-bl cells is under the control of the HIV-1 LTR promoter, so luciferase activity is a direct measure of viral replication.

  • Data Analysis: Calculate the percentage of viral inhibition for each Enfuvirtide concentration relative to the virus-only control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Enfuvirtide_Mechanism_and_Resistance cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Normal Fusion Process cluster_inhibition Enfuvirtide Inhibition cluster_resistance Mechanism of Resistance gp120 gp120 gp120_CD4 gp120 binds to CD4 gp120->gp120_CD4 1. gp41 gp41 (HR1 & HR2) gp41_conf_change gp41 Conformational Change (HR1 & HR2 Interact) gp41->gp41_conf_change Enfuvirtide_binds Enfuvirtide binds to HR1 gp41->Enfuvirtide_binds Binds to HR1 CD4 CD4 Receptor CD4->gp120_CD4 Membrane Cell Membrane gp120_CD4->gp41_conf_change 2. fusion Membrane Fusion gp41_conf_change->fusion 3. Enfuvirtide Enfuvirtide (Fuzeon®) Enfuvirtide->Enfuvirtide_binds Enfuvirtide_no_bind Enfuvirtide binding reduced Enfuvirtide->Enfuvirtide_no_bind fusion_blocked Fusion Blocked Enfuvirtide_binds->fusion_blocked Prevents HR1-HR2 interaction gp41_mutated Mutated gp41 (HR1) gp41_mutated->Enfuvirtide_no_bind fusion_proceeds Fusion Proceeds Enfuvirtide_no_bind->fusion_proceeds Allows HR1-HR2 interaction

Caption: Enfuvirtide mechanism of action and resistance pathway.

References

Technical Support Center: Compensatory Mutations in gp120 Affecting T-20 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers, scientists, and drug development professionals investigating the role of gp120 mutations in HIV-1 sensitivity to the fusion inhibitor T-20 (Enfuvirtide).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of T-20 (Enfuvirtide) resistance?

A1: The primary mechanism of T-20 resistance involves mutations in the first heptad repeat (HR1) of the HIV-1 gp41 protein, which is the direct target of T-20.[1][2] These mutations, typically within amino acid residues 36-45, reduce the binding affinity of T-20 to HR1, thereby allowing the fusion process to proceed.

Q2: How can mutations in gp120, which is not the direct target of T-20, confer resistance?

A2: Mutations in gp120 can indirectly lead to T-20 resistance by altering the kinetics of viral entry.[3][4] Changes in the V3 loop or the co-receptor binding site of gp120 can increase the affinity for co-receptors (CCR5 or CXCR4), leading to a more rapid fusion process.[5][6] This accelerated entry shortens the time window during which the T-20 binding site on gp41 is exposed, thereby reducing the drug's effectiveness.[6]

Q3: What are compensatory mutations in the context of T-20 resistance?

A3: Primary resistance mutations in gp41 can sometimes impair the virus's replicative fitness. Compensatory mutations can arise in either gp120 or gp41 to restore this fitness cost without reversing the primary resistance mutation.[7] For instance, a mutation in gp120 might enhance co-receptor binding to compensate for a less efficient fusion process caused by a mutation in gp41.[7][8]

Q4: Can gp120 mutations increase sensitivity to T-20?

A4: Yes, certain mutations in the gp120 co-receptor binding site that reduce the affinity for the co-receptor can increase sensitivity to T-20.[6] By slowing down the fusion kinetics, these mutations prolong the exposure of the T-20 target site on gp41, making the virus more susceptible to the inhibitor.[6]

Q5: Does the glycosylation of gp120 affect T-20 sensitivity?

A5: The heavy glycosylation of gp120 acts as a "glycan shield" that can modulate antibody recognition and may also influence the dynamics of co-receptor binding.[9] While direct studies on the impact of specific glycan shifts on T-20 sensitivity are complex, alterations in glycosylation that affect co-receptor affinity or the stability of the Env trimer could indirectly influence T-20 susceptibility.[10][11]

Troubleshooting Guides

This section addresses common issues encountered during in vitro T-20 sensitivity assays.

Problem 1: Inconsistent IC50 values for T-20 against the same viral clone.
Potential Cause Recommended Solution
Cell Health and Passage Number Ensure target cells (e.g., TZM-bl) are healthy, within a consistent and low passage number range, and plated at a uniform density for each experiment.[12][13]
Reagent Variability Use the same lot of fetal bovine serum (FBS) and other culture reagents for a set of comparative experiments. New lots should be validated.[12]
Inaccurate Virus Titer Re-titer viral stocks regularly. Inconsistent viral input can significantly shift IC50 values.[14]
Compound Degradation Prepare fresh dilutions of T-20 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[14]
Assay Readout Timing Ensure that the timing of the addition of lysis buffer and substrate for luciferase assays is consistent across all plates and experiments.
Problem 2: Unexpectedly high resistance to T-20 in a virus expected to be sensitive.
Potential Cause Recommended Solution
Contamination of Viral Stock Sequence the env gene of your viral stock to confirm the absence of known resistance mutations in gp41 and gp120.
Mycoplasma Contamination Test cell cultures for mycoplasma contamination, which can affect cell health and viral replication, leading to skewed results.
High Co-receptor Expression on Target Cells Characterize the expression levels of CD4, CCR5, and CXCR4 on your target cells. Unusually high co-receptor levels can accelerate fusion kinetics and reduce T-20 sensitivity.
Incorrect Data Normalization Review your data analysis pipeline. Ensure that background luminescence is properly subtracted and that data is normalized to the no-drug control.
Problem 3: A known gp120 mutation is not conferring the expected change in T-20 sensitivity.
Potential Cause Recommended Solution
Different Viral Backbone The phenotypic effect of a gp120 mutation can be dependent on the overall genetic context of the env gene. The same mutation may have a different impact in a different viral strain.[2]
Presence of Other Mutations Sequence the entire env gene to check for other mutations in gp120 or gp41 that might be masking or altering the effect of the mutation of interest.
Assay System Differences The observed effect of a mutation can vary between different assay formats (e.g., cell-cell fusion vs. single-round infection). Ensure your assay system is appropriate for the question being asked.

Data Presentation: gp120 Mutations and T-20 Sensitivity

The following tables summarize quantitative data on the effect of specific mutations in gp120 on T-20 sensitivity, as measured by the fold change in the 50% inhibitory concentration (IC50).

Table 1: Mutations in the gp120 V3 Loop and Co-receptor Binding Site

Virus Strain gp120 Mutation Effect on Co-receptor Fold Change in T-20 IC50 Reference
Chimeric NL4.3R5 V3 loopCCR5 usage4-6 fold increase[5]
Chimeric NL4.3X4 V3 loopCXCR4 usageBaseline[5]
YU-2K421DReduced CCR5 affinity~30-fold decrease[6]

Table 2: Compensatory Mutations in gp120

Primary Resistance Mutation (gp41) Compensatory Mutation (gp120) Effect on Viral Fitness Fold Change in T-20 IC50 Reference
Multiple mutations in HR1 and HR2R298K (V3 loop)Partial rescue of replicationMaintained high-level resistance[8]

Experimental Protocols

Protocol 1: Single-Round HIV-1 Entry Assay using TZM-bl Reporter Cells

This assay measures the ability of T-20 to inhibit the entry of pseudotyped HIV-1 into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.

  • Cell Seeding:

    • One day prior to infection, seed TZM-bl cells in a 96-well white, solid-bottom assay plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of T-20 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of T-20 in culture medium to achieve the desired final concentrations.

  • Infection:

    • On the day of infection, carefully remove the culture medium from the cells.

    • Add 50 µL of the diluted T-20 to the appropriate wells. Include wells with medium only (no-drug control) and medium with the highest concentration of solvent (vehicle control).

    • Add 50 µL of a standardized amount of HIV-1 pseudovirus to each well. The amount of virus should be pre-determined to yield a luciferase signal that is within the linear range of the assay.

    • Incubate for 48 hours at 37°C.

  • Luciferase Measurement:

    • After the incubation period, remove the culture medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay reagent (e.g., Bright-Glo™).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from cell-free wells) from all readings.

    • Calculate the percentage of inhibition for each T-20 concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the T-20 concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

HIV-1 Entry and T-20 Mechanism of Action

HIV_Entry_T20 cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding PreHairpin Pre-hairpin Intermediate (gp41 HR1 exposed) CoR->PreHairpin 3. gp41 Unfolds SixHelix 6-Helix Bundle Formation PreHairpin->SixHelix 4. HR2 folds onto HR1 T20 T-20 (Enfuvirtide) FusionPore Fusion Pore SixHelix->FusionPore 5. Membrane Fusion T20->PreHairpin Inhibition

Caption: HIV-1 entry pathway and the inhibitory mechanism of T-20.

Experimental Workflow for T-20 Sensitivity Assay

T20_Assay_Workflow start Start seed_cells Seed TZM-bl cells in 96-well plate start->seed_cells prepare_t20 Prepare serial dilutions of T-20 seed_cells->prepare_t20 add_t20 Add T-20 to cells prepare_t20->add_t20 add_virus Add HIV-1 pseudovirus add_t20->add_virus incubate Incubate for 48 hours add_virus->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a single-round HIV-1 entry assay to determine T-20 sensitivity.

Logical Relationship of gp120 Mutations and T-20 Resistance

gp120_Resistance_Logic gp120_mut gp120 Mutation (e.g., in V3 loop) co_receptor_affinity Increased Co-receptor Affinity gp120_mut->co_receptor_affinity leads to fusion_kinetics Accelerated Fusion Kinetics co_receptor_affinity->fusion_kinetics results in t20_window Reduced Time Window for T-20 Action fusion_kinetics->t20_window causes t20_resistance Increased T-20 Resistance t20_window->t20_resistance contributes to

Caption: How gp120 mutations can indirectly lead to T-20 resistance.

References

Technical Support Center: Enfuvirtide Efficacy and Coreceptor Tropism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of HIV-1 coreceptor tropism on the efficacy of Enfuvirtide (B549319) (T-20).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Enfuvirtide, and how does it relate to coreceptor binding?

A1: Enfuvirtide is a synthetic peptide that belongs to the fusion inhibitor class of antiretroviral drugs.[1][2] Its mechanism is to disrupt the final stage of the HIV-1 entry process.[2][3] After the HIV surface protein gp120 binds to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4), the viral transmembrane protein gp41 undergoes a series of conformational changes.[2][4] This change involves the interaction of two domains within gp41, known as Heptad Repeat 1 (HR1) and Heptad Repeat 2 (HR2), which fold into a six-helix bundle, bringing the viral and cellular membranes close enough to fuse.[4][5] Enfuvirtide, which mimics the HR2 domain, binds to the HR1 domain of gp41 after it becomes exposed post-CD4 binding.[2][5][6][7] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the fusion pore and blocking the viral capsid from entering the host cell.[2][3][5][7] Therefore, Enfuvirtide acts after coreceptor engagement but before membrane fusion.

Q2: Does HIV-1 coreceptor tropism (CCR5 vs. CXCR4) affect Enfuvirtide's efficacy?

A2: This has been a topic of considerable investigation with some initial conflicting reports. Early, small-scale in vitro studies suggested that CCR5-tropic (R5) isolates might be less susceptible to Enfuvirtide than CXCR4-tropic (X4) isolates.[8] However, larger studies and subsequent clinical trial data have shown that there is no clinically significant correlation between baseline coreceptor use and virological or immunological responses to Enfuvirtide-based therapy.[8][9] Patients with R5, X4, or dual/mixed-tropic virus populations respond to Enfuvirtide with equivalent decreases in viral load.[8][9] While a wide range of baseline susceptibility to Enfuvirtide exists among primary viral isolates, this does not appear to be dictated by coreceptor tropism in a clinical setting.[8]

Q3: If clinical efficacy is similar, why do some in vitro studies show differences in susceptibility between R5 and X4 viruses?

A3: The discrepancies in some in vitro results may be due to several factors. The affinity of the gp120 envelope protein for the coreceptor and the density of the coreceptor on the target cell surface can influence the kinetics of membrane fusion.[4][10] A higher affinity or higher coreceptor expression can lead to faster fusion kinetics.[4][5] This rapid process reduces the time the HR1 domain of gp41 is exposed and available for Enfuvirtide to bind, potentially leading to an apparent decrease in susceptibility (higher IC50).[4][11] Therefore, observed differences in vitro may be linked more to the specific fusion kinetics of the viral isolate and the experimental cell line used rather than a fundamental difference in Enfuvirtide's mechanism against R5 vs. X4 viruses.[4][8]

Q4: Can the development of Enfuvirtide resistance cause a shift in coreceptor tropism?

A4: Enfuvirtide resistance primarily arises from mutations in the 10-amino acid binding site within the HR1 domain of gp41 (residues 36-45).[5][8] These resistance mutations have been shown to have minimal to no effect on the virus's sensitivity to other classes of entry inhibitors, including those that target CD4, CCR5, or CXCR4.[5][12] Interestingly, some clinical studies have observed that changes in virus tropism from dual/mixed to R5 were more common in patients receiving Enfuvirtide.[9] Conversely, other studies focusing on proviral DNA have reported a higher frequency of tropism change from R5 to X4 in patients on Enfuvirtide-based regimens compared to controls.[13] The relationship is complex and may be influenced by the patient's overall treatment regimen and disease stage.[14] However, the primary mechanism of resistance is not a switch in tropism but rather a direct reduction in the binding affinity of Enfuvirtide to its gp41 target.[11]

Troubleshooting Guides

Issue 1: High IC50 values for Enfuvirtide against an R5-tropic virus in a cell-based assay.

Potential Cause Troubleshooting Step
High Coreceptor Expression on Target Cells: The cell line used (e.g., TZM-bl, U87-CD4-CCR5) may express high levels of CCR5, leading to rapid fusion kinetics that reduce Enfuvirtide's window of opportunity to act.[4][10]1. Quantify Coreceptor Levels: If possible, use flow cytometry to quantify CCR5 expression on your target cells and compare it to other standard cell lines. 2. Use a Different Cell Line: Test susceptibility in a cell line known to have lower, more physiologically relevant CCR5 expression levels. 3. Interpret Kinetically: Acknowledge that high IC50 may reflect faster fusion kinetics rather than true resistance, especially if the virus lacks canonical HR1 resistance mutations.
High-Affinity Env-Coreceptor Interaction: The specific R5 viral envelope may have an intrinsically high affinity for CCR5, also accelerating fusion.[4][11]1. Sequence the V3 Loop: Analyze the gp120 V3 loop sequence, as it is a key determinant of coreceptor affinity. 2. Perform a Fusion Kinetics Assay: Use a dye-transfer assay or similar method to directly measure the rate of fusion for your viral isolate compared to reference strains.
Pre-existing Resistance Mutations: Although primary resistance is not observed clinically, the isolate may have polymorphisms in the gp41 HR1 region that reduce susceptibility.[8]1. Genotype gp41: Sequence the gp41 HR1 domain (codons 36-45) to check for known Enfuvirtide resistance-associated mutations (e.g., G36D, V38A/M, Q40H, N43D, L45M).

Issue 2: Inconsistent Enfuvirtide susceptibility results between experiments.

Potential Cause Troubleshooting Step
Variable Cell Passage Number: Coreceptor expression levels on cell lines like TZM-bl can vary with passage number, affecting fusion kinetics and assay results.[15]1. Standardize Cell Culture: Use cells within a narrow, defined passage number range for all experiments. 2. Re-validate Cell Stocks: Periodically re-validate coreceptor expression on your working cell bank.
Inconsistent Virus Titer: Inaccurate or inconsistent virus input can lead to variability in the final readout (e.g., luciferase activity).1. Re-titer Virus Stock: Always use a freshly titrated virus stock or one that has been thawed only once.[16] Determine the TCID50 in TZM-bl cells before each set of neutralization assays.[17]
Reagent Variability: Differences in serum lots, media, or DEAE-Dextran concentration can impact cell health and virus infectivity.1. Use Consistent Reagent Lots: Use the same lot of FBS, media, and other reagents for a set of comparative experiments. 2. Optimize DEAE-Dextran: The optimal concentration of DEAE-Dextran should be determined for each new batch to maximize infectivity without causing cytotoxicity.[17][18]

Quantitative Data Summary

The following table summarizes representative 50% inhibitory concentration (IC50) or effective concentration (EC50) data for Enfuvirtide (T-20) against HIV-1 strains with different tropisms from cited literature. Note that absolute values vary significantly based on the specific viral strain and assay system used.

Virus Strain / TypeCoreceptor TropismAssay SystemEnfuvirtide IC50 / EC50 (µg/mL)Reference
R5X4 StrainsCCR5U87/CD4/CCR5 Cells0.006 - 0.386[15]
R5X4 StrainsCXCR4U87/CD4/CXCR4 Cells0.028 - 0.703[15]
NLHXCXCR4Env-mediated Fusion0.07[4]
NLHXADA-V3BCCR5Env-mediated Fusion0.13[4]
NLHXSF162-V3CCR5Env-mediated Fusion0.31[4]
NLHXCXCR4Pseudovirus Infection0.009[4]
NLHXADA-V3BCCR5Pseudovirus Infection0.06[4]
NLHXSF162-V3CCR5Pseudovirus Infection0.18[4]

These values illustrate the range of in vitro susceptibilities and highlight that while differences exist, there is significant overlap between R5 and X4 tropic viruses.

Experimental Protocols

Protocol: Determining Enfuvirtide IC50 using an Env-Pseudotyped Virus in TZM-bl Cells

This protocol outlines a standard method for assessing the susceptibility of an HIV-1 Env-pseudotyped virus to Enfuvirtide using a luciferase-based reporter assay in TZM-bl cells.

1. Materials and Reagents:

  • TZM-bl cells (NIH AIDS Reagent Program)[16]

  • Complete Growth Medium (DMEM, 10% FBS, antibiotics)

  • Env-pseudotyped virus stock (previously titrated)

  • Enfuvirtide (T-20) stock solution

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo, Brite-Glo)

  • Luminometer

2. Procedure:

  • Prepare Enfuvirtide Dilutions: Serially dilute the Enfuvirtide stock solution in growth medium in a 96-well plate. Include a "no drug" control (virus control).

  • Add Virus: Dilute the Env-pseudotyped virus stock to a predetermined optimal concentration (based on prior titration) in growth medium. Add the diluted virus to each well containing the Enfuvirtide dilutions.

  • Incubation: Incubate the plate for 30-90 minutes at 37°C to allow the drug to bind to the virus.[19]

  • Prepare TZM-bl Cells: Trypsinize a confluent flask of TZM-bl cells. Resuspend the cells in growth medium containing the optimal concentration of DEAE-Dextran.[19] A typical cell density is 1 x 10⁴ cells per 100 µL.[20]

  • Add Cells: Add 100 µL of the TZM-bl cell suspension to each well of the 96-well plate containing the virus-drug mixture. Also include "cell control" wells that receive cells but no virus.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[17][20]

  • Measure Luciferase Activity: Remove the plates from the incubator. Lyse the cells and measure luciferase activity by adding the luciferase assay reagent to each well according to the manufacturer's instructions. Read the relative light units (RLU) on a luminometer.[17]

  • Data Analysis:

    • Subtract the average RLU of the cell control wells from all other wells.

    • Calculate the percent inhibition for each Enfuvirtide concentration relative to the virus control wells (0% inhibition).

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value, which is the concentration of Enfuvirtide that inhibits virus infection by 50%.

Visualizations

HIV_Entry_and_Enfuvirtide_Action Mechanism of HIV Entry and Enfuvirtide Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Cell/Macrophage) cluster_coreceptor Mechanism of HIV Entry and Enfuvirtide Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding conf_change 2. gp120 Conformational Change gp120->conf_change gp41 gp41 (HR1/HR2) CCR5 CCR5 Coreceptor (R5-tropic) gp41_exposed gp41 HR1 Exposed CCR5->gp41_exposed 4. Fusion Peptide Insertion CXCR4 CXCR4 Coreceptor (X4-tropic) CXCR4->gp41_exposed 4. Fusion Peptide Insertion conf_change->CCR5 3a. R5 Binding conf_change->CXCR4 3b. X4 Binding fusion 6. Membrane Fusion & Viral Entry gp41_exposed->fusion Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41_exposed 5. Inhibition (Blocks HR1-HR2 Interaction)

Caption: HIV entry pathway and the point of Enfuvirtide inhibition.

Experimental_Workflow Workflow: Enfuvirtide Susceptibility Testing cluster_tropism start Viral Sample (Patient Isolate or Lab Strain) tropism_assay Coreceptor Tropism Assay (Phenotypic or Genotypic) start->tropism_assay R5 R5-tropic tropism_assay->R5 X4 X4-tropic tropism_assay->X4 DM Dual/Mixed tropism_assay->DM susceptibility_assay Enfuvirtide Susceptibility Assay (e.g., TZM-bl Luciferase Assay) R5->susceptibility_assay X4->susceptibility_assay DM->susceptibility_assay data_analysis Data Analysis (Calculate IC50) susceptibility_assay->data_analysis interpretation Interpret Results (Compare IC50 to reference strains, correlate with genotype) data_analysis->interpretation

Caption: Experimental workflow for assessing Enfuvirtide susceptibility.

References

Technical Support Center: Troubleshooting T-20 (Enfuvirtide) Efficacy in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-20 (Enfuvirtide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the factors contributing to the low efficacy of T-20 in clinical HIV-1 isolates.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vitro experiments with T-20.

Issue Possible Cause Recommended Action
1. Higher than expected IC50 value for a known wild-type virus. a) Reagent Integrity: T-20 peptide may have degraded.- Prepare fresh serial dilutions of T-20 for each experiment using low-protein-binding tubes. - Aliquot T-20 stock solutions to avoid repeated freeze-thaw cycles.
b) Assay Conditions: Suboptimal cell density or viral input.- Ensure target cells are healthy and seeded at the correct density. - Titrate the virus stock and use a consistent multiplicity of infection (MOI) for each experiment.
c) Viral Backbone: The specific HIV-1 backbone used for pseudovirus production can influence susceptibility.- If possible, test T-20 efficacy using different well-characterized laboratory-adapted viral backbones.
2. Discrepancy between genotypic and phenotypic results (e.g., genotype predicts sensitivity, but phenotype shows resistance). a) Presence of Minor Resistant Variants: Genotypic sequencing may not detect resistant variants that constitute a small fraction of the viral population.- Consider using more sensitive sequencing methods, such as next-generation sequencing (NGS), to identify minor variants.
b) Complex Resistance Pathways: Resistance may be conferred by mutations outside the primary resistance region in gp41, or by interactions between multiple mutations.[1]- Sequence the entire env gene to identify potential secondary or compensatory mutations. - Review the literature for newly identified resistance mutations or patterns.
c) Indirect Resistance Mechanisms: Changes in the gp120 glycoprotein (B1211001) can indirectly affect T-20 susceptibility.[1]- Analyze the gp120 sequence for mutations that may alter Env conformation or fusion kinetics.
3. High variability in results between experimental repeats. a) Inconsistent Viral Titer: Degradation of pseudovirus stock.- Aliquot virus stocks after production and use a fresh aliquot for each experiment. Re-titer stored virus stocks periodically.
b) Pipetting Inaccuracy: Errors in preparing serial dilutions of T-20.- Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment.
c) Cell Culture Conditions: Variations in cell passage number, confluence, or media composition.- Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments.
4. No inhibition of viral entry observed even at high T-20 concentrations. a) High-Level Resistance: Presence of multiple resistance mutations in the gp41 HR1 region.- Perform genotypic analysis to identify key resistance mutations (see Table 1). - A combination of mutations can lead to a significant decrease in susceptibility.[2]
b) Experimental Artifact: Issues with the reporter gene assay or cell line.- Include a positive control inhibitor known to be effective against the virus strain. - Verify the functionality of the reporter gene system and the susceptibility of the target cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of T-20?

A1: T-20 is a synthetic peptide that mimics a portion of the HIV-1 envelope glycoprotein gp41.[3][4][5] It works by binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[6] This blockage of the fusion process inhibits the entry of the viral capsid into the host cell.[4][7]

Q2: Which genetic mutations are associated with T-20 resistance?

A2: Resistance to T-20 is primarily associated with mutations in a 10-amino-acid motif within the HR1 region of gp41, specifically between codons 36 and 45.[8] Common mutations include G36D/S, V38A/M/E, Q40H, N42T, and N43D.[6] The presence of single or multiple mutations in this region can significantly reduce T-20 susceptibility.[2]

Q3: What is the difference between genotypic and phenotypic resistance testing for T-20?

A3: Genotypic testing involves sequencing the HIV-1 gp41 gene to identify mutations known to be associated with T-20 resistance.[9][10] Phenotypic testing, on the other hand, directly measures the ability of a patient's viral isolate to replicate in the presence of varying concentrations of T-20 in a cell culture-based assay.[10] Phenotypic assays provide a quantitative measure of drug susceptibility, often reported as a fold-change in the IC50 value compared to a wild-type reference virus.[11]

Q4: Why is an optimized background regimen important when using T-20?

A4: T-20 should be administered with an optimized background regimen of other active antiretroviral drugs.[12] Resistance testing is recommended to select an appropriate therapeutic background regimen.[12] The effectiveness of the overall treatment is enhanced when T-20 is combined with other drugs to which the patient's virus is susceptible.

Q5: Can T-20 be used against all HIV-1 subtypes?

A5: T-20 has shown activity against various HIV-1 subtypes (clades A to G).[6] However, natural polymorphisms in the gp41 region can be more frequent in non-B subtypes, which may influence the rate and patterns of resistance development.[13]

Q6: Does T-20 have activity against HIV-2?

A6: T-20 is considered to be active against HIV-1 only, with low activity against HIV-2 isolates demonstrated in vitro.[4]

Data Presentation

Table 1: T-20 Resistance-Associated Mutations in HIV-1 gp41 and their Impact on Susceptibility

Mutation(s) Region Fold Change in IC50 (Approximate) Cross-Resistance with other Fusion Inhibitors
Wild-Type-1.0-
G36DHR1HighYes
V38A/MHR1Moderate to HighYes
Q40HHR1HighYes
N42THR1ModerateYes
N43DHR1HighYes
G36D/V38MHR130- to 360-foldYes
N42T + N43DHR1>25-foldYes
S138AHR2Can contribute to resistance in the context of HR1 mutationsInformation not available

Data compiled from multiple sources. The exact fold change can vary depending on the viral backbone and the assay used.[14][15][16][17]

Experimental Protocols

Protocol 1: Phenotypic Susceptibility Assay (Based on PhenoSense Assay)

This protocol outlines a single-round infectivity assay using pseudoviruses.

Materials:

  • HEK293T cells

  • HIV-1 env-expressing plasmid (from clinical isolate)

  • env-deficient HIV-1 backbone plasmid with a luciferase reporter gene

  • Transfection reagent

  • TZM-bl target cells

  • T-20 (Enfuvirtide)

  • Luciferase assay reagent

  • 96-well cell culture plates (white, solid-bottom)

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 env-expressing plasmid and the env-deficient backbone plasmid.

    • Culture for 48-72 hours.

    • Harvest the supernatant containing the pseudovirus.

    • Titer the pseudovirus stock.

  • Drug Susceptibility Assay:

    • Plate TZM-bl cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of T-20 in cell culture medium.

    • Add the diluted T-20 to the target cells.

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Lyse the cells and measure luciferase activity.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the T-20 concentration.

    • Determine the fold change in IC50 by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.

Protocol 2: Genotypic Resistance Assay for gp41 HR1 Region

Materials:

  • Patient plasma sample

  • Viral RNA extraction kit

  • Reverse transcriptase and primers for cDNA synthesis

  • Taq polymerase and primers for nested PCR amplification of the gp41 HR1 region

  • PCR product purification kit

  • Sequencing primers

  • DNA sequencing equipment and reagents

Methodology:

  • RNA Extraction: Extract viral RNA from the patient's plasma sample.

  • cDNA Synthesis: Reverse transcribe the viral RNA to cDNA using a primer specific to a region downstream of the env gene.

  • Nested PCR:

    • Perform a first-round PCR to amplify a larger fragment of the env gene.

    • Use the product of the first round as a template for a second-round (nested) PCR with primers specific to the gp41 HR1 region.

  • PCR Product Purification: Purify the nested PCR product to remove primers and dNTPs.

  • DNA Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads.

    • Align the obtained sequence with a wild-type HIV-1 gp41 reference sequence.

    • Identify amino acid substitutions within the HR1 region, particularly between codons 36 and 45.

Mandatory Visualizations

T20_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) T20 T-20 (Enfuvirtide) gp41->T20 4. T-20 Binds to HR1 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 CCR5_CXCR4->gp41 3. gp41 Conformational Change Fusion_Blocked Fusion Blocked T20->Fusion_Blocked

Caption: Mechanism of action of T-20 (Enfuvirtide).

Resistance_Testing_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis start Patient Sample (Plasma) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR & Nested PCR (gp41 HR1 region) rna_extraction->rt_pcr Genotypic Path pseudovirus Pseudovirus Production (with patient env) rna_extraction->pseudovirus Phenotypic Path sequencing DNA Sequencing rt_pcr->sequencing seq_analysis Sequence Analysis (Mutation Identification) sequencing->seq_analysis interpretation Interpretation of Results & Clinical Decision seq_analysis->interpretation susceptibility_assay Drug Susceptibility Assay (vs. T-20 concentrations) pseudovirus->susceptibility_assay ic50 IC50 Determination (Fold Change vs. Wild-Type) susceptibility_assay->ic50 ic50->interpretation

Caption: Workflow for T-20 resistance testing.

References

Technical Support Center: A Guide to Reducing Enfuvirtide (T-20) Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enfuvirtide (T-20). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of the HIV fusion inhibitor T-20 in various experimental settings. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Enfuvirtide (T-20) and how does it work?

Enfuvirtide is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1] It functions by binding to the gp41 subunit of the viral envelope glycoprotein (B1211001), preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This action blocks the entry of the virus into the host cell, a critical step in the HIV life cycle.[2][4][5]

Q2: What are the primary causes of T-20 degradation in experimental solutions?

T-20, being a peptide, is susceptible to several degradation pathways in experimental solutions:

  • Hydrolysis: The key metabolic and chemical degradation pathway is the acid-catalyzed hydrolysis of the amide group on the C-terminal phenylalanine residue.

  • Aggregation and Precipitation: Peptides can self-associate and aggregate, leading to precipitation and loss of activity. This can be influenced by factors such as pH, temperature, and concentration.

  • Temperature Stress: Elevated temperatures can accelerate chemical degradation and induce aggregation.[6] Repeated freeze-thaw cycles should also be avoided as they can compromise stability.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of T-20. A study has shown that light and a temperature of 37°C can significantly accelerate its degradation in PBS.

  • Adsorption: Peptides can adsorb to the surfaces of plastic consumables, leading to a decrease in the effective concentration in the solution.

Q3: How should I properly prepare and store T-20 stock solutions?

For optimal stability, T-20 is supplied as a lyophilized powder which should be stored at room temperature.[7] To prepare a stock solution, reconstitute the powder with Sterile Water for Injection.[8] It may take up to 45 minutes for the powder to completely dissolve.[7][8] Once reconstituted, the solution should be refrigerated at 2-8°C and used within 24 hours.[7] For longer-term storage, it is advisable to prepare aliquots of the reconstituted solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: My T-20 solution appears cloudy or has visible particles. What should I do?

Cloudiness or the presence of visible particles is a sign of aggregation or precipitation. Here are some steps to troubleshoot this issue:

  • Verify Dissolution: Ensure the lyophilized powder is fully dissolved. Gentle rolling of the vial is recommended over vigorous shaking, which can induce aggregation.

  • Check pH: The pH of your experimental solution is critical. While T-20 has negligible solubility in pure water, its solubility increases in aqueous buffers at pH 7.5.[1] Ensure your buffer pH is appropriate.

  • Lower Concentration: High concentrations of peptides increase the likelihood of aggregation.[6] Consider working with more dilute solutions if your experimental design allows.

  • Add Excipients: In some cases, the addition of non-ionic surfactants like Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) can help prevent aggregation by shielding hydrophobic regions of the peptide.[6]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with T-20.

Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.

Potential Causes and Solutions:

Potential Cause Recommended Action
Degradation in Aqueous Media Minimize the time T-20 spends in aqueous buffers before and during the assay. Prepare fresh dilutions from a stable stock solution immediately before use. The addition of an organic solvent like acetonitrile (B52724) has been shown to improve stability in solution.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) or other sera can potentially interact with T-20. Perform control experiments to assess the impact of serum on T-20 activity. If necessary, reduce the serum concentration or use a serum-free medium during the incubation period.
Incorrect pH of Assay Medium The pH of the cell culture medium can influence T-20 stability. Ensure the medium is properly buffered and the pH is within the optimal range for both the cells and the peptide.
Adsorption to Labware Peptides can adsorb to plastic surfaces. To mitigate this, consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the T-20 solution can also help.
Issue 2: High variability in IC50 values between experiments.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Reagent Preparation Ensure all reagents, including cell culture media and T-20 solutions, are prepared consistently across all experiments. Use the same batch of critical reagents whenever possible.
Variable Cell Health and Density Maintain consistent cell health and plating density. Cells that are unhealthy or at an inappropriate confluency can lead to variable infection rates and, consequently, variable IC50 values.[6]
Fluctuations in Incubation Times Adhere strictly to the defined incubation times for all steps of the assay, including pre-incubation with the inhibitor and the infection period.

Quantitative Data on T-20 Degradation

The stability of T-20 is highly dependent on the experimental conditions. The following table summarizes the known degradation data.

Condition Buffer/Solvent Temperature Light Exposure Time Recovery (%) Reference
In Vitro ReleasePBS37°CExposed to light24 hours< 85%
In Vitro ReleasePBS37°CProtected from light24 hours> 85%
In Vitro ReleaseMobile Phase (with Acetonitrile)37°CExposed to light14 days> 85%
Reconstituted SolutionSterile Water2-8°CNot specified24 hoursStable[7]

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

Below are detailed methodologies for key in vitro experiments involving T-20.

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of T-20 to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and the appropriate co-receptors.[9]

Materials:

  • Effector cells (e.g., HEK293T) expressing HIV-1 Env.

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a reporter gene (e.g., luciferase).

  • T-20 stock solution.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

Methodology:

  • Cell Plating: Seed target cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of T-20 in cell culture medium.

  • Inhibitor Addition: Add the diluted T-20 solutions to the wells containing the target cells.

  • Effector Cell Addition: Add the effector cells to the wells.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

  • Quantification: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions. The amount of signal is proportional to the extent of cell-cell fusion.

  • Data Analysis: Calculate the percentage of inhibition for each T-20 concentration relative to the control (no inhibitor) and determine the IC50 value.

Protocol 2: Pseudovirus-Based HIV-1 Entry Assay

This single-round infectivity assay quantifies the inhibition of viral entry using pseudoviruses expressing HIV-1 Env.[6]

Materials:

  • HEK293T cells for pseudovirus production.

  • HIV-1 Env-expressing plasmid.

  • Env-deficient HIV-1 backbone plasmid with a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Target cells (e.g., TZM-bl).

  • T-20 stock solution.

  • Cell culture medium.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing plasmid and the backbone plasmid to produce pseudoviruses. Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Target Cell Plating: Seed target cells in a 96-well plate and allow them to adhere.

  • Inhibitor Preparation: Prepare serial dilutions of T-20 in cell culture medium.

  • Infection: Pre-incubate the target cells with the diluted T-20 for 1 hour at 37°C. Then, add the pseudovirus supernatant to the cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C.

  • Quantification: Lyse the cells and measure the reporter gene activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Key Processes

To aid in understanding the experimental workflows and mechanisms, the following diagrams have been generated.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_inhibition Inhibition by T-20 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) T20 Enfuvirtide (T-20) gp41->T20 4. T-20 Binds to HR1 CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Unfolds CellMembrane Cell Membrane BlockedFusion Fusion Blocked T20->BlockedFusion 5. Prevents 6-Helix Bundle Formation

Caption: Mechanism of HIV-1 fusion and inhibition by Enfuvirtide (T-20).

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Degradation Suspected (e.g., low activity, precipitation) Check_Storage Verify Stock Solution Storage & Preparation Start->Check_Storage Check_Protocol Review Experimental Protocol Start->Check_Protocol Analyze_Purity Assess T-20 Purity (e.g., HPLC) Check_Storage->Analyze_Purity If issue persists Check_Protocol->Analyze_Purity If issue persists Optimize_Conditions Optimize Experimental Conditions Analyze_Purity->Optimize_Conditions If degradation confirmed Result Problem Resolved Optimize_Conditions->Result Opt Adjust pH Modify Temperature Add Excipients Protect from Light Optimize_Conditions->Opt

Caption: General troubleshooting workflow for T-20 degradation issues.

References

Validation & Comparative

Sifuvirtide vs. Enfuvirtide (T-20): A Comparative Efficacy Guide for HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sifuvirtide and Enfuvirtide (B549319) (T-20), two prominent HIV-1 fusion inhibitors. The information is compiled from in vitro studies and clinical trial data to support research and development efforts in antiretroviral drug development.

Introduction

Enfuvirtide (T-20) was the first HIV fusion inhibitor approved for clinical use, establishing a novel mechanism of action against HIV-1 by preventing the virus from fusing with host cells.[1][2] Sifuvirtide, a next-generation fusion inhibitor, was subsequently developed to improve upon the efficacy and pharmacokinetic profile of Enfuvirtide.[1] Both drugs target the gp41 transmembrane glycoprotein (B1211001), a critical component of the HIV-1 fusion machinery.[1][3]

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell.[1][3] This binding triggers conformational changes in the gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 fold into a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity, facilitating membrane fusion.[1][3]

Both Sifuvirtide and Enfuvirtide disrupt this process by binding to the HR1 domain of gp41, thereby preventing the formation of the 6-HB and blocking viral entry.[1][3] However, their molecular interactions with gp41 differ. Sifuvirtide was designed with specific amino acid substitutions to enhance its binding affinity and overall inhibitory profile.[3] While both are peptide-based and mimic the HR2 domain, these structural differences are believed to contribute to Sifuvirtide's enhanced potency.[1][3]

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1, HR2) gp41->gp41 Fusion Membrane Fusion gp41->Fusion Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Conformational Change Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41 Blocks 6-HB Formation Sifuvirtide Sifuvirtide Sifuvirtide->gp41 Blocks 6-HB Formation

Mechanism of HIV-1 Fusion and Inhibition by Enfuvirtide and Sifuvirtide.

Comparative Efficacy: In Vitro Data

In vitro studies have consistently demonstrated the superior potency of Sifuvirtide compared to Enfuvirtide against a wide range of HIV-1 isolates, including those resistant to Enfuvirtide.[1][4][5]

ParameterSifuvirtideEnfuvirtide (T-20)Reference(s)
IC50 (Cell-Cell Fusion Assay) 1.2 ± 0.2 nM23 ± 6 nM[4][5]
Potency vs. Wild-Type NL4-3 ~80-fold more potent than Enfuvirtide-[6]
Activity against Enfuvirtide-Resistant Strains Highly effectiveReduced efficacy[1][7]

Clinical Efficacy and Pharmacokinetics

Clinical data aligns with the in vitro findings, highlighting Sifuvirtide's improved pharmacokinetic profile, which allows for a more convenient dosing schedule.

ParameterSifuvirtideEnfuvirtide (T-20)Reference(s)
Elimination Half-life (t½) ~20.0 - 26.0 hours (human)~3.8 hours (human)[4][8]
Dosing Frequency Once dailyTwice daily[8]
Equivalent Efficacy Dosage 20 mg once-daily90 mg twice-daily[4][5]

In Phase III clinical trials (TORO 1 and TORO 2), the addition of Enfuvirtide to an optimized background regimen resulted in a significantly greater reduction in HIV-1 RNA levels compared to an optimized background regimen alone.[2][9] At 24 weeks, the mean change from baseline in viral load was a decrease of 1.4 to 1.7 log10 copies/ml in the Enfuvirtide group, compared to a decrease of 0.7 to 0.8 log10 copies/ml in the control group.[2] The mean increase in CD4+ cell count was also significantly higher in patients receiving Enfuvirtide.[9]

Resistance Profile

Resistance to both Enfuvirtide and Sifuvirtide is primarily associated with mutations in the HR1 region of gp41, specifically within amino acid positions 36-45.[2][3] While Sifuvirtide is effective against many Enfuvirtide-resistant strains, some degree of cross-resistance has been observed.[1][6] The selection of resistant variants can occur with both drugs through mutations in the N-terminal heptad repeat (NHR) of gp41.[1] Interestingly, studies have shown a synergistic effect when Enfuvirtide and Sifuvirtide are used in combination, suggesting this could be a strategy to improve efficacy and overcome resistance.[7]

Experimental Protocols

Cell-Cell Fusion Assay

This assay is utilized to determine the concentration of an inhibitor required to block 50% of cell-cell fusion (IC50).

Methodology:

  • Cell Culture: Effector cells (e.g., H9/HIV-1IIIB) expressing HIV-1 envelope glycoproteins are co-cultured with target cells (e.g., MT-2) that express CD4 and co-receptors.

  • Inhibitor Addition: The fusion inhibitors (Sifuvirtide or Enfuvirtide) are added to the co-culture at various concentrations.

  • Incubation: The cell mixture is incubated to allow for cell-cell fusion and the formation of syncytia.

  • Quantification: The number of syncytia is counted under a microscope.

  • Data Analysis: The IC50 value is calculated as the drug concentration that inhibits syncytia formation by 50% compared to the control (no inhibitor).

Cell_Fusion_Assay_Workflow start Start culture_effector Culture Effector Cells (e.g., H9/HIV-1IIIB) start->culture_effector culture_target Culture Target Cells (e.g., MT-2) start->culture_target co_culture Co-culture Effector and Target Cells culture_effector->co_culture culture_target->co_culture add_inhibitor Add Inhibitor (Sifuvirtide or Enfuvirtide) co_culture->add_inhibitor incubation Incubate to Allow Syncytia Formation add_inhibitor->incubation quantify Quantify Syncytia incubation->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Workflow for a Cell-Cell Fusion Assay.

Surface Plasmon Resonance (SPR)

SPR is employed to study the binding kinetics and affinity of the fusion inhibitors to biomembrane models, providing insights into their mechanism of action at the membrane level.[10]

Methodology:

  • Chip Preparation: An SPR sensor chip is coated with a lipid bilayer to mimic the cell membrane.

  • Analyte Injection: The fusion inhibitor (analyte) is injected over the sensor surface at various concentrations.

  • Binding Measurement: The binding of the inhibitor to the lipid bilayer is measured in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity.[1]

Conclusion

Sifuvirtide demonstrates a significant improvement in in vitro potency and pharmacokinetic properties compared to Enfuvirtide.[1] Its higher efficacy against a broad range of HIV-1 isolates, including those resistant to Enfuvirtide, and its longer half-life allowing for once-daily administration, position it as a promising next-generation HIV fusion inhibitor.[1][4][5][8] The distinct structural features of Sifuvirtide are likely responsible for its enhanced antiviral activity.[1]

References

T-20 vs. T-1249: A Comparative Analysis of HIV Fusion Inhibitor Activity on Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro antiviral activities of two generations of HIV fusion inhibitors, T-20 (Enfuvirtide) and its successor, T-1249. The focus is on their efficacy against HIV-1 strains that have developed resistance to T-20, a critical challenge in antiretroviral therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

T-20, the first-in-class HIV fusion inhibitor, has been a valuable therapeutic option for treatment-experienced patients. However, its efficacy is limited by the emergence of drug resistance, primarily through mutations in the gp41 envelope glycoprotein (B1211001). T-1249 was developed as a second-generation fusion inhibitor with the aim of overcoming T-20 resistance and exhibiting broader and more potent antiviral activity. Experimental data confirms that while T-1249 demonstrates significantly greater potency against wild-type HIV-1, its activity against T-20 resistant strains is variable and dependent on the specific resistance mutations.

Comparative Antiviral Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of T-20 and T-1249 against a T-20 sensitive HIV-1 strain and various T-20 resistant mutants. The data clearly illustrates the enhanced potency of T-1249 and its activity profile against specific resistance mutations.

HIV-1 StrainGenotypeT-20 IC50 (nM)T-1249 IC50 (nM)Fold Change in T-1249 Potency vs. T-20
NL4-3D36GT-20 Sensitive4968.2x more potent
NL4-3(36G)V38AT-20 Resistant313478.3x more potent
NL4-3(36G)V38A/N42DT-20 Resistant2,64610264.6x more potent
NL4-3(36G)V38E/N42ST-20 Resistant9,89435827.6x more potent

Data sourced from Liu et al., 2009, Journal of Biological Chemistry.

Mechanism of Action and Resistance

HIV fusion inhibitors like T-20 and T-1249 target the viral envelope glycoprotein gp41, a key component of the virus's machinery for entering host cells. They work by binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes. This mechanism effectively blocks the virus from injecting its genetic material into the host cell.

Resistance to T-20 typically arises from mutations within the HR1 domain of gp41, specifically in the amino acid region from positions 36 to 45.[1] These mutations reduce the binding affinity of T-20 to its target.

T-1249 is a synthetic peptide composed of sequences derived from HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[2] It was designed to have a broader spectrum of activity and to be effective against T-20 resistant strains.[2] T-1249 also binds to the HR1 region of gp41, but its interaction is thought to be more robust, in part due to a "pocket-binding domain" that enhances its association with gp41. While T-1249 is potent against some T-20 resistant variants, certain mutations, such as the V38E/N42S combination, can confer cross-resistance.[1]

Visualizing the HIV Fusion and Inhibition Pathway

The following diagram illustrates the key steps in HIV entry and the mechanism by which T-20 and T-1249 inhibit this process.

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_inhibition Fusion Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) T20_T1249 T-20 / T-1249 gp41->T20_T1249 4. Inhibitor   Binding to HR1 Blocked Fusion Blocked Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Coreceptor   Binding Coreceptor->gp41 3. gp41   Conformational   Change T20_T1249->Blocked 5. Prevents   6-Helix Bundle   Formation

Caption: HIV-1 entry and the mechanism of fusion inhibition.

Experimental Protocols

The data presented in this guide was generated using established in vitro virology assays. The following provides a general overview of the methodologies employed.

Single-Cycle Infectivity Assay

This assay measures the ability of the virus to complete one round of infection in the presence of an inhibitor.

  • Cell Lines:

    • Producer Cells: HEK293T cells are commonly used to produce pseudotyped HIV-1 particles. These cells are easily transfected with viral DNA.

    • Target Cells: TZM-bl cells are frequently used as target cells. They are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter.

  • Virus Production:

    • HEK293T cells are co-transfected with an HIV-1 envelope expression plasmid (carrying the desired gp160 gene, either wild-type or with resistance mutations) and an HIV-1 genomic vector that lacks the env gene but contains a luciferase reporter gene.

    • The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection.

  • Inhibition Assay:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of T-20 or T-1249 are prepared and added to the cells.

    • A standardized amount of the pseudotyped virus is then added to each well.

    • The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.

  • Data Analysis:

    • The amount of viral infection is quantified by measuring the luciferase activity in the cell lysates.

    • The IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50% compared to the no-drug control, is calculated using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for a single-cycle infectivity assay.

Antiviral_Assay_Workflow start Start transfection Co-transfect HEK293T cells (Env + Backbone Plasmids) start->transfection prepare_target Seed TZM-bl Target Cells start->prepare_target harvest Harvest Pseudovirus (48-72h) transfection->harvest add_virus Infect with Pseudovirus harvest->add_virus add_inhibitors Add Serial Dilutions of T-20 / T-1249 prepare_target->add_inhibitors add_inhibitors->add_virus incubate Incubate for 48h add_virus->incubate lyse_measure Lyse Cells & Measure Luciferase Activity incubate->lyse_measure analyze Calculate IC50 Values lyse_measure->analyze end End analyze->end

Caption: Workflow for a single-cycle infectivity assay.

Conclusion

T-1249 represents a significant advancement over T-20, demonstrating substantially higher potency against wild-type HIV-1. Its ability to inhibit some T-20 resistant strains highlights its potential as a second-line fusion inhibitor. However, the emergence of cross-resistance underscores the need for continued research and development of novel entry inhibitors with distinct resistance profiles. The experimental methodologies outlined provide a robust framework for the continued evaluation of such compounds.

References

Navigating Resistance: A Comparative Guide to Enfuvirtide and Next-Generation HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enfuvirtide (B549319) and next-generation HIV fusion inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document delves into the performance of these antiviral agents against resistant viral strains, offering insights into their mechanisms and potential clinical sequencing.

The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection. Enfuvirtide (T-20), the first-in-class fusion inhibitor, marked a pivotal advancement in antiretroviral therapy by targeting the gp41 protein and preventing the fusion of the virus with host cells.[1][2][3] However, its clinical efficacy can be compromised by the development of resistance, primarily through mutations in the first heptad repeat (HR1) of gp41.[2][3][4][5] This has spurred the development of next-generation fusion inhibitors, such as T-1249, Sifuvirtide, and Albuvirtide (B10815435), designed to overcome these resistance mechanisms.[4][6][7] This guide provides a comparative analysis of the cross-resistance profiles of these inhibitors, supported by quantitative data from in vitro studies.

Comparative Analysis of Cross-Resistance

Experimental data consistently demonstrates that while Enfuvirtide-resistant HIV-1 variants exhibit significantly reduced susceptibility to Enfuvirtide, they often remain sensitive to next-generation fusion inhibitors. This suggests a limited cross-resistance profile, a crucial factor for sequential therapy in treatment-experienced patients.

A key finding is that mutations conferring resistance to Enfuvirtide, typically located in the HR1 domain of gp41, have minimal impact on the activity of other classes of entry inhibitors.[8][9] More importantly, within the class of fusion inhibitors, next-generation agents often retain significant potency against Enfuvirtide-resistant strains.[8][10][11] For instance, T-1249, a peptide with a broader binding site that overlaps with Enfuvirtide's target, has been shown to be active against Enfuvirtide-resistant viruses both in vitro and in vivo.[8][11] Similarly, Sifuvirtide, which incorporates a pocket-binding domain, demonstrates potent activity against a wide array of HIV-1 isolates, including those resistant to Enfuvirtide.[4][6] Albuvirtide has also shown efficacy against some Enfuvirtide-resistant variants.[7]

The following table summarizes the in vitro susceptibility of various HIV-1 strains, including those with known Enfuvirtide resistance mutations, to Enfuvirtide and next-generation fusion inhibitors. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.

Viral Strain/MutationInhibitorFold Change in IC50 (Resistant vs. Wild-Type)Reference(s)
Enfuvirtide-Resistant Mutants
G36DEnfuvirtide3.5 - 30[8]
V38MEnfuvirtide3.5 - 30[8]
G36D/V38MEnfuvirtide30 - 360[8]
NL4-3V38AEnfuvirtide>100[6][10]
NL4-3V38A/N42DEnfuvirtide>100[6]
Various clinical isolatesEnfuvirtide116.3 (geometric mean)[11]
Cross-Resistance Profile
G36D, V38M, G36D/V38MT-1249< 2[8]
Enfuvirtide-resistant clinical isolatesT-1249No cross-resistance observed[10][12]
Enfuvirtide-resistant clinical isolatesT-12492.0 (geometric mean)[11]
NL4-3V38ASifuvirtideVariable, but retains significant potency[6][13]
NL4-3V38A/N42DSifuvirtideVariable, but retains significant potency[6][13]

Experimental Protocols

The data presented in this guide is primarily derived from two key in vitro assays: the cell-cell fusion assay and the single-cycle viral infectivity assay using pseudotyped viruses.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with target cells expressing CD4 and a coreceptor (CCR5 or CXCR4).

Methodology:

  • Cell Lines: Effector cells (e.g., CHO-K1) are co-transfected with a plasmid expressing the HIV-1 Env and a reporter gene (e.g., luciferase). Target cells (e.g., TZM-bl) stably express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.

  • Co-culture: Effector and target cells are co-cultured in the presence of serial dilutions of the fusion inhibitor.

  • Fusion Event: If fusion occurs, the Tat protein from the effector cells transactivates the luciferase gene in the target cells.

  • Quantification: After a set incubation period (e.g., 48 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50% compared to the no-drug control, is calculated.

Single-Cycle Viral Infectivity Assay

This assay quantifies the inhibitory effect of a compound on the entry of single-round infectious pseudoviruses into target cells.

Methodology:

  • Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding the HIV-1 Env and a plasmid for an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

  • Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence of serial dilutions of the fusion inhibitor.

  • Reporter Gene Expression: After a defined period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, this involves cell lysis and measurement of luminescence. For GFP, this can be measured by flow cytometry.

  • Data Analysis: The IC50 is determined as the concentration of the inhibitor that reduces reporter gene expression by 50% relative to the virus control without inhibitor.

Visualizing the Mechanism of Action and Inhibition

The following diagrams illustrate the mechanism of HIV-1 entry and the points of intervention for fusion inhibitors, as well as a typical experimental workflow for assessing inhibitor potency.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) gp41_intermediate gp41 Intermediate (HR1 Exposed) gp41->gp41_intermediate 3. gp41 Unfolds (Pre-hairpin intermediate) Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41_intermediate Binds to HR1 NextGen Next-Gen Inhibitors (e.g., Sifuvirtide) NextGen->gp41_intermediate Binds to HR1 (often with higher affinity/ broader coverage) six_helix 6-Helix Bundle Formation gp41_intermediate->six_helix 4. gp41 Refolds Fusion Viral Entry six_helix->Fusion 5. Membrane Fusion

Caption: Mechanism of HIV-1 Fusion and Inhibition by Fusion Inhibitors.

Experimental_Workflow start Start prepare_cells Prepare Effector and Target Cells start->prepare_cells prepare_inhibitor Prepare Serial Dilutions of Fusion Inhibitor start->prepare_inhibitor co_culture Co-culture Cells with Inhibitor prepare_cells->co_culture prepare_inhibitor->co_culture incubation Incubate (e.g., 48h) co_culture->incubation measure_reporter Measure Reporter Gene (e.g., Luciferase) incubation->measure_reporter analyze_data Calculate IC50 Values measure_reporter->analyze_data end End analyze_data->end

Caption: Workflow for a Cell-Based HIV Fusion Inhibition Assay.

References

Validating T-20 Antiviral Activity: A Comparative Guide to Pseudovirus Neutralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of T-20 (Enfuvirtide), a first-in-class HIV-1 fusion inhibitor, with other antiviral agents, supported by experimental data from pseudovirus neutralization assays. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.

T-20: A Potent Inhibitor of HIV-1 Entry

T-20 is a synthetic 36-amino-acid peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1][2] Its mechanism of action involves binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes required for the fusion of the viral and cellular membranes.[1][3] This ultimately blocks the entry of the virus into the host cell.[1][3] Pseudovirus neutralization assays are a critical tool for quantifying the in vitro efficacy of T-20 and other entry inhibitors. These assays utilize replication-defective viruses that express the HIV-1 envelope glycoproteins (Env) on their surface and carry a reporter gene, such as luciferase, to measure viral entry into target cells.[4][5]

Comparative Antiviral Activity of T-20 and Other HIV-1 Entry Inhibitors

The antiviral potency of T-20 is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of viral activity in vitro. The following tables summarize the IC50 values for T-20 and other HIV-1 entry inhibitors, as determined by pseudovirus neutralization assays. It is important to note that IC50 values can vary depending on the specific HIV-1 isolate, the target cells used, and other experimental conditions.

Fusion Inhibitors HIV-1 Strain IC50 (nM) Reference
T-20 (Enfuvirtide)HIV-1 HXB224.17[2]
T-20 (Enfuvirtide)HIV-1 NL4-39.41[2]
LP-40HIV-1 HXB20.41[2]
LP-40HIV-1 NL4-30.44[2]
DP-C16HIV-1 HXB24.72[2]
DP-C16HIV-1 NL4-38.9[2]
C34-CholVarious Primary Isolates25- to 100-fold more potent than C34, 50- to 400-fold more potent than T-20[3]
T1249Various Primary Isolates15- to 300-fold less potent than C34-Chol[3]
Other Entry Inhibitors Mechanism of Action HIV-1 Strain IC50 Reference
MaravirocCCR5 co-receptor antagonistCCR5-tropic HIV-1 BaLNot directly compared in the same study as T-20[6]
AMD3100CXCR4 co-receptor antagonistCXCR4-tropic HIV-1 NL4-3Not directly compared in the same study as T-20[6]
IbalizumabCD4 post-attachment inhibitorVariousPotent inhibitor, synergistic with enfuvirtide[7]

Experimental Protocols

Production of HIV-1 Env-Pseudotyped Viruses

This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[4][8][9]

Materials:

  • HEK293T cells

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Env-expressing plasmid (e.g., pcDNA3.1-Env)

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

  • 0.45 µm filters

Procedure:

  • Seed HEK293T cells in T-75 flasks to achieve 70-80% confluency on the day of transfection.

  • Prepare the transfection mixture by combining the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Add the transfection mixture dropwise to the HEK293T cells and incubate at 37°C.

  • After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • Aliquot and store the pseudovirus stocks at -80°C.

Pseudovirus Neutralization Assay

This assay measures the ability of an antiviral agent to inhibit pseudovirus entry into target cells.[4][5]

Materials:

  • TZM-bl cells (or other suitable target cell line expressing CD4, CCR5, and CXCR4)

  • Complete Growth Medium

  • HIV-1 pseudovirus stock

  • T-20 and other antiviral agents to be tested

  • 96-well flat-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of T-20 and other test compounds in growth medium.

  • In a separate plate, pre-incubate the pseudovirus with the serially diluted antiviral agents for 1 hour at 37°C.

  • Add the pseudovirus-antiviral mixture to the TZM-bl cells. Include virus control wells (virus only) and cell control wells (cells only).

  • Incubate the plates for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by determining the concentration of the antiviral agent that causes a 50% reduction in luciferase activity compared to the virus control.

Visualizing the Process

HIV-1 Entry and T-20 Mechanism of Action

HIV_Entry_and_T20_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 T20 T-20 (Enfuvirtide) gp41->T20 4. T-20 Binds to HR1 of gp41 Fusion_Success Viral Entry gp41->Fusion_Success 5. Membrane Fusion (if no T-20) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Fusion_Blocked Membrane Fusion Blocked T20->Fusion_Blocked Inhibits

Caption: HIV-1 entry pathway and the inhibitory action of T-20.

Pseudovirus Neutralization Assay Workflow

Pseudovirus_Neutralization_Assay cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis Pseudovirus 1. Prepare HIV-1 Pseudovirus PreIncubate 4. Pre-incubate Pseudovirus with Antiviral Pseudovirus->PreIncubate TargetCells 2. Seed Target Cells (e.g., TZM-bl) Infect 5. Add Mixture to Target Cells TargetCells->Infect Antiviral 3. Serially Dilute T-20/Antiviral Antiviral->PreIncubate PreIncubate->Infect Incubate48h 6. Incubate for 48 hours Infect->Incubate48h Lyse 7. Lyse Cells & Add Luciferase Substrate Incubate48h->Lyse Measure 8. Measure Luminescence Lyse->Measure Calculate 9. Calculate IC50 Measure->Calculate

References

A Head-to-Head Battle: T-20 Based Lipopeptides Demonstrate Superior Efficacy Over Native Enfuvirtide in HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the ongoing quest for more potent and durable antiretroviral therapies, a new wave of T-20 based lipopeptides is demonstrating significantly enhanced efficacy over the first-generation HIV fusion inhibitor, Enfuvirtide (B549319) (T-20). Extensive in vitro and in vivo studies reveal that the addition of a lipid moiety to the T-20 peptide backbone dramatically improves its antiviral activity, pharmacokinetic profile, and ability to combat drug-resistant HIV-1 strains. This comparison guide provides a detailed analysis of the performance of T-20 based lipopeptides versus native Enfuvirtide, supported by experimental data, for researchers, scientists, and drug development professionals.

Enfuvirtide, the first and only FDA-approved HIV fusion inhibitor, marked a significant milestone in antiretroviral therapy by targeting the viral entry process.[1][2] It functions by binding to the gp41 transmembrane glycoprotein (B1211001) of HIV-1, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[3][4][5] However, its clinical application has been hampered by relatively low antiviral activity, a short half-life requiring twice-daily subcutaneous injections, and the emergence of drug resistance.[1][6][7]

To address these limitations, researchers have developed T-20 based lipopeptides, which are modified with a lipid group, such as a fatty acid. This modification enhances the peptide's ability to anchor to the cell membrane, thereby increasing its local concentration at the site of viral entry and significantly boosting its inhibitory activity.[1]

Quantitative Data Presentation: A Clear Margin of Victory for Lipopeptides

The superior efficacy of T-20 based lipopeptides is most evident in their 50% inhibitory concentrations (IC50), which are orders of magnitude lower than that of Enfuvirtide. The following tables summarize the comparative antiviral activities and pharmacokinetic properties.

Table 1: Comparative Antiviral Activity (IC50) of Enfuvirtide vs. T-20 Based Lipopeptide (LP-40)

InhibitorHIV-1 Strain/AssayMean IC50 (nM)Fold Improvement (LP-40 vs. T-20)
Enfuvirtide (T-20) Cell-Cell Fusion24.17-
LP-40 Cell-Cell Fusion0.4158.95
Enfuvirtide (T-20) Single-Cycle Entry Assay9.41-
LP-40 Single-Cycle Entry Assay0.4421.38
Enfuvirtide (T-20) HIV-1 JRCSF (Replicative Strain)5.19-
LP-40 HIV-1 JRCSF (Replicative Strain)0.2818.54
Enfuvirtide (T-20) Diverse HIV-1 Subtypes (Mean)29.45-
LP-40 Diverse HIV-1 Subtypes (Mean)4.296.86

Data compiled from a study on T-20 based lipopeptide LP-40.[1]

Table 2: Efficacy Against Enfuvirtide-Resistant HIV-1 Strains

InhibitorHIV-1 Mutant StrainIC50 (nM)
Enfuvirtide (T-20) T20-Resistant Strains (Various)High Resistance Observed
LP-50 / LP-51 T20-Resistant Strains (Various)Highly Potent Inhibition (pM range)

Next-generation lipopeptides LP-50 and LP-51 have shown exceptional potency against a panel of T-20 resistant mutant viruses.[8]

Table 3: Comparative Pharmacokinetic Properties

ParameterEnfuvirtide (T-20)T-20 Based Lipopeptides (e.g., LP-51)
Half-life (in vivo) ~3.8 hours[7]Significantly longer, allowing for less frequent dosing
In vivo Stability Susceptible to proteolytic degradation[9]Enhanced due to lipidation
Dosing Frequency Twice-daily subcutaneous injections[7]Potential for once-daily or less frequent administration

Mandatory Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition Mechanism gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Conformational Change Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->gp41_intermediate Blocks 6-Helix Bundle Formation Lipopeptide T-20 Lipopeptide Lipopeptide->gp41_intermediate More Potently Blocks 6-Helix Bundle Formation six_helix_bundle 6-Helix Bundle gp41_intermediate->six_helix_bundle 4. 6-Helix Bundle Formation Fusion Viral Entry six_helix_bundle->Fusion 5. Membrane Fusion InVivo_Efficacy_Workflow start Start: SHIV-Infected Primate Model treatment_groups Treatment Groups: - T-20 Lipopeptide - Enfuvirtide (T-20) - Placebo Control start->treatment_groups dosing Drug Administration (e.g., subcutaneous injection) treatment_groups->dosing monitoring Regular Monitoring: - Plasma Viral Load (qRT-PCR) - CD4+ T-cell Counts (Flow Cytometry) dosing->monitoring data_analysis Data Analysis: - Compare viral load reduction - Assess changes in CD4+ T-cell counts monitoring->data_analysis endpoint Endpoint: Determine in vivo efficacy and safety data_analysis->endpoint

References

In Vitro Showdown: A Comparative Analysis of Enfuvirtide and C34 Peptide HIV-1 Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two pivotal HIV-1 fusion inhibitor peptides: Enfuvirtide (B549319) (T-20) and the C34 peptide. By examining their mechanisms of action, antiviral potencies, and the experimental frameworks used for their evaluation, this document aims to provide a clear, data-driven perspective on their relative performance.

Enfuvirtide, the first clinically approved HIV fusion inhibitor, and the C34 peptide are both derived from the C-terminal heptad repeat (CHR) region of the HIV-1 envelope glycoprotein (B1211001) gp41. They are designed to interrupt the viral fusion process, a critical step in the HIV lifecycle. While initially thought to share an identical mechanism, further research has revealed significant differences in their mode of action and in vitro efficacy. This guide will delve into these distinctions, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fusion of HIV-1 with a host cell is a multi-step process orchestrated by the viral envelope glycoproteins gp120 and gp41. Upon binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes. A key intermediate in this process is the "pre-hairpin" structure, where the N-terminal heptad repeat (NHR) and CHR regions of gp41 are exposed. The subsequent collapse of the CHR onto the NHR forms a highly stable six-helix bundle (6-HB), which drives the merger of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Both Enfuvirtide and C34 peptides are designed to interfere with the formation of this critical 6-HB. However, they achieve this through distinct molecular interactions.

C34 , and its derivatives like Sifuvirtide, act as classic competitive inhibitors. Possessing a pocket-binding domain (PBD), C34 effectively mimics the viral CHR and binds with high affinity to the hydrophobic pocket of the gp41 NHR in the pre-hairpin intermediate. This action directly prevents the viral CHR from folding back, thus potently inhibiting 6-HB formation and subsequent membrane fusion.[1][2]

Enfuvirtide (T-20) , in contrast, lacks a defined PBD.[1][2] Its mechanism is understood to be more complex. While it is derived from the CHR region, it does not form a stable 6-HB with N-peptides. Instead, it is thought to interact with the NHR to form unstable or insoluble complexes, and may also target multiple sites on both gp41 and gp120, thereby disrupting the fusion process through a less direct, and consequently less potent, mechanism.[3]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (Pre-fusion) pre_hairpin Pre-hairpin Intermediate (NHR Exposed) gp41_pre->pre_hairpin 3. Conformational Change CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding six_hb Six-Helix Bundle (6-HB) Formation pre_hairpin->six_hb 4. 6-HB Formation fusion Membrane Fusion & Viral Entry six_hb->fusion 5. Fusion C34 C34 Peptide C34->pre_hairpin Binds NHR, blocks 6-HB formation Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->pre_hairpin Interferes with 6-HB formation

Diagram 1: HIV-1 entry and mechanism of fusion inhibition.

Quantitative Comparison of Antiviral Activity

In vitro assays consistently demonstrate the superior potency of C34 and its analogs compared to Enfuvirtide against a range of HIV-1 strains. The 50% inhibitory concentration (IC50), a standard measure of a drug's potency, is significantly lower for C34-derived peptides.

PeptideHIV-1 StrainAssay TypeIC50 (nM)Fold Difference (approx.)Reference
Enfuvirtide (T-20) HIV-1 IIIBCell-Cell Fusion28-[1]
CP32M (C34-derived) HIV-1 IIIBCell-Cell Fusion47x more potent[1]
Enfuvirtide (T-20) HIV-1 IIIBp24 Production26-[1]
CP32M (C34-derived) HIV-1 IIIBp24 Production55.2x more potent[1]
Enfuvirtide (T-20) Laboratory Adapted StrainsCell-Cell Fusion23 ± 6-[2]
Sifuvirtide (C34-derived) Laboratory Adapted StrainsCell-Cell Fusion1.2 ± 0.219x more potent[2]
Enfuvirtide (T-20) Enfuvirtide-Resistant (V38A/N42D)p24 Production1584.2-[4]
Sifuvirtide (C34-derived) Enfuvirtide-Resistant (V38A/N42D)p24 Production11.5137x more potent[4]

Note: IC50 values can vary between experiments and laboratories due to differences in cell lines, viral stocks, and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Enfuvirtide and C34 activity.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay measures the ability of a fusion inhibitor to prevent the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with target cells expressing CD4 and co-receptors.

a. Cell Lines and Plasmids:

  • Effector Cells: HEK293T cells are co-transfected with an HIV-1 Env-expressing plasmid (e.g., from various HIV-1 strains like IIIB, Bal) and a Tat-expressing plasmid.

  • Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.

b. Protocol:

  • Effector Cell Preparation: Plate HEK293T cells in a 6-well plate to achieve 70-80% confluency. Co-transfect the cells with the Env and Tat plasmids using a suitable transfection reagent. Incubate for 24-48 hours.

  • Target Cell Preparation: Seed TZM-bl cells in a white, flat-bottom 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Inhibitor Preparation: Prepare serial dilutions of Enfuvirtide, C34, or other test peptides in culture medium.

  • Treatment: Remove the medium from the TZM-bl cells and add 50 µL of the diluted peptide solutions or control medium to the wells.

  • Co-culture: Detach the transfected HEK293T effector cells, resuspend them, and add 1 x 10^4 cells in 50 µL of medium to each well containing the target cells and peptide.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C with 5% CO2.

  • Luminescence Measurement: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well. After a 2-minute incubation, measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each peptide concentration relative to the "no drug" control. Use non-linear regression analysis to determine the IC50 value.[5]

Single-Cycle Infectivity Assay (p24 Antigen-based)

This assay quantifies the amount of viral replication in a single round of infection by measuring the production of the HIV-1 p24 capsid protein.

a. Cell Lines and Virus:

  • Target Cells: MT-2 cells or P4C5 cells (HeLa cells expressing CD4, CCR5, and an LTR-driven lacZ reporter gene).

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or pseudoviruses. Viral titers are predetermined using a p24 ELISA assay.

b. Protocol:

  • Cell Plating: Plate target cells (e.g., 8 x 10^4 P4C5 cells) in a 96-well plate and incubate for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the fusion inhibitors. Pre-incubate the cells with the diluted peptides for a specified time (e.g., 30 minutes).

  • Infection: Infect the cells in triplicate with a known amount of HIV-1 (e.g., 1 or 5 ng of p24 per well).

  • Incubation: Incubate the infected cells for a period that allows for a single round of replication (e.g., 36-72 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit. This involves lysing the virus to release p24, capturing the antigen on an antibody-coated plate, and detecting it with a secondary antibody conjugate that produces a colorimetric signal.

  • Data Analysis: Determine the p24 concentration for each inhibitor dilution. Calculate the percent inhibition relative to the untreated infected control and determine the IC50 value using non-linear regression.[4][6][7]

Experimental_Workflow cluster_fusion_assay Cell-Cell Fusion Assay cluster_infectivity_assay Single-Cycle Infectivity Assay f_prep_effector Prepare Effector Cells (HEK293T + Env/Tat) f_coculture Co-culture Effector & Target Cells f_prep_effector->f_coculture f_prep_target Prepare Target Cells (TZM-bl) f_add_peptide Add Peptides (Enfuvirtide/C34) f_prep_target->f_add_peptide f_add_peptide->f_coculture f_measure Measure Luciferase Activity f_coculture->f_measure f_calc_ic50 Calculate IC50 f_measure->f_calc_ic50 i_prep_cells Plate Target Cells (e.g., MT-2) i_add_peptide Add Peptides (Enfuvirtide/C34) i_prep_cells->i_add_peptide i_infect Infect with HIV-1 i_add_peptide->i_infect i_incubate Incubate (36-72h) i_infect->i_incubate i_collect Collect Supernatant i_incubate->i_collect i_elisa p24 ELISA i_collect->i_elisa i_calc_ic50 Calculate IC50 i_elisa->i_calc_ic50

Diagram 2: Experimental workflow for in vitro comparison.

Conclusion

The in vitro data unequivocally demonstrates that the C34 peptide and its derivatives are significantly more potent inhibitors of HIV-1 fusion than Enfuvirtide. This enhanced activity is attributed to a more direct and stable interaction with the gp41 NHR, effectively preventing the formation of the fusogenic six-helix bundle. In contrast, Enfuvirtide's less direct mechanism of action results in higher IC50 values. This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers engaged in the discovery and development of novel HIV entry inhibitors, highlighting the structural and mechanistic advantages of C34-based peptides.

References

A Head-to-Head Comparison of HIV Fusion Inhibitors: Enfuvirtide, Albuvirtide, and Sifuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of Enfuvirtide (B549319) and other notable fusion inhibitors, supported by available clinical trial data. The information is presented to facilitate a clear understanding of their relative efficacy, safety, and dosing profiles.

The advent of fusion inhibitors marked a significant advancement in antiretroviral therapy, offering a novel mechanism of action against HIV-1 by preventing the virus from fusing with and entering host immune cells. Enfuvirtide (T-20) was the first-in-class drug to be approved. Subsequently, next-generation fusion inhibitors, including Albuvirtide and Sifuvirtide (B10832413), have been developed to address some of the limitations of Enfuvirtide, such as dosing frequency and resistance. This guide synthesizes head-to-head and comparative clinical trial data for these three key fusion inhibitors.

Mechanism of Action: A Shared Target

Enfuvirtide, Albuvirtide, and Sifuvirtide share a common mechanism of action. They are synthetic peptides that target the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.[1][2] By binding to the first heptad repeat (HR1) region of gp41, these drugs inhibit the conformational changes required for the fusion of the viral and cellular membranes, thus blocking viral entry into the host cell.[1][2]

cluster_hiv_entry HIV-1 Entry and Fusion cluster_inhibition Inhibition by Fusion Inhibitors gp120_CD4 gp120 binds to CD4 coreceptor_binding Coreceptor Binding gp120_CD4->coreceptor_binding gp41_change gp41 Conformational Change coreceptor_binding->gp41_change fusion_peptide Fusion Peptide Insertion gp41_change->fusion_peptide pre_hairpin Pre-hairpin Intermediate fusion_peptide->pre_hairpin six_helix Six-Helix Bundle Formation pre_hairpin->six_helix membrane_fusion Membrane Fusion six_helix->membrane_fusion viral_entry Viral Entry membrane_fusion->viral_entry fusion_inhibitor Enfuvirtide / Albuvirtide / Sifuvirtide fusion_inhibitor->inhibition_point fusion_blocked Fusion Blocked inhibition_point->fusion_blocked

Mechanism of HIV-1 Fusion and Inhibition by Fusion Inhibitors.

Head-to-Head Clinical Trial Data

While extensive head-to-head clinical trials for all three fusion inhibitors are not available, data from individual pivotal trials and comparative pharmacokinetic studies provide valuable insights into their relative performance.

Enfuvirtide: The TORO 1 and 2 Trials

The efficacy and safety of Enfuvirtide were primarily established in the TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only) phase 3 clinical trials.[1][3][4] These studies enrolled heavily treatment-experienced patients with HIV-1 infection.

Table 1: Summary of Efficacy Data from the TORO 1 and 2 Trials (Week 48)

EndpointEnfuvirtide + Optimized Background (OB)Optimized Background (OB) Alone
Viral Load <400 copies/mL 30.4%12.0%
Viral Load <50 copies/mL 18.3%7.8%
Mean Change in CD4+ Cell Count +91 cells/mm³+45 cells/mm³

Data compiled from the TORO 1 and 2 trials.[3][5]

Albuvirtide: The TALENT Study

Albuvirtide, a long-acting fusion inhibitor, was evaluated in the phase 3 TALENT study. This trial compared a once-weekly Albuvirtide-based regimen to a standard second-line triple-drug regimen in treatment-experienced HIV-1 infected adults in China.[6][7][8][9]

Table 2: Efficacy Data from the TALENT Study (Week 48)

EndpointAlbuvirtide + Lopinavir (B192967)/ritonavir2 NRTIs + Lopinavir/ritonavir
Viral Load <50 copies/mL (mITT) 80.4%66.0%
Viral Load <50 copies/mL (Per-Protocol) 94.9%74.4%

mITT: modified Intent-to-Treat. Data from the interim analysis of the TALENT study.[9] The study concluded that the once-weekly Albuvirtide regimen was non-inferior to the standard second-line therapy.[8][9]

Sifuvirtide: Comparative Efficacy with Enfuvirtide

Direct, large-scale head-to-head clinical trial data comparing Sifuvirtide and Enfuvirtide is limited. However, pharmacokinetic studies in Chinese HIV-infected patients have provided a basis for comparing their clinical efficacy. These studies indicated that a once-daily administration of 20 mg of Sifuvirtide is equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide .[7][8] Furthermore, Sifuvirtide has a significantly longer half-life of approximately 39 hours compared to 3.8 hours for Enfuvirtide, allowing for less frequent dosing.[7][8] In vitro studies have also demonstrated that Sifuvirtide has a higher potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[6][7]

Table 3: Comparative Profile of Enfuvirtide, Albuvirtide, and Sifuvirtide

FeatureEnfuvirtideAlbuvirtideSifuvirtide
Dosing Regimen 90 mg twice daily (subcutaneous injection)320 mg once weekly (intravenous infusion)20 mg once daily (subcutaneous injection)
Half-life ~3.8 hours~10-12 days~39 hours
Key Clinical Trial(s) TORO 1 and 2TALENTPharmacokinetic studies
Primary Indication Treatment-experienced HIV-1Treatment-experienced HIV-1Treatment-experienced HIV-1
Notable Adverse Events Injection site reactions (very common)Diarrhea, increased triglyceridesNot extensively documented in large trials

Experimental Protocols

TORO 1 and 2 Trials (Enfuvirtide)
  • Study Design: Randomized, open-label, multicenter, phase 3 trials.

  • Patient Population: HIV-1 infected adults with prior treatment experience with at least three classes of antiretroviral agents and evidence of viral replication.

  • Intervention: Patients were randomized to receive either an optimized background (OB) regimen of 3 to 5 antiretroviral drugs or the OB regimen plus Enfuvirtide (90 mg twice daily via subcutaneous injection).

  • Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24.[1]

start Patient Screening (Treatment-Experienced HIV-1) randomization Randomization (2:1) start->randomization enfuvirtide_arm Enfuvirtide (90mg BID) + Optimized Background randomization->enfuvirtide_arm control_arm Optimized Background Alone randomization->control_arm endpoint Primary Endpoint Assessment (Week 24 Viral Load Change) enfuvirtide_arm->endpoint control_arm->endpoint

TORO 1 and 2 Trials Workflow.
TALENT Study (Albuvirtide)

  • Study Design: Randomized, controlled, open-label, non-inferiority, phase 3 trial conducted at 12 sites in China.[8][9]

  • Patient Population: HIV-1 infected adults who had failed first-line antiretroviral therapy with a plasma viral load >1000 copies/mL.[8][9]

  • Intervention: Patients were randomized (1:1) to receive either Albuvirtide (once weekly by intravenous infusion) plus ritonavir-boosted lopinavir or the WHO-recommended second-line treatment of two NRTIs plus ritonavir-boosted lopinavir.[8][9]

  • Primary Endpoint: The proportion of patients with a plasma viral load below 50 copies/mL at 48 weeks.[8][9]

start Patient Screening (Failed First-Line ART) randomization Randomization (1:1) start->randomization albuvirtide_arm Albuvirtide (once weekly) + Lopinavir/ritonavir randomization->albuvirtide_arm control_arm 2 NRTIs + Lopinavir/ritonavir randomization->control_arm endpoint Primary Endpoint Assessment (Week 48 Viral Load <50 copies/mL) albuvirtide_arm->endpoint control_arm->endpoint

TALENT Study Workflow.

Conclusion

The landscape of HIV fusion inhibitors has evolved from the pioneering introduction of Enfuvirtide to the development of next-generation agents like Albuvirtide and Sifuvirtide. While direct head-to-head comparative trials are not abundant, the available data indicates a clear progression towards improved dosing convenience and potentially enhanced potency. Albuvirtide offers a significant advantage with its once-weekly dosing regimen, and Sifuvirtide demonstrates comparable efficacy to Enfuvirtide with a more convenient once-daily schedule and a longer half-life. For researchers and drug development professionals, these findings underscore the continued potential for innovation within this important class of antiretroviral drugs, with a focus on improving patient adherence and overcoming resistance.

References

A Comparative Guide to Phenotypic and Genotypic Resistance Assays for Enfuvirtide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians managing HIV-1 infection, particularly in treatment-experienced patients, understanding viral resistance to antiretroviral drugs is critical. Enfuvirtide (B549319) (Fuzeon®), the first-in-class HIV fusion inhibitor, offers a unique mechanism of action but is not immune to the development of resistance. This guide provides an objective comparison of the two primary methods used to detect Enfuvirtide resistance: phenotypic and genotypic assays.

Enfuvirtide: Mechanism of Action and Resistance

Enfuvirtide is a synthetic peptide that targets the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery.[1] It works by binding to the first heptad repeat (HR1) region of gp41.[2] This binding event obstructs the conformational change necessary for the fusion of the viral and cellular membranes, thus preventing the virus from entering the host cell.[1][3]

Resistance to Enfuvirtide primarily arises from mutations within a specific 10-amino acid segment of the gp41 HR1 region, spanning codons 36 to 45.[2][4] These genetic alterations can reduce the binding affinity of Enfuvirtide to its target, diminishing the drug's efficacy.[5] Monitoring for these resistance-associated mutations is essential for effective therapeutic management.

Overview of Resistance Assays

Two principal methodologies are employed to assess HIV-1 resistance to Enfuvirtide:

  • Phenotypic Assays: These assays provide a direct, functional measure of drug susceptibility. They determine the concentration of a drug required to inhibit viral replication in a laboratory setting.[6]

  • Genotypic Assays: These assays identify the presence of specific genetic mutations in the viral genome that are known to confer drug resistance.[6] For Enfuvirtide, this involves sequencing the env gene, specifically the region encoding the gp41 protein.[7]

Quantitative Comparison of Assay Performance

The choice between a phenotypic and genotypic assay often depends on a balance of factors including turnaround time, cost, sensitivity, and the specific clinical question being addressed.

FeaturePhenotypic AssayGenotypic Assay
Principle of Method Measures virus replication in the presence of varying drug concentrations (functional assay).[6][8]Detects specific resistance-associated mutations by sequencing the viral target gene (gp41).[9][10]
Primary Result Fold-change in 50% inhibitory concentration (IC50) compared to a wild-type reference virus.[8]List of amino acid substitutions at key resistance codons (e.g., G36D, V38A, Q40H, N43D).[11]
Turnaround Time Slower (typically 2 to 5 weeks).[12][13]Faster (typically 1 to 2 weeks).[7]
Cost More expensive.[7]Less expensive.[7][14]
Sensitivity May not detect minor resistant variants (<10-20% of the viral population).[8]More sensitive in detecting mixtures of wild-type and resistant virus.[7] Can detect variants comprising >10-20% of the population.[10]
Interpretation Straightforward (higher fold-change indicates greater resistance).[14]Requires interpretation using algorithms or expert knowledge; complex mutation patterns can be challenging.[6][15]
Detection of Novel Mutations Can detect resistance caused by novel or unexpected mutation patterns.[14]Limited to identifying known resistance mutations; novel mutations may be missed or their impact unknown.[16]

Experimental Protocols

Detailed methodologies are crucial for understanding the data generated by these assays. Below are representative protocols for each type.

Phenotypic Assay: Recombinant Virus Luciferase-Based Entry Assay

This method measures the ability of pseudoviruses containing the patient-derived env gene to enter target cells in the presence of Enfuvirtide.

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The env gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified env gene is cloned into an expression vector.

  • Pseudovirus Production: HEK293T cells are co-transfected with the patient-derived env expression vector and an env-deficient HIV-1 backbone plasmid that contains a luciferase reporter gene.[17] The resulting "pseudoviruses" are harvested from the cell supernatant.

  • Neutralization Assay: TZM-bl target cells, which express CD4, CCR5, and CXCR4, are seeded in 96-well plates.

  • Serial dilutions of Enfuvirtide are prepared. The pseudovirus is pre-incubated with these dilutions for approximately one hour at 37°C.[17]

  • The virus-drug mixture is added to the TZM-bl cells and incubated for 48 hours.[17]

  • Data Analysis: Cell lysates are collected, and luciferase activity is measured. The light output is proportional to the level of viral entry. The IC50 is calculated by fitting the data to a dose-response curve. The result is reported as a fold-change relative to the IC50 of a known drug-sensitive reference virus.[18]

Genotypic Assay: Population-Based Sequencing of gp41

This protocol identifies mutations in the HR1 region of gp41.

  • Viral RNA Extraction: RNA is extracted from patient plasma. A viral load of at least 500-1,000 copies/mL is generally required.[7]

  • RT-PCR: The gp41 region of the pol gene is amplified from the viral RNA using RT-PCR with specific primers flanking the HR1 domain (codons 36-45).[19]

  • PCR Product Purification: The amplified DNA (amplicon) is purified to remove primers and other reactants.[19]

  • Sequencing: The purified PCR product is sequenced using the Sanger sequencing method.[19]

  • Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type HIV-1 reference sequence (e.g., HXB2). Identified mutations are translated into amino acid changes at codons associated with Enfuvirtide resistance.[9][19]

Visualizing Mechanisms and Workflows

Diagrams can clarify complex biological processes and laboratory procedures.

Enfuvirtide_Mechanism cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_fusion Fusion Process cluster_inhibition Inhibition by Enfuvirtide gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre HR1 HR2 gp41_hairpin HR1 HR2 gp41_pre->gp41_hairpin 3. gp41 Refolding gp41_blocked HR1+ENF HR2 gp41_pre->gp41_blocked Prevents Refolding CCR5 Co-receptor (CCR5/CXCR4) CD4->CCR5 2. Co-receptor Binding Fusion Membrane Fusion & Viral Entry gp41_hairpin->Fusion ENF Enfuvirtide ENF->gp41_pre Binds to HR1 NoFusion Fusion Blocked gp41_blocked->NoFusion

Caption: Enfuvirtide's mechanism of action and viral fusion.

Assay_Workflow cluster_geno Genotypic Assay cluster_pheno Phenotypic Assay start Patient Plasma Sample g_rna 1. Viral RNA Extraction start->g_rna Faster, Cheaper p_rna 1. Viral RNA Extraction start->p_rna Slower, Costlier g_pcr 2. RT-PCR of gp41 gene g_rna->g_pcr g_seq 3. DNA Sequencing g_pcr->g_seq g_analysis 4. Sequence Analysis vs. Reference g_seq->g_analysis g_result Result: List of Resistance Mutations g_analysis->g_result p_pcr 2. RT-PCR of env gene p_rna->p_pcr p_clone 3. Create Recombinant Pseudovirus p_pcr->p_clone p_infect 4. Infect Target Cells with Drug Dilutions p_clone->p_infect p_measure 5. Measure Viral Replication (e.g., Luciferase) p_infect->p_measure p_result Result: Fold-Change in IC50 p_measure->p_result

Caption: Comparative workflow of genotypic and phenotypic assays.

Conclusion and Recommendations

Both genotypic and phenotypic assays are valuable tools for guiding Enfuvirtide therapy. The choice of assay depends on the clinical context.

  • Genotypic assays are generally the preferred first-line test due to their lower cost, faster turnaround time, and greater sensitivity for detecting mixed viral populations.[7] They are particularly useful for treatment-naive patients or those experiencing initial virologic failure where resistance patterns are often predictable.[8]

  • Phenotypic assays are recommended for patients with complex treatment histories and extensive resistance mutation patterns.[8] In these cases, the functional data provided by a phenotypic test can offer a clearer picture of susceptibility, especially when novel or complex combinations of mutations make genotypic interpretation difficult.[15][16]

Ultimately, an integrated approach that considers a patient's treatment history alongside results from both types of assays, when necessary, will provide the most comprehensive guidance for constructing an effective antiretroviral regimen.

References

A Comparative Guide to HIV Entry Inhibitors: Enfuvirtide and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of HIV into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This guide provides an in-depth comparison of Enfuvirtide (B549319), the first-in-class fusion inhibitor, with other HIV entry inhibitors, including attachment inhibitors, co-receptor antagonists, and post-attachment inhibitors. We will delve into their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental methodologies used to evaluate them.

Mechanisms of Action: A Multi-pronged Attack on Viral Entry

HIV entry is a sequential process involving the viral envelope glycoproteins gp120 and gp41 interacting with the host cell's CD4 receptor and a co-receptor (either CCR5 or CXCR4). Entry inhibitors disrupt this cascade at different stages.

Enfuvirtide (Fusion Inhibitor): Enfuvirtide is a synthetic peptide that mimics a region of the HIV gp41 protein called heptad repeat 2 (HR2). After gp120 binds to CD4 and a co-receptor, gp41 undergoes a conformational change to facilitate the fusion of the viral and cellular membranes. Enfuvirtide binds to the heptad repeat 1 (HR1) region of gp41, preventing the formation of the six-helix bundle structure necessary for membrane fusion and subsequent viral entry.[1]

Maraviroc (CCR5 Co-receptor Antagonist): Maraviroc is a small molecule that binds to the human CCR5 co-receptor on the host cell surface. This binding induces a conformational change in CCR5, which in turn prevents the viral gp120 from interacting with it. By blocking this interaction, Maraviroc effectively prevents the entry of CCR5-tropic (R5) HIV strains.[2][3][4][5]

Ibalizumab (Post-attachment Inhibitor): Ibalizumab is a humanized monoclonal antibody that binds to the second domain of the human CD4 receptor. Unlike other entry inhibitors, it does not block the initial binding of gp120 to CD4. Instead, after gp120 is attached to CD4, Ibalizumab prevents the conformational changes in the gp120-CD4 complex that are necessary for its subsequent interaction with the CCR5 or CXCR4 co-receptors. This steric hindrance effectively blocks viral entry of both R5 and X4-tropic viruses.[6][7][8][9]

Fostemsavir (B1673582) (Attachment Inhibitor): Fostemsavir is a prodrug that is converted to the active compound temsavir. Temsavir directly binds to the viral gp120 glycoprotein (B1211001), near the CD4 binding site. This interaction prevents the initial attachment of the virus to the host cell's CD4 receptor, thereby inhibiting the first step of viral entry for both R5 and X4-tropic strains.[10][11][12][13]

Comparative Efficacy: Insights from Clinical Trials

The clinical efficacy of these entry inhibitors has been evaluated in several key clinical trials, primarily in treatment-experienced patients with multidrug-resistant HIV.

DrugKey Clinical Trial(s)Primary Endpoint(s)Key Efficacy Results
Enfuvirtide TORO 1 & 2Proportion of patients with HIV-1 RNA <400 copies/mL at week 48At week 48, 30% of patients in the Enfuvirtide + Optimized Background (OB) group achieved HIV-1 RNA <400 copies/mL, compared to 12% in the OB alone group.[14][15] The mean increase in CD4+ T-cell count from baseline was also significantly greater in the Enfuvirtide group (91 cells/mm³ vs. 45 cells/mm³).[15]
Maraviroc MOTIVATE 1 & 2Proportion of patients with HIV-1 RNA <50 copies/mL at 48 weeksIn a pooled analysis at 48 weeks, significantly more patients receiving Maraviroc (once or twice daily) + OB achieved viral suppression (<50 copies/mL) compared to placebo + OB.[16][17][18][19]
Ibalizumab TMB-301Proportion of patients with ≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline to day 783% of patients receiving Ibalizumab achieved the primary endpoint, compared to 3% during the control period. At week 24, 43% of patients achieved HIV-1 RNA levels <50 copies/mL.[20][21]
Fostemsavir BRIGHTEProportion of patients with HIV-1 RNA <40 copies/mL at week 96In the randomized cohort, 60% of participants achieved virologic suppression at week 96. The mean increase in CD4+ T-cell count from baseline was 205 cells/µL.[22][23][24]

Resistance Profiles: Mechanisms of Viral Escape

As with all antiretroviral agents, HIV can develop resistance to entry inhibitors through various mutations.

DrugTargetKey Resistance Mutations
Enfuvirtide gp41 (HR1 domain)Mutations in the 10-amino-acid motif of the gp41 HR1 region (codons 36-45) are the primary mechanism of resistance.[1][25][26][27][28]
Maraviroc CCR5 co-receptorResistance can occur through the emergence of HIV strains that can utilize the drug-bound conformation of CCR5 for entry or by a switch in co-receptor usage from CCR5 to CXCR4 (tropism switch).[2][3][5][29]
Ibalizumab CD4 receptor (domain 2)Resistance is associated with the loss of potential N-linked glycosylation sites in the V5 loop of the gp120 envelope protein.[6][7]
Fostemsavir gp120Mutations in the gp120 protein, particularly at positions S375, M426, and M434, are associated with reduced susceptibility to temsavir.[10][11][12][13][30]

It is important to note that cross-resistance between different classes of entry inhibitors is generally not observed, making them valuable options in salvage therapy regimens.[6][25]

Experimental Protocols

The evaluation of HIV entry inhibitors relies on a variety of in vitro assays to determine their potency and resistance profiles.

HIV Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating the inhibitory activity of drugs and antibodies against HIV entry.

Objective: To determine the concentration of an inhibitor that reduces viral entry by 50% (IC50) or 90% (IC90).

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one expressing the HIV-1 envelope glycoprotein (Env) of interest and another containing an Env-deficient HIV-1 backbone with a reporter gene (e.g., luciferase or green fluorescent protein).

  • Virus Harvest: After 48-72 hours, harvest the supernatant containing the pseudoviruses.

  • Neutralization Assay: a. Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate. b. Prepare serial dilutions of the entry inhibitor. c. Incubate the pseudoviruses with the diluted inhibitor for a defined period (e.g., 1 hour at 37°C). d. Add the virus-inhibitor mixture to the target cells.

  • Infection and Readout: After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity using a luminometer).

  • Data Analysis: Calculate the percentage of neutralization for each inhibitor concentration relative to a no-inhibitor control and determine the IC50/IC90 values.[31][32][33][34]

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV Env with cells expressing CD4 and the appropriate co-receptors.

Objective: To assess the inhibition of membrane fusion, a critical step in viral entry.

Methodology:

  • Cell Lines: Use two cell lines:

    • Effector cells: Engineered to express HIV-1 Env on their surface.

    • Target cells: Express CD4 and a co-receptor (CCR5 or CXCR4) and contain a reporter gene system (e.g., luciferase under the control of a Tat-responsive promoter).

  • Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the entry inhibitor.

  • Fusion and Reporter Activation: When the cells fuse, the Tat protein from the effector cells activates the reporter gene in the target cells.

  • Readout: After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity.

  • Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50 value.[35][36][37][38]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of HIV entry and the workflows of the key experimental assays.

HIV_Entry_Pathway cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->CD4 3. Conformational Change CCR5 CCR5 Co-receptor gp41->CCR5 fusion 4. Membrane Fusion gp41->fusion CD4->CCR5 2. Co-receptor Binding Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->gp120 Blocks Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Ibalizumab Ibalizumab (Post-attachment Inhibitor) Ibalizumab->CD4 Blocks Conformational Change Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Fusion

Caption: Mechanism of HIV Entry and Action of Inhibitors.

Pseudovirus_Neutralization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plasmid_env Env-expressing Plasmid transfection Co-transfection plasmid_env->transfection plasmid_backbone Env-deficient Backbone Plasmid (with reporter gene) plasmid_backbone->transfection hek293t HEK293T Cells hek293t->transfection harvest Harvest Pseudoviruses transfection->harvest incubation Incubate Virus + Inhibitor harvest->incubation inhibitor Serial Dilutions of Inhibitor inhibitor->incubation target_cells Add to Target Cells (e.g., TZM-bl) incubation->target_cells readout Measure Reporter Gene Expression target_cells->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50/IC90 calculation->ic50

Caption: Workflow of a Pseudovirus Neutralization Assay.

Cell_Cell_Fusion_Assay cluster_cells Cell Lines cluster_assay Assay cluster_analysis Analysis effector Effector Cells (Expressing HIV Env) coculture Co-culture Effector and Target Cells with Inhibitor effector->coculture target Target Cells (Expressing CD4/Co-receptor + Reporter Gene) target->coculture inhibitor Serial Dilutions of Inhibitor inhibitor->coculture fusion Cell Fusion & Reporter Gene Activation coculture->fusion readout Measure Reporter Gene Activity fusion->readout calculation Calculate % Fusion Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow of a Cell-Cell Fusion Assay.

References

Safety Operating Guide

Proper Disposal of Enfuvirtide (T-20): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Enfuvirtide (T-20), a synthetic peptide used in HIV-1 treatment, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals to minimize risks associated with pharmaceutical waste. This guide provides a comprehensive, step-by-step approach to the safe disposal of Enfuvirtide T-20 and associated materials.

I. Segregation and Classification of Enfuvirtide Waste

Proper disposal begins with the correct segregation of waste streams. Enfuvirtide-related waste in a laboratory setting can be categorized as follows:

  • Sharps Waste: Needles and syringes used for reconstitution and administration.

  • Unused/Expired Pharmaceutical Product: Vials of lyophilized powder that are expired or no longer needed.[2]

  • Contaminated Labware: Vials containing reconstituted solution, gloves, bench paper, and other materials that have come into contact with Enfuvirtide.

It is imperative to handle all pharmaceutical waste in accordance with federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

II. Step-by-Step Disposal Procedures

Due to the risk of needlestick injuries, all needles and syringes must be handled with extreme care.

  • Immediate Disposal: Immediately after use, place all needles and syringes into a designated, puncture-resistant sharps container.[1][5]

  • Do Not Recap: Needles should not be recapped, bent, or broken before disposal.

  • Container Management: Sharps containers should be clearly labeled as "Sharps Waste" or with the biohazard symbol. Do not overfill containers; close them securely when they are approximately three-quarters full.

  • Final Disposal: Full sharps containers must be disposed of through a licensed medical waste disposal company.[6]

Genentech, the manufacturer of Fuzeon (brand name for Enfuvirtide), and specialty pharmacies may provide sharps containers.[7][8][9]

Expired or unused vials of Enfuvirtide powder should not be disposed of in the regular trash or down the drain.

  • Return to Pharmacy: The recommended method for disposing of expired Enfuvirtide is to return it to the pharmacy where it was acquired.[2]

  • Licensed Waste Disposal: Alternatively, the material can be offered to a licensed, professional waste disposal company.[6]

  • Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations for pharmaceutical waste.[6]

Enfuvirtide is supplied as a lyophilized powder that is reconstituted with sterile water.[1] Once reconstituted, any unused portion must be discarded within 24 hours.[5][10]

  • Unused Reconstituted Solution: Vials containing unused reconstituted Enfuvirtide should be treated as pharmaceutical waste. Do not pour the solution down the drain. The vial and its contents should be placed in a designated pharmaceutical waste container.

  • Contaminated Labware: All labware and personal protective equipment (PPE) that has come into contact with Enfuvirtide, such as gloves, pipette tips, and bench paper, should be disposed of in a designated pharmaceutical waste container.

  • Incineration: Most pharmaceutical waste is ultimately incinerated by a licensed medical waste incineration facility.[4]

Quantitative Data Summary

Waste TypeKey Disposal RequirementRegulatory Oversight
Sharps (Needles/Syringes) Puncture-resistant, leak-proof containerEPA, State, and Local Regulations
Unused/Expired Vials Return to pharmacy or licensed disposal companyEPA, State, and Local Regulations
Reconstituted Solution Discard after 24 hours in a pharmaceutical waste containerEPA, State, and Local Regulations
Contaminated Labware Segregate into pharmaceutical waste containersEPA, State, and Local Regulations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Enfuvirtide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposition Final Disposition Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Sharps Sharps (Needles, Syringes) Waste_Type->Sharps Sharps Unused_Expired Unused/Expired Vials Waste_Type->Unused_Expired Unused/Expired Product Contaminated Reconstituted Solution & Contaminated Labware Waste_Type->Contaminated Contaminated Materials Sharps_Container Place in Puncture-Resistant Sharps Container Sharps->Sharps_Container Return_Pharmacy Return to Pharmacy or Licensed Disposal Company Unused_Expired->Return_Pharmacy Pharm_Waste Place in Designated Pharmaceutical Waste Container Contaminated->Pharm_Waste Medical_Waste_Disposal Dispose via Licensed Medical Waste Vendor Sharps_Container->Medical_Waste_Disposal Return_Pharmacy->Medical_Waste_Disposal Pharm_Waste->Medical_Waste_Disposal

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.